molecular formula C22H24Ca2N2O8+4 B1207785 Vibramycin calcium CAS No. 94088-85-4

Vibramycin calcium

カタログ番号: B1207785
CAS番号: 94088-85-4
分子量: 524.6 g/mol
InChIキー: CPLUWNIKPLOTRG-QFWOMMJSSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Doxycycline Calcium (internal use) can cause developmental toxicity according to state or federal government labeling requirements.
Doxycycline Calcium is the calcium salt form of doxycycline exhibiting antimicrobial activity. Doxycycline blocks binding of aminoacyl-tRNA to the mRNA-ribosome complex, thereby inhibiting protein synthesis. In addition, this agent has exhibited inhibition of collagenase activity. (NCI)

特性

CAS番号

94088-85-4

分子式

C22H24Ca2N2O8+4

分子量

524.6 g/mol

IUPAC名

dicalcium;(4S,4aR,5S,5aR,6R,12aR)-4-(dimethylamino)-1,5,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide

InChI

InChI=1S/C22H24N2O8.2Ca/c1-7-8-5-4-6-9(25)11(8)16(26)12-10(7)17(27)14-15(24(2)3)18(28)13(21(23)31)20(30)22(14,32)19(12)29;;/h4-7,10,14-15,17,25-27,30,32H,1-3H3,(H2,23,31);;/q;2*+2/t7-,10+,14+,15-,17-,22-;;/m0../s1

InChIキー

CPLUWNIKPLOTRG-QFWOMMJSSA-N

異性体SMILES

C[C@@H]1[C@H]2[C@@H]([C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.[Ca+2].[Ca+2]

正規SMILES

CC1C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.[Ca+2].[Ca+2]

関連するCAS

564-25-0 (Parent)

製品の起源

United States

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of Vibramycin (Doxycycline Calcium) in Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Vibramycin, a brand name for the antibiotic doxycycline, is a member of the tetracycline class synthetically derived from oxytetracycline.[1][2] The active moiety, doxycycline, is formulated as various salts, including doxycycline calcium for oral suspension, as well as hyclate and monohydrate forms.[1][3] Regardless of the salt form, the fundamental mechanism of antibacterial action remains the same.[4] Doxycycline is a broad-spectrum, primarily bacteriostatic agent effective against a wide range of Gram-positive and Gram-negative bacteria, as well as other microorganisms.[1][5][6] Its efficacy stems from a highly specific interaction with the bacterial protein synthesis machinery, a process that exhibits crucial differences from its eukaryotic counterpart, thereby ensuring selective toxicity.[5][7] This document provides a detailed examination of the molecular mechanisms through which doxycycline exerts its antibacterial effects, supported by quantitative data and key experimental protocols.

Core Mechanism of Action: Inhibition of Protein Synthesis

The primary mechanism of action for doxycycline is the inhibition of bacterial protein synthesis.[4][5][8] This process is achieved by targeting the bacterial ribosome, a complex molecular machine responsible for translating messenger RNA (mRNA) into proteins.[5]

Targeting the 30S Ribosomal Subunit

Bacterial ribosomes are 70S complexes composed of two subunits: a large 50S subunit and a small 30S subunit.[7][9] Doxycycline specifically binds to the 30S ribosomal subunit.[4][6][8] This interaction is reversible and exhibits high affinity. The selectivity for bacterial ribosomes over eukaryotic (80S) ribosomes is a key feature, attributed to structural differences in the ribosomal RNA subunits and the active transport of tetracyclines into bacterial cells, which leads to higher intracellular concentrations.[7][9]

Interference with Aminoacyl-tRNA Binding

Within the 30S subunit, doxycycline's primary binding site (often referred to as Tet-1) is located on the 16S ribosomal RNA (rRNA).[10][11][12] By binding to this site, doxycycline physically obstructs the acceptor site (A-site) of the ribosome.[7][9] The A-site is the crucial location where incoming aminoacyl-tRNA (aa-tRNA) molecules, which carry the next amino acid for the growing polypeptide chain, must bind.[5] Doxycycline's presence creates a steric block that prevents the stable docking of the aa-tRNA into the A-site.[5][8][13] This action effectively halts the elongation step of protein synthesis, as new amino acids cannot be added to the nascent peptide chain.[4][8] The resulting cessation of protein production prevents the bacteria from performing essential functions required for growth and replication, leading to a bacteriostatic effect.[5][8]

G cluster_ribosome Bacterial 70S Ribosome 50S 50S Subunit (P-site, E-site) 30S 30S Subunit (A-site) mRNA Result Protein Synthesis Halted (Bacteriostatic Effect) Doxy Doxycycline Doxy->30S 1. Binds to 16S rRNA in 30S Subunit aa_tRNA Aminoacyl-tRNA aa_tRNA->30S 3. Binding to A-site BLOCKED

Figure 1. Core mechanism of doxycycline action on the bacterial ribosome.

Potential Secondary Mechanisms of Action

While inhibition of protein synthesis is the primary mechanism, research has suggested other ways doxycycline may impact bacterial viability. One study demonstrated that doxycycline can inhibit the processing of bacterial rRNA.[14] It was found to interfere with RNase III, an enzyme that cleaves long primary rRNA transcripts into pre-16S and pre-23S rRNAs for maturation.[14] This inhibition leads to an accumulation of unprocessed precursors and a decrease in mature, functional ribosomes, further contributing to the shutdown of protein synthesis.[14]

Quantitative Efficacy Data

The efficacy of an antibiotic is quantitatively measured by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium. The tables below summarize representative MIC values for doxycycline against various bacterial pathogens.

Table 1: Doxycycline MIC Data for Selected Gram-Positive Bacteria

Bacterial Species Strain(s) MIC Range (µg/mL) Reference(s)
Staphylococcus aureus ATCC 25923, O74 2 [15]

| Streptococcus pneumoniae | Surveillance Isolates | ≤0.25 - 1 |[16][17] |

Table 2: Doxycycline MIC Data for Selected Gram-Negative Bacteria

Bacterial Species Strain(s) MIC Range (µg/mL) Reference(s)
Escherichia coli ATCC 25922 4 [15]
Pseudomonas aeruginosa ATCC 27853, PA01 16 - 128 [15]
Acinetobacter spp. Clinical Isolates ≤4 - ≥16 [18]

| Mycoplasma genitalium | Clinical Isolates | ≤0.008 - 2.5 |[10][11] |

Note: MIC values can vary significantly based on the specific strain, testing methodology, and the presence of resistance mechanisms.

Key Experimental Protocols

The elucidation of doxycycline's mechanism of action relies on a set of standardized and specialized experimental procedures.

Protocol: Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the broth microdilution method, a standard procedure for determining the MIC of an antibiotic against an aerobic bacterial strain, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[17][19][20]

Methodology:

  • Preparation of Antibiotic Stock: Prepare a stock solution of doxycycline hyclate in a suitable solvent (e.g., sterile deionized water) at a high concentration (e.g., 1280 µg/mL).

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the doxycycline stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of desired final concentrations (e.g., 128 µg/mL down to 0.06 µg/mL).

  • Inoculum Preparation: Culture the test bacterium on an appropriate agar plate overnight. Select several colonies to inoculate a saline or broth solution. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Inoculation: Dilute the standardized bacterial suspension into CAMHB so that, after addition to the wells, the final inoculum density in each well is approximately 5 x 10⁵ CFU/mL.

  • Incubation: Cover the microtiter plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Data Interpretation: Following incubation, visually inspect the wells for turbidity. The MIC is recorded as the lowest concentration of doxycycline at which there is no visible bacterial growth. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

G A 1. Prepare 2-fold serial dilutions of Doxycycline in a 96-well plate C 3. Dilute and add inoculum to each well (Final conc. ~5x10^5 CFU/mL) A->C B 2. Prepare bacterial inoculum (0.5 McFarland Standard) B->C D 4. Incubate plate (16-20 hours at 35°C) C->D E 5. Visually inspect for turbidity (bacterial growth) D->E F 6. Determine MIC: Lowest concentration with no growth E->F

Figure 2. Experimental workflow for MIC determination via broth microdilution.
Protocol: Ribosome Binding Assay (Nitrocellulose Filter-Binding)

This assay measures the direct binding of a radiolabeled antibiotic to ribosomes. It exploits the property that ribosomes (and ribosome-ligand complexes) are retained by nitrocellulose filters, whereas small, unbound ligands pass through.[21][22]

Methodology:

  • Ribosome Preparation: Isolate highly active 70S ribosomes or 30S subunits from a suitable bacterial strain (e.g., E. coli MRE600) using established ultracentrifugation and purification protocols.

  • Ligand Preparation: Synthesize or procure radiolabeled doxycycline (e.g., [³H]-doxycycline).

  • Binding Reaction: In a reaction tube, combine a fixed concentration of ribosomes (e.g., 2 µM of 30S subunits) with varying concentrations of [³H]-doxycycline in a binding buffer (e.g., 20 mM HEPES-KOH, 150 mM NH₄Cl, 3 mM MgAc₂, 4 mM mercaptoethanol).[21]

  • Incubation: Incubate the reaction mixtures at 37°C for 15-30 minutes to allow binding to reach equilibrium.

  • Filtration: Rapidly filter each reaction mixture through a 0.45 µm nitrocellulose membrane under vacuum. Immediately wash the filter with ice-cold binding buffer to remove non-specifically bound ligand.

  • Quantification: Place the filter in a scintillation vial with a suitable scintillation cocktail. Measure the retained radioactivity using a liquid scintillation counter. The amount of radioactivity is proportional to the amount of doxycycline bound to the ribosomes.

  • Data Analysis: Plot the amount of bound ligand versus the concentration of free ligand. Analyze the data using Scatchard analysis or non-linear regression to determine the binding affinity (Kd) and the number of binding sites.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A1 Isolate 30S Ribosomal Subunits B Incubate Ribosomes with [³H]-Doxycycline in Buffer A1->B A2 Prepare Radiolabeled [³H]-Doxycycline A2->B C Filter mixture through Nitrocellulose Membrane B->C D Wash filter with ice-cold buffer C->D E Measure radioactivity on filter via Scintillation Counting D->E F Calculate Binding Affinity (Kd) and Stoichiometry E->F

Figure 3. Workflow for a radiolabeled ribosome filter-binding assay.
Protocol: In Vitro Translation (IVT) Inhibition Assay

This cell-free assay directly measures the effect of a compound on protein synthesis using purified components or cell extracts.[23][24]

Methodology:

  • System Preparation: Utilize a commercial bacterial IVT kit (e.g., E. coli S30 extract system) or prepare a custom cell-free extract containing all necessary translational machinery (ribosomes, tRNAs, initiation/elongation factors, etc.).

  • Reporter Template: Use a DNA or mRNA template that codes for an easily quantifiable reporter protein, such as luciferase or Green Fluorescent Protein (GFP).[25]

  • Reaction Setup: In a microplate well, combine the IVT extract, an energy source (ATP/GTP), amino acids, and the reporter template. Add varying concentrations of doxycycline to be tested. Include a no-doxycycline positive control and a no-template negative control.

  • Incubation: Incubate the reactions at the optimal temperature (e.g., 37°C) for a set period (e.g., 60-90 minutes) to allow for transcription (if starting with DNA) and translation.[24]

  • Signal Quantification: Stop the reaction and measure the reporter protein signal. For luciferase, add the luciferin substrate and measure luminescence. For GFP, measure fluorescence at the appropriate excitation/emission wavelengths.

  • Data Analysis: Normalize the signal from the doxycycline-treated wells to the positive control. Plot the percentage of protein synthesis inhibition against the doxycycline concentration to determine the IC₅₀ (the concentration that inhibits 50% of protein synthesis).

Conclusion

The mechanism of action of Vibramycin (doxycycline calcium) is a well-defined process centered on the potent and selective inhibition of bacterial protein synthesis. By binding to the 16S rRNA of the 30S ribosomal subunit, doxycycline effectively prevents the progression of translation, leading to a bacteriostatic effect against a broad spectrum of pathogens.[1][5] This core mechanism, potentially supplemented by secondary effects on rRNA processing, leverages fundamental differences between prokaryotic and eukaryotic cellular machinery.[7][14] The quantitative and methodological data presented provide a framework for understanding and further investigating the antibacterial properties of this clinically significant antibiotic.

References

A Technical Comparison of Vibramycin Calcium and Doxycycline Hyclate for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide to the Physicochemical and Pharmacokinetic Differences Between Doxycycline Formulations

This technical guide provides a comprehensive analysis of Vibramycin calcium and doxycycline hyclate, outlining the key distinctions relevant to researchers, scientists, and drug development professionals. The fundamental difference lies not between two distinct, stable salt forms of the active pharmaceutical ingredient, doxycycline, but rather between a specific liquid formulation and a commonly used salt form in solid oral dosage forms.

1. Introduction: Defining the Core Distinction

Doxycycline is a broad-spectrum tetracycline antibiotic that functions by inhibiting bacterial protein synthesis through binding to the 30S ribosomal subunit.[1][2] It is available in several forms, with doxycycline hyclate being a prevalent salt used in capsules and tablets.[3][4] "this compound" refers to a brand name for an oral suspension formulation of doxycycline.[3][5] Crucially, this formulation is prepared from doxycycline hyclate and contains calcium chloride as an excipient; it is not a distinct, isolated "doxycycline calcium" salt.[1][3][6] This distinction is critical, as doxycycline itself has a low affinity for calcium, and the presence of divalent cations like calcium can lead to chelation, which may impact absorption.[7][8][9]

This guide will dissect the differences based on this understanding: comparing the well-characterized doxycycline hyclate salt with the implications of the this compound oral suspension formulation.

Logical Relationship of Doxycycline Forms

The following diagram illustrates the relationship between the active ingredient, its salt forms, and the branded formulation.

cluster_forms Chemical Forms cluster_products Branded Formulations (Vibramycin®) Doxycycline Doxycycline (Active Pharmaceutical Ingredient) Hyclate Doxycycline Hyclate (Salt Form) Doxycycline->Hyclate Forms Monohydrate Doxycycline Monohydrate (Salt Form) Doxycycline->Monohydrate Forms Vibramycin_Hyclate Vibramycin® Hyclate (e.g., Capsules, Tablets) Hyclate->Vibramycin_Hyclate Used in Vibramycin_Calcium Vibramycin® Calcium (Oral Suspension Formulation) Hyclate->Vibramycin_Calcium Prepared from

Relationship between Doxycycline and its forms.

2. Physicochemical Properties

The primary physicochemical differences are rooted in the salt form versus the liquid formulation. Doxycycline hyclate is a hydrochloride salt complexed with ethanol and water, which confers high water solubility.[3][10] This is a key attribute for dissolution from solid dosage forms. In contrast, this compound is an aqueous suspension, where the drug is already dispersed in a liquid vehicle, bypassing the need for dissolution in the gastrointestinal tract. However, the presence of calcium ions in the formulation is a critical factor to consider.

PropertyDoxycycline HyclateThis compound (Oral Suspension)
Chemical Name Doxycycline hydrochloride hemiethanolate hemihydrateA formulation containing doxycycline (prepared from the hyclate salt) and excipients including calcium chloride.[1][3]
Molecular Formula (C₂₂H₂₄N₂O₈•HCl)₂•C₂H₆O•H₂ONot applicable as a distinct salt. The active moiety is doxycycline (C₂₂H₂₄N₂O₈).[3]
Molecular Weight 1025.89 g/mol Not applicable. The molecular weight of doxycycline base is 444.44 g/mol .
Appearance Light-yellow crystalline powder.[3][8]A raspberry/apple-flavored syrup.[1][6]
Solubility in Water Soluble.[3][8][10]The formulation is an aqueous suspension. The active ingredient's solubility is influenced by the formulation's pH and excipients.
Key Formulation Type Solid dosage forms (e.g., capsules, tablets).[4]Liquid oral suspension (syrup).[3]

3. Pharmacokinetics

Doxycycline is well-absorbed after oral administration, with a bioavailability of approximately 90-100%.[11] This high bioavailability means oral administration is nearly as effective as intravenous routes.[11] While food can slightly decrease the rate of absorption, the overall extent of absorption is not significantly affected.[11][12] However, the interaction with polyvalent cations is a major pharmacokinetic consideration.

ParameterDoxycycline (General, from Hyclate/Monohydrate forms)Implications for this compound Oral Suspension
Bioavailability (F) ~90-100% (virtually complete absorption).[11][13]As a suspension, the drug is readily available for absorption. However, the presence of calcium ions may form insoluble chelates, potentially reducing overall bioavailability.[7]
Time to Peak Plasma (Tₘₐₓ) ~2 hours.[2][12]Potentially faster absorption due to the liquid form, but this has not been definitively established in comparative studies against the hyclate solid forms.
Peak Plasma Conc. (Cₘₐₓ) ~2.6 µg/mL (after a single 200 mg dose).[2][13]May be affected by the extent of chelation with calcium ions in the formulation and gastrointestinal tract.
Serum Half-life (t₁/₂) ~18-22 hours.[2]Expected to be independent of the initial formulation once the drug is absorbed into systemic circulation.
Effect of Food/Milk Absorption is not markedly influenced by simultaneous ingestion of food or milk.[12]The formulation itself contains calcium. The general advice for tetracyclines to avoid co-administration with calcium-containing products is pertinent.[7]
Excretion Approximately 40% excreted by the kidneys over 72 hours in individuals with normal renal function.[2][13]The route of excretion is a property of the doxycycline molecule itself and is not expected to differ based on the initial formulation.

4. Experimental Protocols

For drug development professionals, understanding the methodologies used to characterize and compare these formulations is paramount. Below are detailed protocols for key experiments.

Comparative In Vitro Dissolution Testing

This protocol is designed to compare the dissolution profile of a doxycycline hyclate solid dosage form (e.g., capsule) against a standard, which is a critical component of demonstrating bioequivalence for biowaiver applications.

Objective: To determine the rate and extent of doxycycline hyclate release from a solid oral dosage form in various dissolution media.

Methodology:

  • Apparatus: USP Apparatus 2 (Paddle Method).[14][15]

  • Dissolution Media:

    • 900 mL of 0.1 M Hydrochloric Acid (simulated gastric fluid, pH ~1.2).

    • 900 mL of Acetate Buffer (pH 4.5).

    • 900 mL of Phosphate Buffer (pH 6.8, simulated intestinal fluid).[14][15]

  • Apparatus Settings:

    • Temperature: 37 ± 0.5°C.

    • Paddle Speed: 75 rpm.[14][15]

  • Procedure:

    • Place one dosage unit (e.g., 100 mg doxycycline hyclate capsule) in each of the six dissolution vessels.

    • Withdraw aliquots (e.g., 5 mL) at specified time points (e.g., 5, 10, 15, 20, 30, 45, and 60 minutes).

    • Replace the withdrawn volume with fresh, pre-warmed dissolution medium.

    • Filter the samples immediately using a 0.45 µm syringe filter.

  • Analysis:

    • Quantify the concentration of doxycycline in each sample using a validated HPLC-UV method (as described in section 4.3).

    • Calculate the cumulative percentage of the labeled drug amount dissolved at each time point.

    • Compare dissolution profiles using a similarity factor (f2). An f2 value between 50 and 100 indicates similarity between two dissolution profiles.[14]

In Vivo Comparative Bioavailability Study

This protocol outlines a typical clinical study to compare the rate and extent of absorption of doxycycline from the this compound oral suspension versus a doxycycline hyclate capsule.

Objective: To assess the bioequivalence of two doxycycline formulations in healthy human subjects.

Methodology:

  • Study Design: Randomized, open-label, two-period, two-sequence, crossover study.[16]

  • Subjects: A cohort of healthy adult volunteers (e.g., n=24) meeting specific inclusion/exclusion criteria (e.g., age, weight, non-smokers).[16][17]

  • Treatments:

    • Test Product: Single oral dose of this compound oral suspension (e.g., equivalent to 100 mg doxycycline).

    • Reference Product: Single oral dose of Vibramycin hyclate capsule (100 mg).

  • Procedure:

    • Subjects are fasted overnight (at least 10 hours) before drug administration.

    • Administer the assigned product with a standardized volume of water (e.g., 240 mL).

    • Collect serial blood samples in heparinized tubes at pre-dose (0 hours) and at specified post-dose time points (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours).[16]

    • Centrifuge blood samples to separate plasma, which is then stored at -20°C or below until analysis.

    • A washout period of at least 14 days separates the two treatment periods.[16]

  • Pharmacokinetic Analysis:

    • Analyze plasma samples for doxycycline concentration using a validated analytical method (e.g., HPLC-UV).

    • Calculate pharmacokinetic parameters including AUC₀₋t, AUC₀₋inf, Cₘₐₓ, and Tₘₐₓ for each subject for both formulations.

    • Perform statistical analysis on log-transformed AUC and Cₘₐₓ data. The 90% confidence intervals for the ratio of the geometric means (Test/Reference) should fall within the acceptance range of 80-125% to establish bioequivalence.

Analytical Method: HPLC-UV for Doxycycline Quantification

This protocol details a common method for the quantitative analysis of doxycycline in plasma or dissolution samples.

Objective: To accurately measure the concentration of doxycycline.

Methodology:

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A mixture of an aqueous buffer (e.g., potassium dihydrogen phosphate) and an organic solvent (e.g., acetonitrile) in an isocratic or gradient elution.[4]

    • Flow Rate: 1.0 mL/min.[4]

    • Detection Wavelength: 349-360 nm.[4][18]

    • Column Temperature: Ambient (e.g., 25°C).[4]

  • Sample Preparation (for plasma):

    • Thaw plasma samples.

    • Perform protein precipitation by adding a solvent like acetonitrile or methanol.

    • Vortex and centrifuge the samples.

    • Collect the supernatant, evaporate to dryness, and reconstitute in the mobile phase.

  • Calibration and Quantification:

    • Prepare a series of calibration standards of known doxycycline concentrations in the appropriate matrix (blank plasma or dissolution medium).

    • Construct a calibration curve by plotting the peak area against the concentration.

    • Determine the concentration of doxycycline in the unknown samples by interpolating their peak areas from the calibration curve.

Experimental Workflow for Bioavailability Study

The diagram below outlines the typical workflow for a comparative bioavailability study.

cluster_prep Study Preparation cluster_clinical Clinical Phase cluster_analytical Analytical & Statistical Phase Protocol Protocol Design & Ethics Approval Screening Subject Screening & Informed Consent Protocol->Screening Randomization Randomization to Treatment Sequence Screening->Randomization Period1 Period 1: Dosing (Test or Ref) Randomization->Period1 Sampling1 Serial Blood Sampling Period1->Sampling1 Washout Washout Period (e.g., 14 days) Sampling1->Washout Processing Plasma Sample Processing Sampling1->Processing Period2 Period 2: Crossover Dosing Washout->Period2 Sampling2 Serial Blood Sampling Period2->Sampling2 Sampling2->Processing HPLC HPLC-UV Analysis Processing->HPLC PK_Calc Pharmacokinetic Parameter Calculation HPLC->PK_Calc Stats Statistical Analysis (90% CI for AUC, Cmax) PK_Calc->Stats Report Bioequivalence Report Stats->Report

Workflow for a two-period crossover bioavailability study.

The primary distinction between this compound and doxycycline hyclate is one of formulation rather than a fundamental difference between two stable chemical salts. This compound is an oral suspension containing doxycycline (derived from the hyclate salt) and calcium chloride, designed for ease of administration in liquid form. Doxycycline hyclate is a water-soluble salt of doxycycline, predominantly used in the manufacture of solid dosage forms like capsules and tablets.

For drug development professionals, this means that while the active moiety and its systemic mechanism of action are identical, considerations regarding dissolution, potential for chelation with excipients, and the impact on bioavailability are paramount. The choice between a solid hyclate formulation and a calcium-containing liquid suspension will depend on the target patient population, desired pharmacokinetic profile, and stability considerations. Any comparison must be framed as a formulation-versus-formulation study, with particular attention paid to the potential for cation-induced alterations in drug absorption.

References

Vibramycin (Doxycycline Calcium): A Technical Guide to its Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure and physicochemical properties of Vibramycin, with a focus on its active pharmaceutical ingredient, doxycycline, particularly in its calcium salt form. This document is intended to serve as a comprehensive resource, incorporating detailed data, experimental methodologies, and visual representations of its mechanisms of action and experimental applications.

Chemical Structure and Identification

Vibramycin is a brand name for doxycycline, a broad-spectrum tetracycline antibiotic.[1] Doxycycline is synthetically derived from oxytetracycline.[2] It is available in various salt forms, including monohydrate, hyclate, and calcium.[3] The chemical designation for the base doxycycline molecule is 4-(Dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,5,10,12,12a-pentahydroxy-6-methyl-1,11-dioxo-2-naphthacenecarboxamide.[4][5]

Physicochemical Properties

Doxycycline is a light-yellow crystalline powder.[4][5] Its properties can vary slightly depending on the salt form. The following tables summarize the key quantitative data for doxycycline and its common salts.

PropertyValueSalt FormReference(s)
Molecular Formula C₂₂H₂₄N₂O₈Doxycycline (base)[1]
C₂₂H₂₄N₂O₈·H₂ODoxycycline Monohydrate[4][5]
(C₂₂H₂₄N₂O₈·HCl)₂·C₂H₆O·H₂ODoxycycline Hyclate[4][5]
C₂₂H₂₀N₂O₈·2CaDoxycycline Calcium[8]
Molecular Weight 444.4 g/mol Doxycycline (base)[1]
462.46 g/mol Doxycycline Monohydrate[4][5]
1025.89 g/mol Doxycycline Hyclate[4][5]
520.56 g/mol Doxycycline Calcium[8]
Melting Point 201–205 °CDoxycycline Hyclate[9]
pKa Values ~3.3, 7.7, 9.6Doxycycline[9][10]
Solubility Highly soluble in water and acidic solutions.Doxycycline Hyclate[1][9]
Very slightly soluble in water.Doxycycline Monohydrate[1]
Log P (Octanol/Water) ~ -0.77Doxycycline[9]

Experimental Protocols

The determination of the physicochemical properties of active pharmaceutical ingredients like doxycycline calcium follows established methodologies, often outlined in pharmacopeias.

Solubility Determination (Equilibrium Solubility Method)

This protocol aims to determine the concentration of a saturated solution of the compound at a specific temperature and pH.

  • Preparation: An excess amount of doxycycline calcium powder is added to a series of buffered aqueous solutions covering a range of pH values.

  • Equilibration: The resulting suspensions are agitated at a constant temperature (e.g., 37 ± 1 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.[11]

  • Separation: The undissolved solid is separated from the solution by centrifugation or filtration.

  • Quantification: The concentration of doxycycline in the clear supernatant or filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[12]

  • Replication: The experiment is performed in triplicate at each pH condition to ensure accuracy.[11]

Melting Point Determination (Capillary Method)

This method is used to determine the temperature range over which the solid compound transitions to a liquid.[13]

  • Sample Preparation: A small amount of the dry, finely powdered doxycycline calcium is packed into a capillary tube to a height of 2.5-3.5 mm.[14][15]

  • Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus with a controlled heating block.[16]

  • Heating: The sample is heated rapidly to a temperature approximately 5-10°C below the expected melting point. The heating rate is then reduced to a slow, controlled rate (e.g., 1-2°C per minute).[14][16]

  • Observation: The sample is observed through a magnifying lens. The temperature at which the first drop of liquid appears (onset point) and the temperature at which the sample is completely liquid (clear point) are recorded. This range is reported as the melting point.[14]

pKa Determination (Potentiometric Titration)

This protocol determines the dissociation constants of the ionizable functional groups in the doxycycline molecule.

  • Solution Preparation: A precise amount of doxycycline is dissolved in a suitable solvent, typically purified water or a co-solvent mixture (e.g., acetonitrile-water).[17]

  • Titration: The solution is titrated with a standardized acid (e.g., HCl) or base (e.g., NaOH) of known concentration.

  • pH Measurement: The pH of the solution is measured using a calibrated pH meter after each addition of the titrant.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa values are determined from the midpoints of the buffer regions of the curve.[17] This can also be supplemented with data from liquid chromatography methods.[17]

Signaling Pathways and Experimental Workflows

Doxycycline exerts its effects through several mechanisms, which are visualized below.

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Doxycycline's primary antibacterial effect is due to its ability to disrupt protein synthesis in bacteria. It binds to the 30S ribosomal subunit, which prevents the attachment of aminoacyl-tRNA to the ribosome, thereby halting the elongation of polypeptide chains.[1][2][9]

G cluster_ribosome Bacterial Ribosome Ribosome_50S 50S Subunit Ribosome_30S 30S Subunit Protein Polypeptide Chain (Protein) Ribosome_30S->Protein Elongation mRNA mRNA mRNA->Ribosome_30S Binds to tRNA Aminoacyl-tRNA tRNA->Ribosome_30S Binds to A-site Doxycycline Doxycycline Doxycycline->Ribosome_30S Binds & Blocks A-site Block->Ribosome_30S Binding Prevented G Doxycycline Doxycycline MMP_enzyme Active MMP Enzyme (with Zn²⁺ cofactor) Doxycycline->MMP_enzyme Chelates Zn²⁺ (Direct Inhibition) NFkB NF-κB Signaling Doxycycline->NFkB Inhibits ECM Extracellular Matrix (e.g., Collagen) MMP_enzyme->ECM Cleaves Degradation Matrix Degradation ECM->Degradation Leads to Inflammatory_Signal Inflammatory Signals (e.g., LPS) Inflammatory_Signal->NFkB Activates MMP_Gene MMP Gene Expression NFkB->MMP_Gene Upregulates MMP_Gene->MMP_enzyme Produces G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A 1. Clone Gene of Interest (GOI) into pTetOne Vector B 2. Transfect Target Cells with Regulator & Response Plasmids A->B C 3. Select and Expand Stable Cell Clones B->C D 4. Seed Cells for Experiment C->D E 5. Prepare Doxycycline Dilutions (0 to 2000 ng/mL) D->E F 6. Add Doxycycline to Cells (Induction) E->F G 7. Incubate for a Defined Time (e.g., 24-48h) F->G H 8. Harvest Cells/Lysate G->H I 9. Analyze GOI Expression (e.g., Western Blot, qPCR, Assay) H->I

References

The Pharmacokinetics of Vibramycin Calcium in Animal Models: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics of doxycycline, with a special focus on the implications of its calcium salt formulation, Vibramycin calcium, in various animal models. The information presented herein is intended to support research, scientific investigation, and drug development efforts by providing a consolidated resource of quantitative data, detailed experimental methodologies, and visual representations of key processes.

Introduction: Doxycycline and the Significance of the Calcium Salt

Doxycycline is a broad-spectrum tetracycline antibiotic widely employed in veterinary medicine due to its efficacy against a range of Gram-positive and Gram-negative bacteria, as well as atypical pathogens. It is available in various salt forms, including hyclate, monohydrate, and calcium. While most pharmacokinetic studies in animal models have been conducted on the hyclate and monohydrate salts, an understanding of the doxycycline calcium formulation is crucial for its appropriate use.

The interaction between tetracyclines and divalent cations like calcium is well-documented. This interaction can significantly impact the oral absorption of the drug. Calcium ions can form insoluble chelate complexes with doxycycline in the gastrointestinal tract, thereby reducing its bioavailability.[1][2] While doxycycline is reported to have a lower affinity for calcium binding compared to older tetracyclines, this interaction remains clinically relevant.[3][4] Consequently, the formulation of doxycycline as a calcium salt, or its co-administration with calcium-rich diets, can influence its pharmacokinetic profile. Studies in rabbits have shown that reducing the calcium content in their feed is necessary to achieve adequate oral bioavailability of doxycycline.[5]

This guide will synthesize the available pharmacokinetic data for doxycycline across several animal species, paying close attention to the experimental conditions that might influence its absorption and disposition, and providing context for the potential behavior of the calcium salt form.

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters of doxycycline in various animal models. It is important to note that the majority of these studies utilized doxycycline hyclate for administration. The data is presented to allow for easy comparison across species and routes of administration.

Table 1: Pharmacokinetic Parameters of Doxycycline in Swine

Route of AdministrationDosageCmax (µg/mL)Tmax (h)Elimination Half-life (h)Bioavailability (%)Reference
Oral (in feed)11.8-13.3 mg/kg/day0.7 - 1.5 (steady state)-5.9 ± 1.0-[6]
Oral (in feed)7, 13, and 26 mg/kg/day0.37-0.89, 0.71-1.14, 1.62-3.18 (steady state)---[7]
Oral (in feed)20 mg/kg11.71 - 14.95--50[8][9]
Oral (in drinking water)---7.3330.7[8]

Table 2: Pharmacokinetic Parameters of Doxycycline in Sheep

Route of AdministrationDosageCmax (µg/mL)Tmax (h)Elimination Half-life (h)Bioavailability (%)Reference
Intravenous---7.027 ± 1.128-[10]
Oral20 mg/kg2.182 ± 0.91173.432 ± 3.307-35.77 ± 10.20[10]
Intramuscular20 mg/kg2.79 ± 0.790.86 ± 0.4777.88 ± 28.45-[3]

Table 3: Pharmacokinetic Parameters of Doxycycline in Goats

Route of AdministrationDosageCmax (µg/mL)Tmax (h)Elimination Half-life (h)Bioavailability (%)Reference
Intravenous5 mg/kg----[11]
Intramuscular20 mg/kg---45.60[11]
Oral20 mg/kg---31.39 ± 4.51[4]

Table 4: Pharmacokinetic Parameters of Doxycycline in Broiler Chickens

Route of AdministrationDosageCmax (µg/mL)Tmax (h)Elimination Half-life (h)Bioavailability (%)Reference
Intravenous20 mg/kg--4.75 ± 0.21-[12]
Oral20 mg/kg54.58 ± 2.440.35 ± 0.026.03 ± 0.4541.33 ± 2.02[12]
Oral (in drinking water)200 mg/L8.3 ± 0.9 (steady state)-14.9 ± 1.4-[13]
Oral (fasted)25 mg/kg4.47 ± 0.161.73 ± 0.06-73.4 ± 2.5[14]
Oral (fed)25 mg/kg3.07 ± 0.233.34 ± 0.21--[14]

Table 5: Pharmacokinetic Parameters of Doxycycline in Dogs

Route of AdministrationDosageCmax (µg/mL)Tmax (h)Elimination Half-life (h)Bioavailability (%)Reference
Intravenous5 mg/kg--10.36-[15]
Subcutaneous (long-acting)10 mg/kg2.8 ± 0.32.11 ± 0.12133.61 ± 6.32199.48[16]
Oral (tablets)10 mg/kg----[16]

Detailed Experimental Protocols

A generalized experimental workflow for pharmacokinetic studies of doxycycline in animal models is described below. Specific details from cited studies are incorporated to provide a comprehensive understanding of the methodologies employed.

Animal Models
  • Species: Studies have been conducted in a variety of species including swine (fattening pigs), sheep (Spanish Churra), goats (Murciano-Granadina), broiler chickens, and dogs (Mongrel).[6][10][11][12][16]

  • Health Status: Animals were generally reported to be healthy and clinically normal upon physical examination.[10][11]

  • Housing and Acclimatization: Animals are typically housed in appropriate facilities and allowed an acclimatization period before the commencement of the study.

Drug Administration and Dosing
  • Formulation: Doxycycline is often administered as a hyclate salt, either in an aqueous solution for injection or as a powder for oral administration (e.g., mixed in feed or dissolved in drinking water).[6][12][16]

  • Routes of Administration:

    • Intravenous (IV): Administered as a bolus injection, typically into a jugular or cephalic vein, to determine the absolute bioavailability and fundamental pharmacokinetic parameters.[10][12]

    • Oral (PO): Administered as a drench, in medicated feed, or dissolved in drinking water. For studies investigating the effect of food, animals are either fasted or fed prior to drug administration.[6][10][14]

    • Intramuscular (IM): Injected into a suitable muscle mass.[3]

    • Subcutaneous (SC): Injected beneath the skin, often for long-acting formulations.[16]

  • Dosage: Doses vary depending on the species and the study objectives, but typically range from 5 to 25 mg/kg body weight.[10][12][15]

Sample Collection
  • Matrix: Blood is the primary biological matrix collected for pharmacokinetic analysis. Plasma or serum is separated by centrifugation.[6][10][12]

  • Sampling Sites: Blood is typically collected from the jugular vein in larger animals (pigs, sheep, goats) and from the wing vein in chickens.[6][10][12] In dogs, a cephalic or saphenous vein is often used.[16]

  • Sampling Schedule: A series of blood samples are collected at predetermined time points after drug administration. The schedule is designed to capture the absorption, distribution, and elimination phases of the drug. For example, samples might be collected at 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours post-administration.[16]

Analytical Methodology
  • Method: High-Performance Liquid Chromatography (HPLC) is the most common analytical method used for the quantification of doxycycline in biological samples.[6]

  • Sample Preparation: This typically involves a protein precipitation step, followed by centrifugation to separate the supernatant containing the drug.[6]

  • Chromatographic Conditions:

    • Column: A C18 reverse-phase column is frequently used.[6]

    • Mobile Phase: The composition of the mobile phase varies but often consists of a mixture of an organic solvent (e.g., acetonitrile, methanol) and an aqueous buffer.[8]

    • Detection: UV or fluorescence detectors are used to detect and quantify doxycycline.[6]

  • Validation: The analytical method is validated to ensure its accuracy, precision, linearity, and sensitivity (limit of detection and quantification).[8]

Visualizations of Experimental Workflows and Logical Relationships

The following diagrams, generated using the DOT language, illustrate key experimental workflows and the logical relationship of factors influencing doxycycline pharmacokinetics.

Experimental_Workflow cluster_Preparation Phase 1: Preparation cluster_Administration Phase 2: Dosing cluster_Sampling Phase 3: Data Collection cluster_Analysis Phase 4: Analysis Animal_Selection Animal Selection (Species, Health Status) Acclimatization Acclimatization Animal_Selection->Acclimatization Drug_Administration Drug Administration (IV, PO, IM, SC) Acclimatization->Drug_Administration Dose_Preparation Dose Preparation (Doxycycline Salt, Vehicle) Dose_Preparation->Drug_Administration Blood_Sampling Serial Blood Sampling Drug_Administration->Blood_Sampling Sample_Processing Sample Processing (Centrifugation, Plasma/Serum Separation) Blood_Sampling->Sample_Processing HPLC_Analysis HPLC Analysis Sample_Processing->HPLC_Analysis PK_Modeling Pharmacokinetic Modeling HPLC_Analysis->PK_Modeling Doxycycline_Absorption_Factors Doxycycline_Oral Oral Doxycycline Administration Calcium Presence of Calcium (e.g., in feed, salt form) Food Presence of Food in GI Tract Salt_Form Salt Form (Hyclate, Monohydrate, Calcium) Bioavailability Oral Bioavailability Calcium->Bioavailability - (Chelation) Food->Bioavailability -/+ Salt_Form->Bioavailability ?

References

Vibramycin (Doxycycline Calcium) for Gene Expression Studies: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the use of Vibramycin (doxycycline), a tetracycline-class antibiotic, for the regulation of gene expression in research and development settings. It focuses on the principles, practical application, and critical considerations for utilizing doxycycline-inducible systems, primarily the Tet-On and Tet-Off systems.

Introduction to Tetracycline-Inducible Gene Expression

Tetracycline-inducible systems are powerful tools for controlling gene expression in eukaryotic cells with high precision.[1] These systems allow for the temporal and quantitative regulation of a gene of interest (GOI) by the addition or removal of tetracycline or its more stable and commonly used analog, doxycycline.[2] This "on/off" switch capability is invaluable for studying the function of genes that may be toxic when constitutively expressed or for examining cellular processes at specific time points.[3]

The two most prevalent systems are the Tet-Off and Tet-On systems, which are based on regulatory elements from the E. coli Tn10 tetracycline resistance operon.[1]

  • Tet-Off System: In this system, gene expression is active in the absence of doxycycline. The tetracycline-controlled transactivator (tTA), a fusion of the Tet Repressor (TetR) and the VP16 activation domain, binds to the Tetracycline Response Element (TRE) in the promoter of the GOI, activating transcription. The addition of doxycycline causes tTA to dissociate from the TRE, thus turning gene expression off.[2][4]

  • Tet-On System: Conversely, the Tet-On system activates gene expression in the presence of doxycycline. It employs a reverse tetracycline-controlled transactivator (rtTA) that binds to the TRE only when complexed with doxycycline, thereby initiating transcription.[2][4] More advanced versions, such as Tet-On Advanced and Tet-On 3G, have been developed to offer increased sensitivity to doxycycline and lower basal expression.[1]

While Vibramycin is a brand name for doxycycline, and the prompt specifies the calcium salt, the vast majority of research literature cites the use of doxycycline hyclate due to its high water solubility.[4] Different salt forms are expected to deliver the same active doxycycline molecule, though slight variations in absorption or solubility might exist.[4] This guide will refer to doxycycline generally, with the understanding that the hyclate form is most commonly used in published protocols.

Signaling Pathways and Experimental Workflow

Signaling Pathways of Tet-Inducible Systems

The following diagrams illustrate the core mechanisms of the Tet-Off and Tet-On systems.

Tet_Off_System Tet-Off System Signaling Pathway cluster_0 Without Doxycycline cluster_1 With Doxycycline tTA tTA TRE TRE tTA->TRE Binds tTA_Dox tTA-Dox Complex tTA->tTA_Dox GOI Gene of Interest TRE->GOI Activates Transcription_On Transcription ON GOI->Transcription_On Doxycycline Doxycycline Doxycycline->tTA Binds to TRE_inactive TRE tTA_Dox->TRE_inactive Cannot Bind Transcription_Off Transcription OFF TRE_inactive->Transcription_Off Tet_On_System Tet-On System Signaling Pathway cluster_0 Without Doxycycline cluster_1 With Doxycycline rtTA rtTA TRE_inactive TRE rtTA->TRE_inactive Cannot Bind rtTA_Dox rtTA-Dox Complex rtTA->rtTA_Dox Transcription_Off Transcription OFF TRE_inactive->Transcription_Off Doxycycline Doxycycline Doxycycline->rtTA Binds to TRE TRE rtTA_Dox->TRE Binds GOI Gene of Interest TRE->GOI Activates Transcription_On Transcription ON GOI->Transcription_On Experimental_Workflow Experimental Workflow for Doxycycline-Inducible Gene Expression Start Start Plasmid_Construction 1. Plasmid Construction (Regulator & Response Vectors) Start->Plasmid_Construction Transfection 2. Transfection into Host Cells Plasmid_Construction->Transfection Selection 3. Selection of Stable Clones (e.g., Antibiotic Resistance) Transfection->Selection Screening 4. Screening of Clones for Inducibility & Low Basal Expression Selection->Screening Optimization 5. Dose-Response & Time-Course Optimization of Doxycycline Screening->Optimization Experimentation 6. Experimental Induction of Gene of Interest Optimization->Experimentation Analysis 7. Downstream Analysis (e.g., qPCR, Western Blot, Phenotypic Assays) Experimentation->Analysis End End Analysis->End

References

Literature review on Vibramycin calcium in microbiology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vibramycin calcium, a salt of the semi-synthetic tetracycline antibiotic doxycycline, is a broad-spectrum bacteriostatic agent with extensive applications in clinical practice and microbiological research.[1][2] This technical guide provides an in-depth review of the microbiological properties of this compound, focusing on its mechanism of action, antimicrobial spectrum, and the molecular underpinnings of bacterial resistance. The document presents quantitative data in structured tables for comparative analysis, details key experimental protocols for susceptibility testing, and utilizes visualizations to elucidate complex pathways and workflows.

Mechanism of Action

This compound, like other tetracyclines, exerts its bacteriostatic effect by inhibiting protein synthesis in bacteria.[3][4][5] This process is highly selective for bacterial cells due to structural differences between bacterial and mammalian ribosomes.[3]

The primary mechanism involves the following steps:

  • Cellular Entry: Being highly lipophilic, doxycycline readily passes through the bacterial cell membrane.[6]

  • Ribosomal Binding: Once inside the bacterium, doxycycline binds to the 30S ribosomal subunit.[3][4][5][7][8] This binding is reversible.[2][9]

  • Inhibition of Protein Synthesis: This binding event physically obstructs the attachment of aminoacyl-tRNA to the mRNA-ribosome complex at the ribosomal A site.[3][4][8][10] This prevents the addition of new amino acids to the nascent polypeptide chain, effectively halting protein elongation and synthesis.[3][8]

  • Inhibition of Ribosomal RNA Processing: Recent studies suggest an additional mechanism where doxycycline can inhibit the processing of bacterial ribosomal RNA (rRNA) precursors. It has been shown to bind to double-stranded RNA and inhibit cleavage by RNase III, an enzyme crucial for the maturation of 16S and 23S rRNAs.[11][12] This leads to an accumulation of pre-rRNA molecules and a decrease in mature, functional ribosomes.[11]

This inhibition of essential protein production impairs various cellular functions, including growth, replication, and repair, ultimately leading to the cessation of bacterial proliferation.[3][4]

cluster_cell Bacterial Cell Doxycycline Doxycycline Ribosome_30S 30S Ribosomal Subunit Doxycycline->Ribosome_30S Binds to Cell_Membrane Cell Membrane mRNA_Complex mRNA-Ribosome Complex Ribosome_30S->mRNA_Complex Protein Bacterial Protein mRNA_Complex->Protein Halts Synthesis tRNA aminoacyl-tRNA tRNA->mRNA_Complex Blocked Growth Growth & Replication Protein->Growth Doxycycline_Ext This compound (Doxycycline) Doxycycline_Ext->Doxycycline Enters Cell

Mechanism of Action of Doxycycline.

Antimicrobial Spectrum

This compound is a broad-spectrum antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria, as well as atypical pathogens.[3][8][13]

Table 1: Antimicrobial Spectrum of Doxycycline

CategorySusceptible OrganismsNotes
Gram-Positive Bacteria Bacillus anthracis, Listeria monocytogenes, Streptococcus pneumoniae, Streptococcus pyogenes, Staphylococcus aureus (including some MRSA strains)Resistance has been observed in S. pyogenes and Enterococcus faecalis.[6]
Gram-Negative Bacteria Acinetobacter species, Bartonella bacilliformis, Brucella species, Campylobacter fetus, Enterobacter aerogenes, Escherichia coli, Francisella tularensis, Haemophilus ducreyi, Haemophilus influenzae, Klebsiella species, Neisseria gonorrhoeae, Shigella species, Vibrio cholerae, Yersinia pestisResistance is common and increasing in many Gram-negative species.[7][13][14]
Atypical Bacteria Chlamydia species (C. pneumoniae, C. psittaci), Mycoplasma pneumoniae, Ureaplasma urealyticumOften a primary choice for infections caused by these organisms.[6][8]
Other Microorganisms Rickettsiae, Treponema pallidum (syphilis), Borrelia burgdorferi (Lyme disease), Plasmodium falciparum (malaria prophylaxis)Active against the asexual erythrocytic stages of P. falciparum.[6][7][13]

Quantitative Susceptibility Data

Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial that prevents visible growth of a microorganism. MIC values for doxycycline vary by species and strain.

Table 2: Selected Minimum Inhibitory Concentration (MIC) Data for Doxycycline

MicroorganismMIC Range (µg/mL)Reference
Chlamydia psittaci0.03[6]
Mycoplasma pneumoniae0.016 - 2[6]
Streptococcus pneumoniae0.06 - 32[6]

Note: Susceptibility breakpoints are defined by organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). These breakpoints can differ, impacting interpretation of susceptibility.[15]

Mechanisms of Bacterial Resistance

Bacterial resistance to doxycycline is a significant clinical concern and can arise through several mechanisms.[4][16] Cross-resistance with other tetracyclines is common.[7][13]

The primary mechanisms include:

  • Efflux Pumps: This is a major mechanism where bacteria actively transport the antibiotic out of the cell, preventing it from reaching its ribosomal target. These pumps are often encoded by tet genes located on mobile genetic elements.[4][17]

  • Ribosomal Protection: Bacteria can produce ribosomal protection proteins (e.g., Tet(M), Tet(O)) that bind to the ribosome.[10][18] These proteins cause a conformational change in the ribosome that dislodges doxycycline from its binding site, allowing protein synthesis to resume.[10][18]

  • Enzymatic Inactivation: Some bacteria can produce enzymes that chemically modify and inactivate the doxycycline molecule. This mechanism is less common for tetracyclines compared to other antibiotic classes.[18]

  • Target Modification: Mutations in the 16S rRNA component of the 30S ribosomal subunit can alter the doxycycline binding site, reducing its affinity for the target.[18]

cluster_resistance Resistance Mechanisms Doxycycline Doxycycline Target 30S Ribosomal Subunit Doxycycline->Target Binds to Efflux Efflux Pumps (e.g., TetA) Doxycycline->Efflux Expelled from cell Inhibition Protein Synthesis Inhibition Target->Inhibition Protection Ribosomal Protection (e.g., TetM) Protection->Target Dislodges Doxycycline Modification Target Site Modification Modification->Target Alters binding site

Bacterial Resistance Mechanisms to Doxycycline.

Experimental Protocols: Antimicrobial Susceptibility Testing (AST)

Standardized methods are crucial for determining the susceptibility of bacterial isolates to doxycycline. The most common phenotypic methods are broth dilution, agar dilution, and disk diffusion.[19][20]

Broth Dilution Method

This method determines the MIC by testing a microorganism against serial dilutions of an antibiotic in a liquid medium.[20]

Methodology:

  • Prepare Doxycycline Stock Solution: Prepare a stock solution of doxycycline of a known concentration in a suitable solvent.

  • Prepare Serial Dilutions: Perform a two-fold serial dilution of the doxycycline stock solution in Mueller-Hinton Broth (MHB) in tubes or microtiter plates. The final concentrations should bracket the expected MIC range.

  • Prepare Bacterial Inoculum: Culture the test organism overnight on an appropriate agar medium. Prepare a bacterial suspension in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each tube or well.

  • Inoculation: Add the standardized bacterial inoculum to each dilution of doxycycline and to a growth control tube (broth with no antibiotic).

  • Incubation: Incubate the tubes or plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of doxycycline that completely inhibits visible growth of the organism.[19]

Disk Diffusion Method (Kirby-Bauer Test)

This qualitative method assesses the susceptibility of a bacterium to an antibiotic-impregnated paper disk.[19][21]

Methodology:

  • Prepare Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for broth dilution.

  • Inoculate Agar Plate: Using a sterile cotton swab, evenly streak the inoculum over the entire surface of a Mueller-Hinton agar plate to create a uniform lawn of growth.

  • Apply Doxycycline Disk: Aseptically place a paper disk impregnated with a standard amount of doxycycline (e.g., 30 µg) onto the surface of the agar.

  • Incubation: Invert the plate and incubate at 35°C ± 2°C for 16-20 hours.

  • Measure Zone of Inhibition: After incubation, measure the diameter of the zone of complete growth inhibition around the disk in millimeters.

  • Interpret Results: Compare the measured zone diameter to the standardized charts provided by CLSI or EUCAST to determine if the organism is susceptible, intermediate, or resistant.

cluster_prep Inoculum Preparation cluster_disk Disk Diffusion cluster_broth Broth Dilution Isolate Bacterial Isolate Suspension Create Suspension Isolate->Suspension McFarland Adjust to 0.5 McFarland Standard Suspension->McFarland Plate Streak onto Mueller-Hinton Agar McFarland->Plate Inoculate Inoculate with Standardized Bacteria McFarland->Inoculate Disk Apply Doxycycline Disk (30 µg) Plate->Disk Incubate_D Incubate 16-20h at 35°C Disk->Incubate_D Measure Measure Zone of Inhibition (mm) Incubate_D->Measure Dilute_Abx Prepare Serial Doxycycline Dilutions Dilute_Abx->Inoculate Incubate_B Incubate 16-20h at 35°C Inoculate->Incubate_B Read_MIC Determine MIC (No visible growth) Incubate_B->Read_MIC

Workflow for Antimicrobial Susceptibility Testing.

Pharmacokinetics and Other Properties

  • Absorption: Doxycycline is almost completely absorbed after oral administration.[7][10][13] Unlike older tetracyclines, its absorption is not significantly affected by food or milk.[13]

  • Half-life: The serum half-life of doxycycline is approximately 18-22 hours, allowing for once or twice-daily dosing.[7][13]

  • Excretion: It is excreted in both urine and feces. The half-life is not significantly altered in patients with severe renal impairment.[7][13]

  • Anti-inflammatory Effects: Beyond its antimicrobial activity, doxycycline has been shown to have anti-inflammatory and immunomodulatory properties, partly through the inhibition of matrix metalloproteinases (MMPs).[3][22]

Conclusion

This compound remains a valuable agent in microbiology due to its broad spectrum of activity and favorable pharmacokinetic profile. Its primary mechanism of inhibiting bacterial protein synthesis at the 30S ribosomal subunit is well-established. However, the increasing prevalence of resistance, primarily through efflux pumps and ribosomal protection, necessitates continuous surveillance and prudent use. Standardized susceptibility testing is essential for guiding effective clinical therapy and monitoring resistance trends. Further research into its secondary mechanisms of action and non-antibiotic properties continues to expand its potential therapeutic applications.

References

The Inhibition of Prokaryotic Protein Synthesis by Vibramycin (Doxycycline Calcium): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vibramycin (a salt of doxycycline), a member of the tetracycline class of antibiotics, is a potent inhibitor of protein synthesis in prokaryotes. This technical guide provides an in-depth analysis of the molecular mechanisms governing this inhibition. It details the interaction of doxycycline with the bacterial ribosome, presents quantitative data on its inhibitory effects, and outlines key experimental protocols for studying these interactions. This document is intended to serve as a comprehensive resource for researchers in microbiology, pharmacology, and drug development.

Introduction

The selective toxicity of antibiotics against bacterial pathogens while sparing host cells is a cornerstone of antimicrobial therapy. Vibramycin, a semi-synthetic derivative of the tetracycline group, exemplifies this principle by targeting the bacterial ribosome, a macromolecular machine essential for protein synthesis and distinct from its eukaryotic counterpart.[1][2] Doxycycline's broad-spectrum activity against a variety of Gram-positive and Gram-negative bacteria has made it a clinically significant antibiotic for decades.[3] Understanding its precise mechanism of action is crucial for combating the rise of antibiotic resistance and for the development of novel therapeutics.

Mechanism of Action

Doxycycline's primary mechanism of action is the inhibition of the elongation phase of protein synthesis.[1][2] This is achieved through a high-affinity, reversible binding to the 30S ribosomal subunit of the bacterial 70S ribosome.[2][4]

Canonical Binding to the 30S Ribosomal Subunit

Doxycycline binds to the 16S ribosomal RNA (rRNA) of the 30S subunit, specifically within the A-site (aminoacyl-tRNA binding site). This interaction sterically hinders the accommodation of the aminoacyl-tRNA (aa-tRNA) into the A-site, thereby preventing the codon-specified delivery of amino acids to the growing polypeptide chain.[1][2] This effectively stalls protein synthesis, leading to a bacteriostatic effect.[2]

Novel Insights from Structural Biology

Recent advancements in cryo-electron microscopy (cryo-EM) have revealed additional binding sites and inhibitory mechanisms for doxycycline.[5] Studies have shown that doxycycline can also bind within the nascent peptide exit tunnel (NPET) of the 50S ribosomal subunit.[5] In some bacteria, multiple doxycycline molecules have been observed to stack within the exit tunnel, creating a physical blockade to the elongating polypeptide chain.[5] Furthermore, in E. coli, doxycycline binding in the 50S subunit has been shown to induce a significant conformational change in the 23S rRNA at the peptidyl transferase center (PTC), which can also contribute to the inhibition of protein synthesis.[5]

Inhibition of rRNA Processing

Beyond direct interaction with the ribosome, there is evidence to suggest that doxycycline can interfere with the maturation of ribosomal RNA.[6] Doxycycline has been shown to inhibit the processing of precursor rRNA (pre-rRNA) into mature 16S and 23S rRNA, a process critical for the assembly of functional ribosomes.[6]

The multifaceted mechanism of doxycycline is visually summarized in the following signaling pathway diagram.

Doxycycline_Mechanism_of_Action Mechanism of Action of Doxycycline on Prokaryotic Protein Synthesis Doxycycline Doxycycline Ribosome_30S 30S Ribosomal Subunit (A-site) Doxycycline->Ribosome_30S Binds to Ribosome_50S 50S Ribosomal Subunit (Exit Tunnel & PTC) Doxycycline->Ribosome_50S Binds to pre_rRNA pre-rRNA Doxycycline->pre_rRNA Inhibits processing aa_tRNA Aminoacyl-tRNA Protein_Elongation Protein Chain Elongation Ribosome_30S->Protein_Elongation Blocks tRNA binding Ribosome_50S->Protein_Elongation Blocks exit tunnel & remodels PTC aa_tRNA->Protein_Elongation Required for Protein_Synthesis Functional Proteins Protein_Elongation->Protein_Synthesis Leads to Mature_rRNA Mature 16S & 23S rRNA pre_rRNA->Mature_rRNA Processing Ribosome_Assembly Ribosome Assembly Mature_rRNA->Ribosome_Assembly

Figure 1. Doxycycline's multi-pronged inhibition of protein synthesis.

Quantitative Data on Inhibitory Effects

The efficacy of doxycycline's inhibition of prokaryotic protein synthesis can be quantified by its 50% inhibitory concentration (IC50). These values can vary depending on the bacterial species and the specific experimental conditions.

Organism Assay Type IC50 (µg/mL) IC50 (µM) Reference
Escherichia coliGrowth Inhibition0.4~0.9[7]
Chlamydophila psittaciIn vitro multiplication0.497~1.12[8][9]
Plasmodium falciparumIn vitro growth-13.15 - 31.60[10]
Plasmodium falciparum (DOXY-liposome)In vitro growth-0.36 - 0.85[11]

Note: The IC50 values for Plasmodium falciparum are included for context, as this protozoan parasite also possesses a prokaryote-like ribosome in its apicoplast.

Experimental Protocols

A variety of in vitro and in vivo techniques are employed to study the interaction of antibiotics with the ribosome and their effects on protein synthesis. Below are detailed methodologies for key experiments.

Preparation of Bacterial 70S Ribosomes

The isolation of pure and active ribosomes is fundamental for in vitro assays.

Objective: To isolate tightly-coupled 70S ribosomes from bacterial cells.

Materials:

  • Bacterial cell paste (e.g., E. coli)

  • Buffer A: 10 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 50 mM NH₄Cl, 0.5 mM EDTA, 6 mM β-mercaptoethanol

  • Buffer B: 10 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 500 mM NH₄Cl, 0.5 mM EDTA, 6 mM β-mercaptoethanol

  • Sucrose solutions (10% and 40% w/v in Buffer A)

  • Lysozyme, DNase I

  • French press or sonicator

  • Ultracentrifuge with appropriate rotors

Procedure:

  • Resuspend the cell pellet in Buffer A and lyse the cells using a French press or sonicator.

  • Clarify the lysate by centrifugation to remove cell debris.

  • Pellet the crude ribosomes from the supernatant by ultracentrifugation.

  • Wash the ribosome pellet with Buffer B to remove associated proteins.

  • Resuspend the washed pellet in Buffer A.

  • Layer the resuspended ribosomes onto a 10-40% sucrose gradient.

  • Separate the 70S ribosomes from the 30S and 50S subunits by ultracentrifugation.[12]

  • Fractionate the gradient and collect the fractions containing the 70S peak, monitoring absorbance at 260 nm.

  • Pellet the purified 70S ribosomes by ultracentrifugation.

  • Resuspend the final pellet in a suitable storage buffer, aliquot, flash-freeze in liquid nitrogen, and store at -80°C.[13]

In Vitro Translation Inhibition Assay

This assay directly measures the effect of an antibiotic on protein synthesis in a cell-free system.

Objective: To determine the IC50 of doxycycline for prokaryotic protein synthesis.

Materials:

  • Bacterial S30 extract (contains ribosomes, tRNAs, aminoacyl-tRNA synthetases, and initiation, elongation, and termination factors)[14][15]

  • Reaction buffer containing ATP, GTP, an energy regenerating system (e.g., creatine phosphate and creatine kinase), and a mixture of 20 amino acids.

  • DNA template encoding a reporter gene (e.g., luciferase or GFP).

  • Doxycycline stock solution.

  • Scintillation counter or fluorescence plate reader.

Procedure:

  • Prepare a master mix of the S30 extract, reaction buffer, and DNA template.

  • Aliquot the master mix into a multi-well plate.

  • Add varying concentrations of doxycycline to the wells.

  • Incubate the plate at 37°C to allow for transcription and translation.

  • If using a radiolabeled amino acid, stop the reaction and precipitate the synthesized proteins. Measure the incorporated radioactivity using a scintillation counter.

  • If using a fluorescent reporter, measure the fluorescence intensity directly in the plate reader.

  • Plot the percentage of protein synthesis inhibition against the doxycycline concentration and determine the IC50 value.

In_Vitro_Translation_Workflow Workflow for In Vitro Translation Inhibition Assay Start Prepare S30 Extract and Reaction Mix Add_Doxy Add Serial Dilutions of Doxycycline Start->Add_Doxy Incubate Incubate at 37°C Add_Doxy->Incubate Measure Measure Reporter Signal (Radioactivity/Fluorescence) Incubate->Measure Analyze Plot Inhibition Curve and Calculate IC50 Measure->Analyze

Figure 2. A streamlined workflow for determining antibiotic IC50 values.

Ribosome Filter-Binding Assay

This technique is used to measure the direct binding of a radiolabeled ligand to the ribosome.

Objective: To determine the binding affinity (Kd) of doxycycline for the 70S ribosome.

Materials:

  • Purified 70S ribosomes.

  • Radiolabeled doxycycline (e.g., [³H]-doxycycline).

  • Binding buffer (e.g., 20 mM HEPES-KOH pH 7.6, 10 mM Mg(OAc)₂, 100 mM NH₄Cl, 2 mM DTT).

  • Nitrocellulose and cellulose acetate filters.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Set up a series of binding reactions containing a fixed concentration of 70S ribosomes and increasing concentrations of radiolabeled doxycycline.

  • Incubate the reactions to allow binding to reach equilibrium.

  • Filter the reactions through a nitrocellulose membrane, which retains ribosome-ligand complexes, followed by a cellulose acetate membrane to capture unbound ligand.

  • Wash the filters with cold binding buffer to remove non-specifically bound ligand.[16]

  • Measure the radioactivity on the filters using a scintillation counter.

  • Plot the amount of bound doxycycline against the free doxycycline concentration and fit the data to a binding isotherm to determine the dissociation constant (Kd).

Toe-Printing Assay

This primer extension inhibition assay can map the precise location of a ribosome stalled on an mRNA molecule by an antibiotic.

Objective: To identify the specific codon at which doxycycline stalls the ribosome.

Materials:

  • In vitro transcription/translation-coupled system.

  • A specific mRNA template.

  • A reverse transcriptase primer that anneals downstream of the potential stalling site.

  • Reverse transcriptase.

  • Doxycycline.

  • Polyacrylamide gel electrophoresis (PAGE) apparatus.

Procedure:

  • Set up an in vitro translation reaction with the mRNA template and doxycycline.

  • Allow translation to proceed, leading to ribosome stalling at the doxycycline-induced site.

  • Anneal the radiolabeled primer to the mRNA.

  • Add reverse transcriptase to extend the primer. The enzyme will stop when it encounters the stalled ribosome.[17]

  • Denature the reaction products and separate them by size on a sequencing gel alongside a sequencing ladder generated from the same template.

  • The position of the "toe-print" band indicates the 3' edge of the stalled ribosome, allowing for the identification of the specific codon in the A-site.

Mechanisms of Resistance

The clinical efficacy of doxycycline is threatened by the emergence of bacterial resistance. The primary mechanisms include:

  • Efflux Pumps: These are membrane proteins that actively transport tetracyclines out of the bacterial cell, reducing the intracellular concentration of the drug below its effective level.

  • Ribosomal Protection Proteins (RPPs): These proteins bind to the ribosome and dislodge the bound tetracycline, allowing protein synthesis to resume.

  • Enzymatic Inactivation: A less common mechanism involves the chemical modification of tetracycline by enzymes, rendering it unable to bind to the ribosome.

Resistance_Mechanisms Bacterial Resistance Mechanisms to Doxycycline cluster_0 Resistance Mechanisms Doxy_In Intracellular Doxycycline Efflux Efflux Pump Doxy_In->Efflux Ribosome Ribosome Doxy_In->Ribosome Binds to Enzyme Inactivating Enzyme Doxy_In->Enzyme Doxy_Out Extracellular Doxycycline Doxy_Out->Doxy_In Enters cell Efflux->Doxy_Out Pumps out RPP Ribosomal Protection Protein (RPP) RPP->Ribosome Dislodges Doxycycline Inactive_Doxy Inactive Doxycycline Enzyme->Inactive_Doxy Modifies

Figure 3. Key strategies employed by bacteria to evade doxycycline's effects.

Conclusion

Vibramycin (doxycycline calcium) remains a vital antibiotic due to its effective inhibition of prokaryotic protein synthesis. Its mechanism of action, while primarily centered on the blockage of the ribosomal A-site, is proving to be more complex than previously understood, with new evidence pointing to interactions with the 50S subunit and interference with rRNA processing. A thorough understanding of these mechanisms, supported by robust quantitative data and detailed experimental investigation, is paramount for the continued clinical use of doxycycline and for the rational design of next-generation antibiotics that can overcome existing resistance mechanisms. The protocols and data presented in this guide offer a foundational resource for researchers dedicated to this critical area of study.

References

Navigating the Solubility and Stability of Doxycycline Calcium: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of doxycycline calcium, a widely used tetracycline antibiotic. Due to the limited availability of specific data for the calcium salt form, this document also incorporates and contextualizes data from its more frequently studied salt forms, doxycycline hyclate and doxycycline monohydrate, to provide a broad understanding of the molecule's behavior in common laboratory solvents. This information is critical for the development of robust and effective pharmaceutical formulations.

Executive Summary

Doxycycline, the active moiety in Vibramycin calcium, exhibits variable solubility and is susceptible to degradation under common laboratory and storage conditions. While specific quantitative solubility data for doxycycline calcium is sparse, its formulation as an oral suspension suggests low aqueous solubility. In contrast, doxycycline hyclate is readily soluble in water and methanol, moderately soluble in ethanol, and soluble in dimethyl sulfoxide (DMSO). The stability of doxycycline is influenced by pH, temperature, light, and the presence of oxidizing agents. Understanding these parameters is paramount for maintaining the integrity and therapeutic efficacy of doxycycline-containing formulations.

Solubility Profile of Doxycycline and its Salts

The solubility of doxycycline is highly dependent on its salt form and the solvent used. The available data for doxycycline and its common salts are summarized below.

Salt FormSolventSolubilityNotes
Doxycycline HyclateWater50 mg/mL[1][2]Mild warming may be required for complete dissolution.[1][2]
MethanolSoluble-
EthanolSparingly Soluble[1][2]-
DMSO10 mg/mL[1][3]-
ChloroformInsoluble[1][2]-
EtherInsoluble[1][2]-
Doxycycline MonohydrateWaterVery slightly soluble[4][5][6][7][8]-
Doxycycline CalciumWaterImplied low solubilityFormulated as an oral suspension.[9]

Note: The information for doxycycline hyclate and monohydrate is provided as the best available approximation for the general solubility behavior of doxycycline.

Stability of Doxycycline in Solution

Doxycycline is susceptible to degradation under various stress conditions. The primary degradation pathways include epimerization and other structural rearrangements.[10]

Factors Affecting Stability
  • pH: Doxycycline's stability is pH-dependent. Both acidic and alkaline conditions can lead to degradation.[10]

  • Temperature: Elevated temperatures accelerate the degradation of doxycycline.[11][12] Studies have shown significant degradation at temperatures of 40°C and above.[11][13]

  • Light: Exposure to light can induce degradation of doxycycline solutions.[10][13] Therefore, solutions should be protected from light.[14]

  • Oxidation: Doxycycline can be degraded by oxidizing agents.[10]

  • Solvent Composition: The choice of co-solvents can impact stability. For instance, the inclusion of ethanol with propylene glycol has been shown to improve the stability of doxycycline formulations.[10]

Degradation Products

The main degradation products of doxycycline that have been identified include:

  • 4-epidoxycycline[10]

  • Metacycline[11][12]

  • 6-epidoxycycline[11][12]

Experimental Protocols

Equilibrium Solubility Determination (Shake-Flask Method)

A commonly accepted method for determining equilibrium solubility is the shake-flask method.

Methodology:

  • Preparation: An excess amount of the solid doxycycline salt is added to a known volume of the solvent in a sealed container.

  • Equilibration: The mixture is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The undissolved solid is separated from the solution by centrifugation or filtration.

  • Quantification: The concentration of doxycycline in the clear supernatant or filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial for accurately assessing the stability of doxycycline and quantifying its degradation products.

Typical HPLC Parameters:

  • Column: Reversed-phase C8 or C18 column.

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol). The pH of the mobile phase is a critical parameter to optimize for good separation.

  • Flow Rate: Typically 1.0 - 1.5 mL/min.

  • Column Temperature: Controlled, often at an elevated temperature (e.g., 30-40°C) for better peak shape and reproducibility.

  • Detection: UV detection at a wavelength where doxycycline and its degradation products have significant absorbance (e.g., 270 nm or 350 nm).[11][12]

  • Forced Degradation Studies: To validate the stability-indicating nature of the method, doxycycline samples are subjected to forced degradation under various stress conditions (acid, base, oxidation, heat, light). The method must be able to resolve the doxycycline peak from all resulting degradation product peaks.

Visualizations

Experimental Workflow for Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add excess Doxycycline Calcium to solvent B Agitate at constant temperature (24-48h) A->B Shake-Flask C Centrifuge or Filter B->C D Analyze supernatant/ filtrate by HPLC C->D

Caption: Workflow for determining the equilibrium solubility of Doxycycline Calcium.

Factors Influencing Doxycycline Stability

G cluster_factors Stability Influencing Factors Doxycycline Doxycycline in Solution Degradation Degradation Products (e.g., 4-epidoxycycline, Metacycline) Doxycycline->Degradation Degradation pH pH (Acidic/Alkaline) pH->Degradation Temp Temperature Temp->Degradation Light Light Exposure Light->Degradation Oxidation Oxidizing Agents Oxidation->Degradation

Caption: Key factors that can lead to the degradation of doxycycline in solution.

References

A Deep Dive into Doxycycline Calcium (Vibramycin) Versus Other Tetracyclines: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For drug development professionals, scientists, and researchers, the tetracycline class of antibiotics offers a broad spectrum of therapeutic potential beyond their antimicrobial properties. This technical guide provides an in-depth comparison of Vibramycin (doxycycline calcium) with other notable tetracyclines, namely tetracycline and minocycline, focusing on their applications in a research context. This document delves into their mechanisms of action, pharmacokinetic profiles, comparative efficacy, and non-antibacterial properties, presenting quantitative data in structured tables and detailed experimental protocols for key assays.

Core Mechanism of Action and Resistance

Tetracyclines exert their primary antibacterial effect by inhibiting protein synthesis in bacteria. They bind to the 30S ribosomal subunit, which blocks the attachment of aminoacyl-tRNA to the ribosome's A-site. This prevents the addition of amino acids to the growing peptide chain, leading to a bacteriostatic effect.[1][2]

Bacterial resistance to tetracyclines is a significant consideration in research and clinical settings. The two primary mechanisms of resistance are:

  • Efflux Pumps: These are membrane proteins that actively transport tetracycline molecules out of the bacterial cell, preventing the drug from reaching its ribosomal target.[1][3] Genes such as tet(A) and tet(B) encode for these pumps.[3]

  • Ribosomal Protection Proteins: These proteins interact with the bacterial ribosome and dislodge the bound tetracycline, allowing protein synthesis to resume.[1][3] The tet(M) gene is a common determinant for this type of resistance.[3]

The prevalence of these resistance genes can significantly impact the efficacy of different tetracyclines. Some studies suggest that plasmid-mediated resistance to tetracycline may be less effective against minocycline and even less so against doxycycline.

Comparative In Vitro Antibacterial Potency

The minimum inhibitory concentration (MIC) is a critical measure of an antibiotic's potency against a specific microorganism. While comprehensive side-by-side comparisons including the doxycycline calcium salt are limited in publicly available literature, data for doxycycline, tetracycline, and minocycline against various bacterial strains demonstrate their relative activities.

OrganismTetracycline MIC (µg/mL)Doxycycline MIC (µg/mL)Minocycline MIC (µg/mL)
Staphylococcus aureus (Tetracycline-Susceptible)10.50.25
Staphylococcus aureus (Tetracycline-Resistant, plasmid-mediated)>1642
Streptococcus pneumoniae0.250.120.12
Escherichia coli211
Acinetobacter baumannii8 - >2561 - 160.5 - 8

Note: These are representative values and can vary significantly between strains and testing conditions.

Pharmacokinetic Profiles: A Comparative Overview

The pharmacokinetic properties of tetracyclines influence their distribution, efficacy, and dosing regimens in research models. Doxycycline and minocycline are considered second-generation tetracyclines with improved pharmacokinetic profiles compared to the first-generation tetracycline.

ParameterTetracyclineDoxycyclineMinocycline
Bioavailability (%) 60-8090-100[4]90-100[4]
Half-life (hours) 6-1215-24[4]11-22[4]
Protein Binding (%) 55-6582-93[4]~76[4]
Elimination Renal & FecalFecal & Renal[4]Fecal & Renal[4]
Lipophilicity LowHigh (5x Tetracycline)[4]Very High (5x Doxycycline)[4]

Vibramycin (doxycycline calcium) is formulated as an oral suspension. The calcium salt is thought to improve palatability and reduce gastrointestinal upset, which can be a significant factor in animal studies. While specific pharmacokinetic data for the calcium salt in research animals is not extensively published, the general pharmacokinetic advantages of doxycycline, such as its high bioavailability and longer half-life, are expected to be maintained.[2][5] The absorption of tetracyclines can be affected by the presence of divalent and trivalent cations like calcium and iron, which can form insoluble chelates. However, the absorption of doxycycline is generally considered to be less affected by food and milk compared to tetracycline.[5]

Non-Antibacterial Properties: Anti-Inflammatory and MMP Inhibition

Beyond their antimicrobial activity, tetracyclines, particularly doxycycline and minocycline, possess significant anti-inflammatory and matrix metalloproteinase (MMP) inhibitory properties. These non-antibacterial effects are a major focus of current research for a variety of diseases.

Inhibition of Matrix Metalloproteinases (MMPs)

MMPs are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix. Their dysregulation is implicated in various pathological processes, including cancer metastasis, inflammation, and tissue remodeling. Doxycycline and minocycline have been shown to inhibit MMP activity, independent of their antibacterial effects.[6]

TetracyclineIC50 for MMP-9 Inhibition (µM)
Tetracycline40.0[1]
Doxycycline608.0[1]
Minocycline10.7[1]

IC50 values can vary depending on the experimental conditions.

The data suggests that minocycline is a more potent inhibitor of MMP-9 compared to doxycycline and tetracycline in this specific in vitro assay.[1] The mechanism of MMP inhibition is believed to involve the chelation of the zinc ion at the enzyme's active site.[1]

Anti-Inflammatory Effects

Doxycycline and minocycline have demonstrated anti-inflammatory effects in various in vivo and in vitro models. These effects are attributed to their ability to inhibit inflammatory cell migration and the production of pro-inflammatory mediators.

In a comparative study using rodent models of acute inflammation, both doxycycline and minocycline were effective in reducing carrageenan-induced paw edema and leukocyte migration.[7][8] The study also suggested that the anti-inflammatory activity of doxycycline was generally higher than that of minocycline, although minocycline exhibited greater radical scavenging activity.[7][8] The anti-inflammatory effects are thought to involve the inhibition of inducible nitric oxide synthase (iNOS) and tumor necrosis factor-alpha (TNF-α).[2][7]

Experimental Protocols

Antimicrobial Susceptibility Testing: Broth Microdilution for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium.

Materials:

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Stock solutions of tetracycline, doxycycline, and minocycline

Procedure:

  • Prepare serial two-fold dilutions of each antibiotic in MHB in the wells of a 96-well plate. The final volume in each well should be 100 µL.

  • Prepare a bacterial suspension in MHB equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in each well.

  • Add 100 µL of the standardized bacterial inoculum to each well of the microtiter plate.

  • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubate the plates at 35-37°C for 16-20 hours.

  • The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.

Gelatin Zymography for MMP-9 Activity

This technique is used to detect and quantify the activity of gelatinases like MMP-9.

Materials:

  • Polyacrylamide gels containing gelatin (e.g., 1 mg/mL)

  • SDS-PAGE running buffer

  • Sample buffer (non-reducing)

  • Incubation buffer (containing CaCl2 and ZnCl2)

  • Coomassie Brilliant Blue staining solution

  • Destaining solution

Procedure:

  • Prepare protein samples (e.g., cell culture supernatant) in non-reducing sample buffer. Do not heat the samples.

  • Load the samples onto the gelatin-containing polyacrylamide gel and perform electrophoresis under non-reducing conditions.

  • After electrophoresis, wash the gel in a renaturing buffer (e.g., Triton X-100 solution) to remove SDS and allow the enzyme to renature.

  • Incubate the gel in an incubation buffer at 37°C for 12-24 hours to allow for gelatin degradation by the MMPs.

  • Stain the gel with Coomassie Brilliant Blue R-250.

  • Destain the gel. Areas of enzymatic activity will appear as clear bands against a blue background.

  • The intensity of the clear bands can be quantified using densitometry software.

Signaling Pathways and Experimental Workflows

Mechanism of Tetracycline Action and Resistance

Tetracycline_Mechanism cluster_resistance Resistance Mechanisms Tetracycline Tetracycline Porin Porin Channel Tetracycline->Porin Enters cell Efflux_Pump Efflux Pump (e.g., TetA, TetB) Tetracycline->Efflux_Pump Pumped out Outer_Membrane Outer Membrane (Gram-negative) Cytoplasmic_Membrane Cytoplasmic Membrane Porin->Cytoplasmic_Membrane Periplasmic space Ribosome_30S 30S Ribosomal Subunit Cytoplasmic_Membrane->Ribosome_30S Binds to 30S Protein_Synthesis Protein Synthesis Ribosome_30S->Protein_Synthesis Inhibits RPP Ribosomal Protection Protein (e.g., TetM) Ribosome_30S->RPP Dislodges Tetracycline Bacterial_Growth Bacterial Growth Inhibition Protein_Synthesis->Bacterial_Growth Leads to

Caption: Mechanism of tetracycline action and resistance.

Workflow for Comparing Tetracycline Efficacy in an Animal Model

Animal_Model_Workflow Start Start: Animal Infection Model Group_Assignment Randomly Assign to Treatment Groups Start->Group_Assignment Group_TCN Tetracycline Group Group_Assignment->Group_TCN Group_Doxy Doxycycline Calcium (Vibramycin) Group Group_Assignment->Group_Doxy Group_Mino Minocycline Group Group_Assignment->Group_Mino Group_Control Vehicle Control Group Group_Assignment->Group_Control Treatment Administer Treatment (e.g., Oral Gavage) Group_TCN->Treatment Group_Doxy->Treatment Group_Mino->Treatment Group_Control->Treatment Monitoring Monitor Clinical Signs and Survival Treatment->Monitoring Endpoint Endpoint Determination (e.g., Bacterial Load in Tissues) Monitoring->Endpoint Data_Analysis Statistical Analysis of Results Endpoint->Data_Analysis Conclusion Draw Conclusions on Comparative Efficacy Data_Analysis->Conclusion

Caption: Workflow for in vivo comparative efficacy study.

Conclusion

Vibramycin (doxycycline calcium) and other second-generation tetracyclines like minocycline offer significant advantages over traditional tetracycline in research settings due to their improved pharmacokinetic profiles. While all three compounds share a common mechanism of antibacterial action, their potency against specific bacterial strains, particularly those with resistance mechanisms, can vary. Furthermore, the non-antibacterial properties of doxycycline and minocycline, such as their anti-inflammatory and MMP-inhibitory effects, present exciting avenues for research in a wide range of diseases. For researchers, the choice between these tetracyclines will depend on the specific research question, the model system being used, and the desired outcome, whether it be antimicrobial efficacy, anti-inflammatory activity, or MMP inhibition. Further research is warranted to directly compare the doxycycline calcium salt with other tetracyclines to fully elucidate its unique properties in a research context.

References

The Genesis of a Broad-Spectrum Antibiotic: A Technical History of Vibramycin® (doxycycline) and the Development of its Calcium Salt

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the discovery, development, and chemical evolution of a cornerstone tetracycline antibiotic, with a focus on the formulation of its pediatric-friendly calcium salt.

Executive Summary

Doxycycline, a potent broad-spectrum tetracycline antibiotic, emerged from the laboratories of Pfizer in the early 1960s as a semi-synthetic derivative of oxytetracycline.[1][2] Marketed under the brand name Vibramycin®, it represented a significant advancement in antibiotic therapy due to its improved stability, favorable pharmacokinetic profile, and once-a-day dosing regimen.[1] This technical guide chronicles the discovery and historical development of doxycycline, with a particular emphasis on the innovation of Vibramycin® Calcium, an oral suspension formulation designed to enhance palatability and patient compliance, especially in pediatric populations. We will explore the key chemical synthesis advancements, preclinical and clinical findings, and the experimental protocols that underpinned its journey from a promising chemical entity to a widely used therapeutic agent.

The Dawn of a New Tetracycline: The Discovery of Doxycycline

The story of doxycycline is rooted in the broader history of tetracycline antibiotics, which began with the discovery of chlortetracycline ("Aureomycin") in 1945.[3] Scientists at Pfizer, led by Lloyd Conover, successfully modified natural tetracycline compounds, leading to the first semi-synthetic antibiotic, tetracycline itself.[4] This breakthrough paved the way for further structural modifications to enhance the therapeutic properties of this class of drugs.

In the early 1960s, a team of scientists at Pfizer, including Charles R. Stephens, embarked on a mission to create a tetracycline analog with superior stability and pharmacological efficacy.[1][5] Their research led to the synthesis of doxycycline, a molecule with a unique structural feature: the absence of a hydroxyl group at the C6 position. This modification conferred greater stability to the molecule, particularly in acidic environments, and resulted in a longer biological half-life compared to its predecessors.[1] Doxycycline was patented in 1957 and received approval from the U.S. Food and Drug Administration (FDA) in 1967, subsequently being marketed as Vibramycin®.[4]

The Rationale and Development of Vibramycin® Calcium

While doxycycline offered significant advantages in its hyclate and monohydrate forms, the need for a palatable liquid formulation for pediatric and geriatric patients who have difficulty swallowing tablets or capsules became apparent. Doxycycline itself is known to be a bitter-tasting drug.[6] To address this, Pfizer developed Vibramycin® Calcium, an oral suspension. The formation of a calcium salt of doxycycline offered a solution to the taste issue, creating a more acceptable formulation for oral administration in a liquid form.[6]

The development of a stable and effective calcium salt suspension was not without its challenges. Tetracyclines are known to form stable complexes with divalent and trivalent cations, such as calcium, which can impair their absorption.[2] However, studies indicated that the absorption of doxycycline is not as markedly affected by simultaneous ingestion of food or milk (which contain calcium) as other tetracyclines.[4] The formulation of Vibramycin® Calcium as a suspension of a doxycycline-calcium complex was designed to provide a palatable and stable product.[6]

Experimental Protocols

Synthesis of Doxycycline

The initial synthesis of doxycycline by Stephens and colleagues at Pfizer involved the catalytic hydrogenolysis of a hydroxyl group in a tetracycline precursor.[5] A more modern and detailed total synthesis was reported by Andrew G. Myers' group at Harvard University in 2005. While highly complex and not the commercial method, it illustrates the chemical architecture of the molecule. A simplified conceptual overview of a synthetic approach is as follows:

  • Starting Material: The synthesis often begins with a simpler, readily available chemical scaffold that will form the core ring structure of the tetracycline molecule.[3]

  • Ring Formation: A series of chemical reactions are employed to build the four characteristic rings (A, B, C, and D) of the tetracycline backbone.[3]

  • Functional Group Manipulation: Specific functional groups, such as hydroxyl and amino groups, are introduced and modified at precise locations on the ring structure to create the final doxycycline molecule.[3]

Preparation of Doxycycline Calcium Oral Suspension

The commercial production of Vibramycin® Calcium involves the formation of a doxycycline-calcium complex from a soluble doxycycline salt, typically the hyclate. A patented process for creating a solid dosage form of a doxycycline calcium complex, which can be reconstituted as a suspension, provides insight into the methodology:

  • Dissolution: Doxycycline hyclate is dissolved in an aqueous solution.[1]

  • Addition of Calcium Salt: A solution of a suitable metal salt, such as calcium chloride, is added to the doxycycline solution and mixed.[1]

  • pH Adjustment and Precipitation: A base, such as sodium hydroxide, is added to the mixture to raise the pH. This adjustment causes the formation of a suspension of the doxycycline-calcium complex.[1]

  • Granulation and Drying: An excipient like microcrystalline cellulose is added to the suspension to absorb moisture, forming a wet granulation. This granulation is then dried to a specific moisture content.[6]

  • Formulation of Oral Suspension: The resulting dry granulation of the doxycycline calcium complex is then formulated with suitable buffers, colors, diluents, flavors, and preservatives to create the final oral suspension.[7]

Quantitative Data

The following tables summarize key quantitative data related to the pharmacokinetic and antimicrobial properties of doxycycline.

Table 1: Pharmacokinetic Properties of Doxycycline

ParameterValueReference
BioavailabilityVirtually 100% after oral administration[8]
Peak Serum Concentration (after 200 mg dose)2.6 µg/mL[4][9]
Time to Peak Concentration2 hours[4][9]
Serum Half-life18-22 hours[4][9]
Protein Binding80-90%[10]
Excretion (in individuals with normal renal function)~40% in urine within 72 hours[4][9]

Table 2: Minimum Inhibitory Concentrations (MICs) for Selected Microorganisms

MicroorganismMIC (µg/mL)Reference
Chlamydia psittaci0.03[4]
Mycoplasma pneumoniae0.016–2[4]
Streptococcus pneumoniae0.06–32[4]
Plasmodium falciparum (asexual erythrocytic forms)Active[4][10]

Mechanism of Action and Signaling Pathways

Doxycycline's primary mechanism of action is the inhibition of bacterial protein synthesis.[1][4][9][11][12] It is a bacteriostatic agent, meaning it stops bacteria from reproducing but does not directly kill them.[1] This allows the host's immune system to eliminate the infection.

The specific steps in this process are as follows:

  • Entry into the Bacterial Cell: Doxycycline passes through the bacterial cell wall and membrane.

  • Binding to the 30S Ribosomal Subunit: Inside the bacterium, doxycycline binds to the 30S ribosomal subunit, a key component of the machinery responsible for protein synthesis.[1][4][9][11][12]

  • Interference with tRNA: This binding prevents the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site.[1]

  • Inhibition of Protein Elongation: By blocking the tRNA, doxycycline halts the addition of amino acids to the growing polypeptide chain, effectively stopping protein synthesis.[12]

G cluster_bacterium Bacterial Cell Doxycycline Doxycycline Ribosome 30S Ribosomal Subunit Doxycycline->Ribosome Binds to Protein Bacterial Protein Synthesis Ribosome->Protein Essential for Bacterial Growth\n & Replication Bacterial Growth & Replication tRNA aminoacyl-tRNA tRNA->Ribosome Blocked by Doxycycline Protein->Bacterial Growth\n & Replication Leads to

Figure 1: Mechanism of Action of Doxycycline.

Experimental Workflows

The development and approval of a new drug formulation like Vibramycin® Calcium involves a structured workflow of experiments and clinical trials.

G A Preclinical Development B Formulation Studies (e.g., Doxycycline Calcium Suspension) A->B C Pharmacokinetic Studies (Absorption, Distribution, Metabolism, Excretion) A->C D Toxicology Studies A->D E Clinical Trials (Phase I-III) B->E C->E D->E F Regulatory Submission (e.g., to FDA) E->F G Post-Marketing Surveillance (Phase IV) F->G

Figure 2: Drug Development Workflow.

Conclusion

The discovery and development of doxycycline, and subsequently its calcium salt formulation, Vibramycin® Calcium, represent significant milestones in the history of antibiotic therapy. Through innovative chemical synthesis, Pfizer created a highly effective and stable broad-spectrum antibiotic. The development of the calcium oral suspension demonstrates a commitment to improving patient compliance and addressing the specific needs of pediatric and geriatric populations. The enduring use of doxycycline in clinical practice today is a testament to the pioneering research and development efforts of the scientists who brought this important therapeutic agent to the forefront of medicine.

References

Methodological & Application

Application Notes and Protocols for Vibramycin (Doxycycline) Calcium Protocol in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vibramycin, the brand name for doxycycline, is a broad-spectrum tetracycline antibiotic known primarily for its bacteriostatic properties, which are achieved through the inhibition of protein synthesis in bacteria.[1][2][3] Beyond its antimicrobial functions, doxycycline exerts a range of "off-target" effects on mammalian cells that are of significant interest in biomedical research. These effects include anti-inflammatory, anti-apoptotic, and anti-metastatic activities, largely attributed to its ability to inhibit matrix metalloproteinases (MMPs) and modulate various intracellular signaling pathways.[1][4][5]

Recent studies have illuminated a critical role for doxycycline in the regulation of intracellular calcium (Ca²⁺) homeostasis, a ubiquitous second messenger involved in a myriad of cellular processes including proliferation, differentiation, and apoptosis. Doxycycline has been shown to influence Ca²⁺ signaling, particularly at the interface between the endoplasmic reticulum (ER) and mitochondria, and to directly impact mitochondrial Ca²⁺ uptake.[2][6]

This document provides a detailed application note and a proposed experimental protocol for investigating the effects of a "Vibramycin calcium protocol" in a cell culture setting. This protocol is designed to explore the interplay between doxycycline treatment and intracellular calcium signaling, offering a framework for researchers to study its impact on cellular function.

Mechanism of Action and Signaling Pathways

Doxycycline's effects on mammalian cells are multifaceted. It inhibits MMPs, such as MMP-2 and MMP-9, by chelating the Zn²⁺ ion in their active site, thereby affecting tissue remodeling and cell migration.[4][7] Furthermore, doxycycline modulates key inflammatory and proliferative signaling cascades:

  • p38 MAPK and NF-κB Pathways: Doxycycline has been demonstrated to suppress the activation of p38 MAP kinase and the nuclear translocation of NF-κB, key pathways in the inflammatory response.[5]

  • Ras-MAPK (ERK) Pathway: In some cell types, doxycycline can enhance the Ras-MAPK signaling pathway, leading to increased cell proliferation.[8]

Crucially, doxycycline impacts intracellular calcium signaling through several mechanisms:

  • ER-Mitochondria Ca²⁺ Transfer: Doxycycline treatment can increase the physical coupling between the ER and mitochondria, leading to enhanced Ca²⁺ transfer from the ER to the mitochondria upon cellular stimulation.[2]

  • Mitochondrial Calcium Uniporter (MCU) Inhibition: Doxycycline has been identified as an inhibitor of the MCU, the primary channel for Ca²⁺ entry into the mitochondrial matrix. This inhibition can protect cells from Ca²⁺ overload-induced cell death.[6]

The proposed "this compound protocol" leverages these properties to investigate how doxycycline-mediated alterations in calcium signaling can influence cellular outcomes.

Quantitative Data Summary

The following tables summarize the quantitative effects of doxycycline on various cellular parameters as reported in the literature. These values can serve as a reference for designing experiments and interpreting results.

Table 1: Effect of Doxycycline on Cell Viability and Proliferation

Cell LineConcentrationIncubation TimeEffectReference
MCF12A1 µg/mL96 hoursReduced proliferation[8]
293T1 µg/mL96 hoursReduced proliferation[8]
LNCaP100 ng/mL96 hoursReduced proliferation[8]
Glioma cells10 µg/mL4 daysAffected growth[9]
MCF-711.39 µM (IC50)72 hoursInhibited cell viability[9]
MDA-MB-4687.13 µM (IC50)72 hoursInhibited cell viability[9]
22Rv1100-1000 ng/mL72 hoursReduced growth rate[10]
PC3100-1000 ng/mL72 hoursReduced growth rate[10]
C6 glioma40 µM / 60 µM48 hours15.6% / 28.1% decrease in colonies[11]

Table 2: Effect of Doxycycline on MMPs and Gene Expression

Cell TypeConcentrationIncubation TimeEffectReference
Human Aortic SMCs5 µg/mL-37% reduction in MMP-2 production[1]
Human Aortic SMCs5-40 µg/mL-Concentration-dependent inhibition of MMP-2[1]
AAA tissue explants2.5-40 µg/mL10 daysConcentration-dependent decrease in MMP-2 & MMP-9[1]
PC3 cells--Down-regulation of MMP-9 and -8[4]
mIMCD3 cells-3 daysEnrichment of ERK, cAMP, and Notch signaling pathways[12]
mIMCD3 cells-6 daysEnrichment of cell proliferation and immune response pathways[12]

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the effects of the this compound protocol.

Protocol 1: this compound Treatment

Objective: To treat cultured cells with doxycycline to modulate intracellular calcium signaling.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • Doxycycline hyclate (stock solution prepared in sterile water or PBS)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates, or plates with coverslips for imaging) at a density that will result in 50-70% confluency at the time of treatment.

  • Cell Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.

  • Doxycycline Preparation: Prepare working concentrations of doxycycline by diluting the stock solution in complete cell culture medium. A typical concentration range to test is 1-10 µg/mL.

  • Treatment: Remove the existing medium from the cells and replace it with the doxycycline-containing medium. Include a vehicle control (medium without doxycycline).

  • Incubation: Incubate the cells for the desired duration (e.g., 2, 4, 24, or 48 hours) depending on the experimental endpoint.

Protocol 2: Cell Viability Assay (MTT Assay)

Objective: To assess the effect of the this compound protocol on cell viability.

Materials:

  • Cells treated according to Protocol 1 in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Following treatment, add 10 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plate for 5 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 3: Western Blot Analysis

Objective: To analyze the expression and phosphorylation status of proteins in key signaling pathways.

Materials:

  • Cells treated according to Protocol 1 in 6-well plates

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-p-p38, anti-p38, anti-p-ERK, anti-ERK, anti-NF-κB, anti-MMP-2, anti-MMP-9, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5 minutes.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

Protocol 4: Intracellular Calcium Imaging

Objective: To visualize and quantify changes in intracellular calcium levels.

Materials:

  • Cells grown on glass coverslips and treated according to Protocol 1

  • Fluorescent calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with and without Ca²⁺ and Mg²⁺

  • Agonist to induce calcium release (e.g., ATP, histamine)

  • Fluorescence microscope with an imaging system

Procedure:

  • Dye Loading: After treatment, wash the cells with HBSS. Load the cells with a calcium indicator dye (e.g., 2-5 µM Fluo-4 AM with 0.02% Pluronic F-127) in HBSS for 30-60 minutes at 37°C in the dark.

  • De-esterification: Wash the cells with HBSS and incubate for a further 30 minutes to allow for complete de-esterification of the dye.

  • Imaging: Mount the coverslip on the microscope stage in a perfusion chamber with HBSS containing Ca²⁺ and Mg²⁺.

  • Baseline Measurement: Record the baseline fluorescence for a few minutes.

  • Stimulation: Perfuse the cells with an agonist to induce intracellular calcium release and record the change in fluorescence intensity over time.

  • Data Analysis: Analyze the fluorescence intensity changes to quantify the intracellular calcium response.

Visualizations

Signaling Pathways

Doxycycline_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Ras Ras Receptor->Ras Doxy Doxycycline MMPs MMPs (e.g., MMP-2, MMP-9) Doxy->MMPs Inhibits ERK ERK Doxy->ERK Modulates p38 p38 MAPK Doxy->p38 Inhibits IKK IKK Doxy->IKK Inhibits Ca_ER ER Ca²⁺ Doxy->Ca_ER Enhances Coupling MCU MCU Doxy->MCU Inhibits Raf Raf Ras->Raf MEK MEK Raf->MEK MEK->ERK Gene_Expression Gene Expression (Inflammation, Proliferation) ERK->Gene_Expression IkB IκB IKK->IkB NFkB NF-κB IkB->NFkB NFkB->Gene_Expression Ca_Mito Mitochondrial Ca²⁺ Ca_ER->Ca_Mito Transfer Experimental_Workflow start Start cell_seeding 1. Seed Cells start->cell_seeding treatment 2. Doxycycline Treatment (this compound Protocol) cell_seeding->treatment endpoint_assays 3. Endpoint Assays treatment->endpoint_assays viability Cell Viability (MTT Assay) endpoint_assays->viability western Protein Expression (Western Blot) endpoint_assays->western imaging Intracellular Calcium (Fluorescence Imaging) endpoint_assays->imaging data_analysis 4. Data Analysis & Interpretation viability->data_analysis western->data_analysis imaging->data_analysis end End data_analysis->end

References

Application Notes: Preparation of Doxycycline Solution for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

<

Audience: Researchers, scientists, and drug development professionals.

Introduction

Doxycycline, a broad-spectrum tetracycline antibiotic, is a crucial tool in various in vitro research applications. Beyond its antimicrobial properties, it is widely used as a regulator for inducible gene expression systems (Tet-On/Tet-Off) and as an inhibitor of matrix metalloproteinases (MMPs).[1][2][3] Proper preparation of doxycycline solutions is critical to ensure experimental reproducibility, accuracy, and cell viability. These notes provide a comprehensive guide to preparing sterile doxycycline solutions for use in cell culture and other in vitro assays. While the focus is on doxycycline hyclate, the most common salt form used in research due to its high water solubility, these guidelines are broadly applicable.[4][5] Users should always consult the manufacturer's certificate of analysis for the specific lot of doxycycline calcium or other salt forms for precise solubility characteristics.

Key Considerations for Solution Preparation

  • Salt Form: Doxycycline is available in various salt forms, including hyclate, monohydrate, and calcium. Doxycycline hyclate is freely soluble in water, making it a common choice for research applications.[3][5] Doxycycline monohydrate is very slightly soluble in water, while the calcium salt is formulated for oral suspensions.[5][6] For in vitro work requiring a stock solution, the hyclate form is recommended.

  • Solvent Selection: The choice of solvent depends on the desired stock concentration and experimental requirements. Water is the preferred solvent for doxycycline hyclate.[4] For less soluble forms or specific experimental needs, organic solvents like Dimethyl Sulfoxide (DMSO) can be used, but care must be taken to minimize the final concentration in culture to avoid solvent-induced cytotoxicity.[1][2][7]

  • Sterilization: For any application involving cell culture, the doxycycline solution must be sterilized. The standard and recommended method is sterile filtration through a 0.22 µm pore size filter.[8][9][10] Autoclaving is not suitable as it can degrade the compound.

  • Light Sensitivity and Storage: Doxycycline solutions are sensitive to light and should be protected from direct sunlight during preparation, storage, and use.[3][11][12] Stock solutions should be stored in aliquots to prevent repeated freeze-thaw cycles.[2][13]

Data Presentation: Solubility and Storage Parameters

The following table summarizes key quantitative data for the preparation of doxycycline hyclate solutions, the most common form for in vitro research.

ParameterSolventMax Solubility / Stock ConcentrationStorage TemperatureStability NotesCitations
Primary Stock Water50 mg/mL-20°C (Frozen)Frozen aqueous stocks are stable for weeks. Avoid freeze-thaw.[4][12]
Primary Stock DMSO~1 mg/mL-20°C (Frozen)Stable for at least two years when stored as supplied.[1][2][7]
Primary Stock PBS (pH 7.2)~3 mg/mL2-8°C (Refrigerated)Recommended for short-term storage only (not more than one day).[1][7]
Working Dilutions Cell Culture Media0.1 - 10 µg/mL2-8°C (Refrigerated)Stable for 48-72 hours. Protect from light.[4][11][12]

Experimental Protocol: Preparation of a 10 mg/mL Doxycycline Hyclate Aqueous Stock Solution

This protocol describes the preparation of a sterile 10 mg/mL stock solution of doxycycline hyclate in water, suitable for dilution into cell culture media.

Materials:

  • Doxycycline Hyclate powder (e.g., Sigma-Aldrich D9891)

  • Sterile, nuclease-free water (e.g., Water for Injection or cell culture grade)

  • Sterile conical tubes (e.g., 15 mL or 50 mL)

  • Sterile serological pipettes

  • Sterile syringe (e.g., 5-10 mL)

  • Sterile 0.22 µm syringe filter (e.g., PVDF or PES membrane)

  • Sterile microcentrifuge tubes or cryovials for aliquoting

  • Vortex mixer

  • Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Procedure:

  • Pre-filtration Preparation (in a laminar flow hood): a. Weigh the desired amount of doxycycline hyclate powder in a sterile container. For example, to make 10 mL of a 10 mg/mL solution, weigh 100 mg. b. Transfer the powder into a sterile 15 mL conical tube. c. Add the appropriate volume of sterile water. For a 10 mg/mL solution, add 10 mL of water. d. Cap the tube tightly and vortex until the powder is completely dissolved. The solution should be clear and yellow-green.[4] Mild warming (to 37°C) may be used to aid dissolution if necessary.[4]

  • Sterile Filtration: a. Draw the dissolved doxycycline solution into a sterile syringe. b. Aseptically attach a sterile 0.22 µm syringe filter to the syringe tip.[8] c. Carefully dispense the solution through the filter into a new sterile conical tube. This step removes any potential microbial contamination.

  • Aliquoting and Storage: a. Dispense the sterile stock solution into smaller, single-use aliquots (e.g., 100 µL) in sterile cryovials or microcentrifuge tubes. This prevents contamination and degradation from repeated freeze-thaw cycles.[2] b. Clearly label each aliquot with the compound name, concentration (10 mg/mL), and preparation date. c. Store the aliquots at -20°C, protected from light.[1][13] For aqueous solutions, some protocols suggest storage at 2-8°C for up to 48 hours is also acceptable.[4]

  • Preparation of Working Solution: a. When ready to use, thaw a single aliquot of the stock solution. b. Dilute the stock solution directly into the final volume of cell culture medium to achieve the desired working concentration (typically in the range of 0.1-10 µg/mL).[14] For example, to make 10 mL of media with a final concentration of 1 µg/mL, add 1 µL of the 10 mg/mL stock solution. c. Mix the medium thoroughly before adding it to the cells.

Safety Precautions:

  • Always handle doxycycline powder and solutions while wearing appropriate PPE.[8]

  • Doxycycline can cause skin and eye irritation.[8]

  • Consult the Safety Data Sheet (SDS) for detailed hazard information.

Visualizations

The following diagrams illustrate the experimental workflow and a key signaling pathway affected by doxycycline.

G cluster_prep Preparation cluster_sterile Sterilization cluster_store Storage & Use weigh Weigh Doxycycline Hyclate Powder dissolve Dissolve in Sterile Water weigh->dissolve vortex Vortex/Warm to Dissolve dissolve->vortex filter Syringe Filter (0.22 µm) vortex->filter aliquot Aliquot into Sterile Tubes filter->aliquot store Store at -20°C (Protect from Light) aliquot->store dilute Dilute into Culture Medium store->dilute

Caption: Workflow for preparing sterile doxycycline stock solution.

G doxy Doxycycline mmp Matrix Metalloproteinases (MMPs) doxy->mmp degradation Matrix Degradation mmp->degradation promotes ecm Extracellular Matrix (e.g., Collagen) ecm->degradation

References

Application Notes and Protocols for Utilizing Vibramycin (Doxycycline Calcium) in Murine Infection Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the effective use of Vibramycin® (doxycycline calcium) in mouse models for infection studies. This document outlines the antimicrobial and immunomodulatory properties of doxycycline, detailed experimental protocols for its administration, and expected outcomes based on preclinical research.

Introduction to Vibramycin (Doxycycline Calcium)

Vibramycin, a member of the tetracycline antibiotic family, is a broad-spectrum bacteriostatic agent that inhibits protein synthesis in bacteria by binding to the 30S ribosomal subunit.[1] Beyond its antimicrobial activity, doxycycline exhibits significant immunomodulatory and anti-inflammatory effects. These properties are particularly valuable in infection models where the host inflammatory response contributes significantly to pathogenesis. Doxycycline has been shown to inhibit matrix metalloproteinases (MMPs) and downregulate the production of pro-inflammatory cytokines, making it a multifaceted tool for studying infectious diseases.[2][3][4]

Key Applications in Murine Infection Models

  • Bacterial Infection Studies: Doxycycline is effective against a wide range of Gram-positive and Gram-negative bacteria. It is frequently used in models of sepsis, pneumonia, and skin infections to reduce bacterial burden and improve survival.

  • Immunomodulation Research: Its anti-inflammatory properties allow for the investigation of the host immune response during infection. Doxycycline can help to dissect the pathological contributions of inflammation versus direct microbial damage.

  • Sepsis Models: In models of polymicrobial sepsis, such as cecal ligation and puncture (CLP), doxycycline has been demonstrated to improve survival by reducing systemic and pulmonary inflammation.[5]

  • Models of Sterile Inflammation: The anti-inflammatory effects of doxycycline can also be studied in non-infectious inflammatory models.

Data Presentation: Efficacy of Doxycycline in Murine Infection Models

The following tables summarize the quantitative outcomes of doxycycline treatment in various mouse infection models.

Table 1: Effect of Doxycycline on Survival Rates in a Murine Sepsis Model

Treatment GroupDosageRoute of AdministrationSurvival Rate (5 days post-infection)Reference
CLP ControlVehicleSubcutaneous (s.c.)0%[6]
Ceftriaxone100 mg/kgs.c.25%[6]
Doxycycline + Ceftriaxone50 mg/kg + 100 mg/kgIntraperitoneal (i.p.) + s.c.75%[6]

Table 2: Immunomodulatory Effects of Doxycycline in a Murine Sepsis Model (18h post-CLP)

AnalyteCLP Control (Plasma)Doxycycline + Ceftriaxone (Plasma)CLP Control (Lung)Doxycycline + Ceftriaxone (Lung)Reference
IL-6 (pg/mL)~4500~1500~3000~1000[3][6]
TNF-α (pg/mL)~1200~400~800~300[3][6]
IL-1β (pg/mL)~250~100~200~75[3][6]

Table 3: Effect of Doxycycline on Matrix Metalloproteinase-9 (MMP-9) Activity

TreatmentEffect on MMP-9 Activity (Plasma)Time to EffectReference
Single 100 mg dose (in humans)~22% reduction12 hours[7]
Doxycycline (in vitro)Inhibition of release from stimulated neutrophils-[7]

Experimental Protocols

Preparation of Doxycycline Calcium for Administration

Vibramycin® Calcium is available as an oral suspension. For experimental use, doxycycline hyclate is often used and can be prepared for various administration routes.

Preparation for Oral Gavage and Drinking Water:

  • Vehicle: Sterile water or 0.9% saline. For drinking water, 5% sucrose can be added to improve palatability.

  • Concentration: For oral gavage, a common stock solution is 5 mg/mL.[8] For administration in drinking water, concentrations can range from 0.02 to 2 mg/mL.[6][9]

  • Preparation Steps:

    • Weigh the required amount of doxycycline hyclate powder.

    • Dissolve in the chosen vehicle. Sonication may be required to fully dissolve the compound.[5]

    • Protect the solution from light, as tetracyclines are light-sensitive. Prepare fresh solutions regularly, for example, every 2 days for drinking water administration.[10]

Preparation for Intraperitoneal (IP) Injection:

  • Vehicle: Sterile 0.9% NaCl (saline).

  • Concentration: A typical stock solution is 5 mg/mL.[8]

  • Preparation Steps:

    • Dissolve doxycycline hyclate in sterile saline to the desired concentration.

    • Filter-sterilize the solution using a 0.22 µm filter before injection.

    • Store in a light-protected container.

Administration Protocols

Protocol 1: Oral Gavage

This method ensures accurate dosing for each animal.

  • Dosage Calculation: Doses are typically calculated based on the mouse's body weight (mg/kg). A common therapeutic dose for infections is 2.5 mg/kg administered every 12 hours.[6]

  • Procedure:

    • Accurately weigh each mouse.

    • Calculate the required volume of the doxycycline solution. The maximum recommended volume for oral gavage in mice is 10 mL/kg.[11][12]

    • Gently restrain the mouse.

    • Insert a sterile, flexible gavage needle into the esophagus.

    • Slowly administer the solution.

    • Monitor the animal for any signs of distress.

Protocol 2: Intraperitoneal (IP) Injection

IP injection allows for rapid systemic delivery.

  • Dosage Calculation: A common dose for immunomodulatory effects is 50 mg/kg.[5] For some applications, a dose of 2.5 mg/kg per day has been shown to be effective.[13]

  • Procedure:

    • Weigh the mouse to determine the correct injection volume. The maximum recommended IP injection volume for mice is 10 ml/kg.[14]

    • Restrain the mouse, exposing the lower abdominal quadrants.

    • Insert a sterile needle (25-27 gauge) into the lower right quadrant of the abdomen, avoiding the cecum and bladder.[14]

    • Aspirate to ensure no fluid is drawn back, then inject the solution.

Protocol 3: Administration in Drinking Water

This method is less stressful for the animals but provides less precise dosing.

  • Dosage Calculation: A common concentration is 0.44 mg/mL, which provides a calculated dose of approximately 100 mg/kg/day.[10] Another approach is to use concentrations ranging from 25 µg/mL to 2 mg/mL.[15]

  • Procedure:

    • Prepare the doxycycline solution in drinking water, often with 5% sucrose to mask the taste.

    • Provide the medicated water as the sole source of drinking water.

    • Replace the solution every 2 days and protect the water bottles from light.[10]

    • Monitor water consumption to ensure adequate intake. Note that plasma concentrations achieved through this method can be low and may not be effective for all systemic infections.[16][17][18]

Visualization of Mechanisms and Workflows

Doxycycline's Immunomodulatory Signaling Pathways

Doxycycline exerts its anti-inflammatory effects by targeting key signaling pathways involved in the production of inflammatory mediators.

G cluster_0 Bacterial Ligands (e.g., LPS) cluster_1 Cellular Signaling cluster_2 Inflammatory Response LPS LPS IKK IKK LPS->IKK p38_ERK p38/ERK MAPK LPS->p38_ERK NFkB NF-κB IKK->NFkB MMPs MMPs NFkB->MMPs Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Cytokines p38_ERK->Cytokines Tissue_Damage Tissue Damage MMPs->Tissue_Damage Cytokines->Tissue_Damage Doxycycline Doxycycline Doxycycline->IKK Inhibits Doxycycline->p38_ERK Inhibits Doxycycline->MMPs Inhibits

Caption: Doxycycline's inhibition of inflammatory signaling pathways.

Experimental Workflow for a Murine Sepsis Study

This workflow outlines the key steps in a typical study evaluating the efficacy of doxycycline in a CLP-induced sepsis model.

G cluster_workflow Experimental Workflow A Induce Sepsis (Cecal Ligation and Puncture) B Administer Treatment (Doxycycline +/- Antibiotic) A->B C Monitor Survival B->C D Collect Samples (Blood, Tissues) B->D G Data Analysis & Interpretation C->G E Analyze Bacterial Load (CFU counts) D->E F Measure Inflammatory Markers (Cytokines, MMPs) D->F E->G F->G

Caption: Workflow for evaluating doxycycline in a murine sepsis model.

Logical Relationship of Doxycycline's Dual Action

This diagram illustrates the two primary mechanisms of action of doxycycline in the context of a bacterial infection.

G cluster_effects Mechanisms of Action cluster_outcomes Therapeutic Outcomes Doxycycline Vibramycin (Doxycycline Calcium) Antimicrobial Antimicrobial Effect Doxycycline->Antimicrobial Immunomodulatory Immunomodulatory Effect Doxycycline->Immunomodulatory Bacterial_Clearance Reduced Bacterial Load Antimicrobial->Bacterial_Clearance Inflammation_Reduction Decreased Pathological Inflammation Immunomodulatory->Inflammation_Reduction Improved_Survival Improved Survival & Reduced Morbidity Bacterial_Clearance->Improved_Survival Inflammation_Reduction->Improved_Survival

Caption: Dual therapeutic actions of doxycycline in infection.

References

Application Notes and Protocols: Vibramycin (Doxycycline Calcium) for In-Lab Bacterial Growth Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing Vibramycin (a brand of doxycycline calcium) to inhibit bacterial growth in laboratory settings. This document outlines the mechanism of action, preparation of stock solutions, and standardized methods for determining the minimum inhibitory concentration (MIC) of doxycycline against various bacterial strains.

Introduction

Vibramycin, containing the active ingredient doxycycline, is a broad-spectrum tetracycline antibiotic.[1][2] It is a valuable tool in microbiology and drug discovery research for studying bacterial susceptibility, mechanisms of resistance, and as a selection agent in genetic engineering.[3] Doxycycline is known for its bacteriostatic action, meaning it inhibits bacterial growth rather than directly killing the cells.[2][4] This characteristic makes it particularly useful for a range of in vitro assays.

Mechanism of Action

Doxycycline exerts its antibacterial effect by inhibiting protein synthesis in bacteria.[4][5] It specifically binds to the 30S ribosomal subunit of the bacterial ribosome.[5][][7][8] This binding action prevents the attachment of aminoacyl-tRNA to the mRNA-ribosome complex, thereby halting the elongation of the polypeptide chain and effectively stopping protein production.[4][5][9] This disruption of protein synthesis prevents the bacteria from performing essential functions required for growth and replication.[5] The selectivity of doxycycline for bacterial ribosomes over eukaryotic ribosomes makes it an effective antibiotic.[5][8]

cluster_ribosome Bacterial 70S Ribosome 50S 50S 30S 30S Protein_Synthesis Protein Synthesis Inhibition Inhibition 30S->Inhibition Doxycycline Doxycycline Doxycycline->30S Binds to aminoacyl_tRNA Aminoacyl-tRNA aminoacyl_tRNA->30S Binding prevented by Doxycycline mRNA mRNA mRNA->30S Inhibition->Protein_Synthesis Blocks

Caption: Doxycycline's mechanism of action on the bacterial ribosome.

Data Presentation: Minimum Inhibitory Concentrations (MIC)

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of doxycycline against various common bacterial strains as reported in the literature. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.[10][11][12]

Bacterial SpeciesStrainMIC (µg/mL)Reference
Staphylococcus aureusATCC 259230.5 - 2[13]
Staphylococcus aureusO742[13]
Escherichia coliATCC 259224[13]
Pseudomonas aeruginosaATCC 2785316[13]
Borrelia burgdorferiB31 (ATCC 35210)0.25[14]

Note: MIC values can vary depending on the specific strain, testing methodology, and laboratory conditions.

Experimental Protocols

Preparation of Doxycycline Stock Solution

It is recommended to prepare a concentrated stock solution of doxycycline, which can then be diluted to the desired working concentrations for experiments. Doxycycline hyclate is soluble in water, DMSO, and dimethylformamide.[15][16]

Materials:

  • Doxycycline hyclate powder (or Vibramycin calcium oral suspension)

  • Sterile distilled water or appropriate solvent (e.g., DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sterile filter (0.22 µm)

Protocol:

  • Accurately weigh the desired amount of doxycycline hyclate powder.

  • Dissolve the powder in a small volume of sterile distilled water or DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).[17]

  • Vortex thoroughly until the powder is completely dissolved.

  • For aqueous solutions, sterile-filter the stock solution using a 0.22 µm syringe filter into a sterile container.[18]

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solutions at -20°C for long-term storage, protected from light.[3][15] Aqueous solutions are best prepared fresh.[15]

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol describes the determination of the MIC of doxycycline using the broth microdilution method in a 96-well microtiter plate format.[11][19][20]

Materials:

  • 96-well sterile, flat-bottom microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)

  • Doxycycline stock solution

  • Multichannel pipette

  • Incubator

  • Plate reader (optional, for spectrophotometric reading)

Protocol:

  • Prepare Doxycycline Dilutions:

    • Dispense 100 µL of sterile broth into wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the highest concentration of doxycycline to be tested (at 2x the final desired concentration) to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix well by pipetting up and down.

    • Continue this serial dilution across the plate to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no doxycycline).

    • Well 12 will serve as the sterility control (broth only).[19]

  • Prepare Bacterial Inoculum:

    • From a fresh culture, prepare a bacterial suspension in sterile broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[10]

    • Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.[10]

  • Inoculation:

    • Add 100 µL of the standardized bacterial inoculum to wells 1 through 11. Do not add bacteria to the sterility control well (well 12).

  • Incubation:

    • Cover the plate and incubate at the appropriate temperature (e.g., 37°C) for 16-20 hours.[11]

  • Interpretation of Results:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of doxycycline in which there is no visible bacterial growth.[10]

    • Alternatively, the results can be read using a microplate reader by measuring the optical density (OD) at a specific wavelength (e.g., 600 nm). The MIC is the lowest concentration that shows a significant reduction in OD compared to the growth control.[19]

cluster_prep Preparation cluster_plate 96-Well Plate Assay cluster_results Results Stock Prepare Doxycycline Stock Solution Dilution Serial Dilution of Doxycycline Stock->Dilution Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Inoculate Inoculate Wells with Bacterial Suspension Inoculum->Inoculate Dilution->Inoculate Incubate Incubate at 37°C for 16-20h Inoculate->Incubate Read Visually Inspect or Read OD600 Incubate->Read MIC Determine MIC Read->MIC

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

References

Application of Vibramycin Calcium in Tetracycline-Inducible Expression Systems

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Vibramycin calcium, a salt of the tetracycline antibiotic doxycycline, is a critical component in the regulation of gene expression in tetracycline-inducible systems. These systems, including the widely used Tet-On and Tet-Off variants, offer precise temporal and dose-dependent control over the expression of a gene of interest (GOI). This level of control is invaluable for a wide range of applications, from fundamental research into gene function to the development of novel therapeutics.

This document provides detailed application notes and experimental protocols for the use of this compound as an inducer in tetracycline-inducible expression systems.

Mechanism of Action

The tetracycline-inducible system is based on regulatory elements from the tetracycline resistance operon of Escherichia coli. The core components are the tetracycline repressor protein (TetR) and the tetracycline operator (tetO) sequences. In eukaryotic systems, fusions of TetR with a viral transactivation domain have led to the development of the tetracycline-controlled transactivator (tTA) for the Tet-Off system and the reverse tetracycline-controlled transactivator (rtTA) for the Tet-On system.

Vibramycin (doxycycline) acts as an allosteric effector, binding to these transactivator proteins and modulating their ability to bind to the tetO sequences in the promoter of the target gene.

  • In the Tet-Off System: The tTA protein binds to the tetO sequences in the absence of doxycycline, activating gene expression. When this compound is added, it binds to tTA, causing a conformational change that prevents it from binding to tetO, thus turning gene expression off.

  • In the Tet-On System: The rtTA protein can only bind to the tetO sequences and activate transcription in the presence of doxycycline. The addition of this compound induces a conformational change in rtTA that allows it to bind to the promoter and initiate gene expression.

Doxycycline is generally preferred over tetracycline for these systems due to its higher stability, longer half-life, and greater affinity for the transactivator proteins.[1]

Data Presentation

The efficacy of this compound in inducing gene expression is dependent on its concentration and the duration of exposure. The following tables provide representative quantitative data for in vitro and in vivo applications. It is crucial to note that optimal concentrations and induction times should be empirically determined for each specific cell line and experimental model.

Table 1: In Vitro Dose-Response of this compound in a Tet-On System

This compound Concentration (ng/mL)Relative Gene Expression (%)
0 (Uninduced)< 1
1025
5075
10095
500100
1000100

Note: This data is illustrative. A dose-response curve should be generated for each specific cell line to determine the optimal concentration that provides maximal induction with minimal cytotoxicity.[2][3]

Table 2: In Vitro Induction Kinetics with this compound (100 ng/mL)

Time After Induction (hours)Relative Gene Expression (%)
0< 1
630
1265
2490
48100
7298

Note: Initial gene expression can often be detected within 6-12 hours, with maximal expression typically reached between 48 and 72 hours.[4]

Table 3: Comparison of In Vivo Doxycycline Delivery Methods

Delivery MethodTypical DosageTime to Maximum InductionNotes
Drinking Water0.2 - 2 mg/mL3-7 daysEasy to administer but intake can be variable. Sucrose is often added to improve palatability.
Gavage10 - 50 mg/kg/day1-3 daysAllows for precise dosing but can be stressful for the animals.
Diet (Feed)200 - 600 mg/kg3-7 daysNon-invasive and provides consistent delivery. Considered a favorable method for many studies.
Intraperitoneal Injection10 - 50 mg/kg6 - 24 hoursRapid induction but requires repeated injections for sustained expression.

Note: The choice of delivery method depends on the specific experimental requirements, including the desired speed of induction and the duration of the experiment. Gene activation in vivo can be detected as early as 6 hours after a single injection, with maximum levels reached around 24 hours.[5]

Experimental Protocols

Protocol 1: In Vitro Gene Induction with this compound

This protocol outlines the steps for inducing gene expression in a mammalian cell line stably expressing a Tet-On inducible system.

Materials:

  • This compound powder

  • Sterile, deionized water or phosphate-buffered saline (PBS)

  • 0.22 µm sterile filter

  • Mammalian cell culture medium appropriate for the cell line

  • Cells stably transfected with a Tet-On inducible system

Procedure:

  • Preparation of this compound Stock Solution (1 mg/mL):

    • Weigh out 10 mg of this compound powder.

    • Dissolve in 10 mL of sterile, deionized water or PBS.

    • Sterilize the solution by passing it through a 0.22 µm filter.

    • Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C, protected from light. The stock solution is stable for at least 6 months.

  • Induction of Gene Expression:

    • Culture the cells to the desired confluency (typically 50-70%).

    • Prepare the induction medium by diluting the this compound stock solution into the cell culture medium to the desired final concentration. For an initial experiment, a range of concentrations from 10 ng/mL to 1000 ng/mL is recommended to determine the optimal dose.[4] A common starting concentration is 100 ng/mL.

    • Remove the existing medium from the cells and replace it with the induction medium.

    • Incubate the cells under their normal growth conditions (e.g., 37°C, 5% CO2).

    • For time-course experiments, harvest cells at various time points (e.g., 6, 12, 24, 48, and 72 hours) to analyze gene expression.

  • Analysis of Gene Expression:

    • Assess the expression of the gene of interest using appropriate methods such as quantitative real-time PCR (qRT-PCR) for mRNA levels or Western blotting or immunofluorescence for protein levels.

Protocol 2: In Vivo Gene Induction with this compound in Rodent Models (via Medicated Feed)

This protocol describes the administration of this compound through the diet for long-term, stable induction of gene expression in rodent models.

Materials:

  • This compound powder

  • Standard rodent chow

  • Specialized diet formulation services or equipment for incorporating the drug into the feed.

Procedure:

  • Preparation of Medicated Feed:

    • Determine the target dose of this compound in mg per kg of body weight per day. A common dose range is 200-600 mg of doxycycline per kg of feed.

    • The amount of this compound to be added to the feed should be calculated based on the average daily food consumption of the animals to achieve the desired daily dosage.

    • It is recommended to have the medicated feed prepared by a commercial vendor to ensure homogeneous mixing and accurate dosing.

  • Administration and Monitoring:

    • Provide the medicated feed to the animals ad libitum.

    • Ensure a consistent supply of the medicated feed and monitor the animals' food consumption and general health daily.

    • For long-term studies, it is advisable to prepare fresh medicated feed regularly to ensure the stability of the this compound.

  • Analysis of Gene Induction:

    • At the desired time points, sacrifice the animals and collect tissues of interest.

    • Analyze gene and protein expression in the target tissues using methods such as qRT-PCR, Western blotting, or immunohistochemistry.

Mandatory Visualizations

Tet_Off_System cluster_nucleus Nucleus tTA tTA tetO tetO tTA->tetO Binds tTA_inactive Inactive tTA tTA->tTA_inactive Conformational Change GOI Gene of Interest mRNA mRNA GOI->mRNA Transcription Protein Protein mRNA->Protein Translation Vibramycin Vibramycin (Doxycycline) Vibramycin->tTA Binds to tTA_inactive->tetO Binding Blocked

Caption: Signaling pathway of the Tet-Off inducible expression system.

Tet_On_System cluster_nucleus Nucleus rtTA rtTA tetO tetO rtTA->tetO No Binding rtTA_active Active rtTA rtTA->rtTA_active Conformational Change GOI Gene of Interest mRNA mRNA GOI->mRNA Transcription Protein Protein mRNA->Protein Translation rtTA_active->tetO Binds Vibramycin Vibramycin (Doxycycline) Vibramycin->rtTA Binds to Experimental_Workflow start Start: Culture Cells with Tet-Inducible System prepare_doxy Prepare this compound Stock Solution start->prepare_doxy dose_response Perform Dose-Response Experiment (10-1000 ng/mL) prepare_doxy->dose_response determine_optimal Determine Optimal Concentration dose_response->determine_optimal induce_cells Induce Cells with Optimal Concentration determine_optimal->induce_cells time_course Perform Time-Course Experiment (6-72h) induce_cells->time_course harvest_cells Harvest Cells/Tissues time_course->harvest_cells analyze Analyze Gene/Protein Expression harvest_cells->analyze end End analyze->end

References

Application of Vibramycin (Doxycycline) in Inducible Gene Expression Systems for Genetically Modified Cells

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Vibramycin, a brand name for the antibiotic doxycycline, is a critical component of tetracycline-inducible (Tet-inducible) gene expression systems, such as the widely used Tet-On and Tet-Off systems. These systems allow for the precise temporal control of gene expression in genetically modified cells. It is a common misconception that Vibramycin or its salt forms, such as Vibramycin calcium, are used for the primary selection of genetically modified cells. Instead, its role is to act as an inducer or repressor of a gene of interest after the initial selection of successfully transfected or transduced cells has been achieved using a separate selectable marker, such as puromycin, hygromycin, or neomycin (G418).

This document provides detailed application notes and protocols for the use of doxycycline in Tet-inducible systems, focusing on the generation of stable cell lines, optimization of doxycycline concentration, and the underlying mechanisms of action.

Principle of Tetracycline-Inducible Systems

Tetracycline-inducible systems are binary systems consisting of two key components: a tetracycline-controlled transactivator (tTA) or reverse transactivator (rtTA) and a tetracycline-responsive promoter element (TRE) that drives the expression of the gene of interest (GOI).

  • Tet-Off System: In the absence of doxycycline, the tTA protein binds to the TRE and activates the transcription of the GOI. When doxycycline is added to the culture medium, it binds to tTA, causing a conformational change that prevents it from binding to the TRE, thus turning off gene expression.[1][2][3]

  • Tet-On System: The rtTA protein is a mutant form of tTA that can only bind to the TRE in the presence of doxycycline. Therefore, the addition of doxycycline to the culture medium induces the expression of the GOI.[1][2][3] This system is often preferred for its faster response times and lower basal expression in the "off" state.[1]

Vibramycin Formulations in Cell Culture

Vibramycin is available in various salt forms, including hyclate, monohydrate, and calcium salts. For cell culture applications, doxycycline hyclate is the most commonly used form due to its high solubility in water and cell culture media.[4][5][6][7] Doxycycline calcium, while used in oral suspensions for clinical applications, is less commonly used in cell culture due to potential solubility issues in phosphate-buffered solutions and media, which could lead to precipitation.[8]

Data Presentation: Optimizing Doxycycline Concentration and Managing Cytotoxicity

The optimal concentration of doxycycline for inducing gene expression is cell-line dependent and should be empirically determined. It is crucial to use the lowest possible concentration that achieves the desired level of induction to minimize potential off-target effects and cytotoxicity.[9][10]

Table 1: Recommended Doxycycline Hyclate Concentrations for Gene Induction in Various Cell Lines

Cell LineTypical Starting Concentration Range (ng/mL)Reported Effective Concentrations (ng/mL)Citation(s)
HEK293T10 - 1000100 - 1000[11][12]
HeLa10 - 1000100[12]
Jurkat15 - 100062 - 500[13]
CHO100 - 10000100 - 1000[14]
A549100 - 20001063 (IC50, 48h)[15]
NCI-H446100 - 20001704 (IC50, 48h)[15]
MCF-7100 - 1000< 5000 (IC50, 48h)[16]
B16 Melanoma100 - 1000< 5000 (IC50, 48h)[16]

Table 2: Doxycycline Hyclate Cytotoxicity (IC50) Data in Mammalian Cell Lines

Cell LineIC50 Value (µg/mL)Exposure TimeCitation(s)
A549~1.0648 hours[15]
NCI-H446~1.7048 hours[15]
SH-SY5Y9.8 - >20072 hours[9]
HepG213.4 - 20072 hours[9]
HEK-2938.9 - 30.472 hours[9]
AMGM150 - 25024-72 hours[14]
HeLaNot specified24-72 hours[14]
RDNot specified24-72 hours[14]

Experimental Protocols

Protocol 1: Determination of Optimal Puromycin Concentration for Selection (Kill Curve)

Before establishing a stable cell line, it is essential to determine the minimum concentration of the selection antibiotic (e.g., puromycin) that effectively kills non-transduced cells. This is achieved by generating a "kill curve".

Materials:

  • Parental (non-transduced) cell line

  • Complete cell culture medium

  • Puromycin dihydrochloride stock solution (e.g., 1 mg/mL in sterile water)

  • 24-well or 96-well cell culture plates

  • Cell counting solution (e.g., Trypan Blue) and hemocytometer or automated cell counter

Procedure:

  • Seed the parental cells in a 24-well or 96-well plate at a density that allows for several days of growth without reaching confluency.[17][18]

  • Allow the cells to adhere and resume proliferation (typically 18-24 hours).

  • Prepare a series of puromycin dilutions in complete culture medium. A typical concentration range to test is 0.5 - 10 µg/mL.[17][18][19]

  • Remove the existing medium from the cells and replace it with the medium containing the different concentrations of puromycin. Include a "no antibiotic" control.

  • Incubate the cells under standard conditions (e.g., 37°C, 5% CO2).

  • Observe the cells daily for signs of cytotoxicity and cell death.

  • Replace the medium with freshly prepared puromycin-containing medium every 2-3 days.[17]

  • After 7-10 days, determine the lowest concentration of puromycin that results in 100% cell death. This concentration will be used for the selection of transduced cells.[19]

Protocol 2: Generation of a Stable Cell Line with a Lentiviral Tet-On System

This protocol describes the generation of a stable cell line using a lentiviral vector that co-expresses the rtTA transactivator, a puromycin resistance gene, and the TRE-driven gene of interest.

Materials:

  • HEK293T cells (for lentivirus production)

  • Lentiviral packaging and envelope plasmids (e.g., psPAX2 and pMD2.G)

  • Lentiviral transfer plasmid containing the Tet-On system and GOI

  • Transfection reagent

  • Target cell line

  • Polybrene

  • Puromycin (at the predetermined optimal concentration)

  • Doxycycline hyclate stock solution (e.g., 1 mg/mL in sterile water)

Procedure:

Part A: Lentivirus Production in HEK293T Cells

  • Day 0: Seed HEK293T cells in a 10 cm dish so that they reach 70-80% confluency on the day of transfection.[20]

  • Day 1: Co-transfect the HEK293T cells with the lentiviral transfer plasmid, packaging plasmid, and envelope plasmid using a suitable transfection reagent.

  • Day 2: After 12-16 hours, replace the transfection medium with fresh complete culture medium.

  • Day 3: Harvest the lentiviral supernatant 48 hours post-transfection. The supernatant can be filtered through a 0.45 µm filter to remove cellular debris and can be stored at -80°C.[20]

Part B: Transduction of Target Cells

  • Day 2 (of virus production): Seed the target cell line in a 6-well plate.

  • Day 3: When the cells are 30-50% confluent, replace the medium with fresh medium containing polybrene (typically 4-8 µg/mL) and the desired volume of lentiviral supernatant.

  • Incubate the cells with the virus for 24-48 hours.

Part C: Selection of Stably Transduced Cells

  • After transduction, remove the virus-containing medium and replace it with fresh complete medium. Allow the cells to recover for 24-48 hours.

  • Begin the selection process by adding the predetermined optimal concentration of puromycin to the culture medium.

  • Replace the selective medium every 2-3 days.

  • Continue the selection for 7-14 days, or until all non-transduced control cells have died.

  • Expand the surviving pool of puromycin-resistant cells.

Protocol 3: Doxycycline Induction of Gene Expression

Materials:

  • Stably transduced Tet-On cell line

  • Complete cell culture medium

  • Doxycycline hyclate stock solution (1 mg/mL)

Procedure:

  • Seed the stable cell line in the desired culture vessel (e.g., 6-well plate, 10 cm dish) at a density appropriate for the intended downstream application.

  • Allow the cells to adhere and grow for 24 hours.

  • Prepare a range of doxycycline concentrations in complete culture medium (e.g., 0, 10, 50, 100, 500, 1000 ng/mL) to determine the optimal induction concentration.

  • Replace the medium with the doxycycline-containing medium. Include a "no doxycycline" control.

  • Incubate the cells for the desired induction period (typically 24-72 hours). Note that the half-life of doxycycline in cell culture medium is approximately 24 hours, so for longer induction times, the medium should be replaced with fresh doxycycline-containing medium every 48 hours.[21]

  • Harvest the cells and analyze the expression of the gene of interest by a suitable method (e.g., qRT-PCR, Western blot, fluorescence microscopy).

Mandatory Visualizations

Signaling Pathways

Tet_Off_System cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm tTA tTA TRE TRE tTA->TRE binds GOI Gene of Interest TRE->GOI drives expression mRNA mRNA GOI->mRNA transcription Protein Protein mRNA->Protein translation Doxycycline_absent No Doxycycline Doxycycline_present Doxycycline Doxycycline_present->tTA binds & inactivates

Caption: Mechanism of the Tet-Off inducible gene expression system.

Tet_On_System cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm rtTA rtTA rtTA_Dox rtTA-Dox Complex TRE TRE GOI Gene of Interest TRE->GOI drives expression mRNA mRNA GOI->mRNA transcription Protein Protein mRNA->Protein translation Doxycycline_absent No Doxycycline Doxycycline_present Doxycycline Doxycycline_present->rtTA binds to rtTA_Dox->TRE binds & activates

Caption: Mechanism of the Tet-On inducible gene expression system.

Experimental Workflow

Stable_Cell_Line_Workflow cluster_virus_production Lentivirus Production cluster_transduction_selection Transduction and Selection cluster_induction_analysis Induction and Analysis Transfection Transfect HEK293T cells with lentiviral plasmids Harvest Harvest viral supernatant Transfection->Harvest Transduction Transduce target cells with lentivirus Harvest->Transduction Selection Select with Puromycin (7-14 days) Transduction->Selection Expansion Expand stable cell pool Selection->Expansion Induction Induce gene expression with Doxycycline Expansion->Induction Analysis Analyze gene/protein expression Induction->Analysis

References

Application Notes and Protocols for In Vivo Imaging with Vibramycin Calcium as a Fluorescent Marker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vibramycin calcium, a salt of the broad-spectrum antibiotic doxycycline, possesses intrinsic fluorescent properties that make it a valuable tool for in vivo imaging. This characteristic is particularly useful in preclinical research for visualizing dynamic biological processes, most notably in bone biology. When this compound binds to calcium phosphate, it becomes incorporated into newly forming bone, acting as a stable, long-term fluorescent marker. This allows for the visualization and quantification of bone formation and remodeling over time. Beyond bone, its fluorescence can be leveraged to study drug distribution in various tissues.

These application notes provide a comprehensive overview and detailed protocols for utilizing this compound as a fluorescent marker for in vivo imaging studies.

Principle of Fluorescence

Doxycycline, a member of the tetracycline family, exhibits fluorescence due to its chemical structure. The fluorescence of doxycycline is enhanced upon chelation with divalent cations like calcium, which occurs in areas of active mineralization such as bone. This property allows for the specific labeling of newly formed bone. The incorporated this compound can be visualized using fluorescence microscopy on undecalcified bone sections.

Data Presentation

Fluorescent Properties of Doxycycline

The fluorescent characteristics of doxycycline are crucial for designing imaging experiments. The following table summarizes its key spectral properties.

PropertyValueNotes
Excitation Maximum ~350 - 405 nmCan be excited with a standard DAPI filter set or a 405 nm laser.
Emission Maximum ~520 - 530 nmEmits a yellow-green fluorescence.[1]
Form Doxycycline CalciumThe calcium salt form is often used for oral suspension.
Recommended Dosages for In Vivo Bone Labeling in Rodent Models

The dosage of this compound for fluorescent labeling may differ from its therapeutic antibiotic doses. The following table provides recommended starting dosages for bone labeling studies in common preclinical models.

Animal ModelRoute of AdministrationDosageReference
RatSubcutaneous60 mg/kg body weight[1]
RatOral10-30 mg/kg/day[2]
MouseIntraperitoneal10-25 mg/kg[3]
Human (for bone biopsy)OralNot to exceed 10 mg/kg/day[4]

Experimental Protocols

Protocol 1: In Vivo Bone Labeling in a Mouse Model

This protocol describes the administration of this compound to mice for the purpose of labeling newly formed bone.

Materials:

  • This compound (doxycycline calcium oral suspension) or Doxycycline Hyclate powder

  • Sterile Phosphate-Buffered Saline (PBS) or sterile water for injection

  • Appropriate syringes and needles for the chosen route of administration

  • Animal scale

  • 70% ethanol for disinfection

Procedure:

  • Preparation of Doxycycline Solution:

    • If using a powder form (e.g., Doxycycline Hyclate), dissolve it in sterile PBS or water to the desired concentration. Ensure the solution is well-mixed and protected from light.

    • If using a commercially available oral suspension, it may be administered directly or diluted as needed.

  • Animal Handling and Dosing:

    • Weigh the mouse to determine the correct volume of the doxycycline solution to administer.

    • For intraperitoneal (IP) injection, restrain the mouse appropriately and inject the calculated volume of the doxycycline solution into the peritoneal cavity.

    • For subcutaneous (SC) injection, lift the skin to form a tent and inject the solution into the subcutaneous space.

    • For oral gavage, use a proper gavage needle to deliver the solution directly into the stomach.

  • Labeling Schedule:

    • For dynamic histomorphometry, a double-labeling technique is often employed.

    • Administer the first dose of this compound at the start of the desired labeling period.

    • A second, different fluorescent bone label (e.g., Alizarin Red S or Calcein) can be administered at a later time point (e.g., 7-10 days after the first label) to measure the amount of bone formed between the two labels. Alternatively, a second dose of doxycycline can be given.

    • The animal is typically euthanized 2-3 days after the final label administration.

  • Tissue Collection:

    • Following euthanasia, dissect the bones of interest (e.g., femur, tibia, calvaria).

    • Carefully remove all soft tissue from the bones.

    • Fix the bones in 10% neutral buffered formalin for 24-48 hours at 4°C. Protect the samples from light to prevent photobleaching of the fluorescent label.

G cluster_protocol1 Protocol 1: In Vivo Bone Labeling Workflow prep Prepare Doxycycline Solution weigh Weigh Animal prep->weigh administer Administer First Label (this compound) weigh->administer wait Inter-label Period (e.g., 7-10 days) administer->wait administer2 Administer Second Label (e.g., Alizarin Red) wait->administer2 euthanize Euthanize Animal (2-3 days post-label) administer2->euthanize collect Collect and Fix Bone Samples euthanize->collect

Workflow for in vivo bone labeling using this compound.

Protocol 2: Preparation of Undecalcified Bone Sections for Fluorescence Microscopy

This protocol details the steps for processing fixed bone samples to obtain sections suitable for visualizing the incorporated this compound fluorescence.

Materials:

  • Fixed bone samples

  • Ascending concentrations of ethanol (70%, 80%, 90%, 100%)

  • Xylene or other clearing agents

  • Methyl methacrylate (MMA) or other embedding resins

  • Hardening solution for the resin

  • Microtome for hard tissues (e.g., a sledge microtome)

  • Microscope slides

  • Mounting medium

Procedure:

  • Dehydration:

    • After fixation, wash the bone samples in PBS.

    • Dehydrate the samples by incubating them in a graded series of ethanol solutions (e.g., 70%, 80%, 90%, 100%), with each step lasting for at least 24 hours. The duration may vary depending on the size of the bone.

  • Clearing:

    • Following dehydration, clear the samples by immersing them in xylene or another suitable clearing agent until they become translucent.

  • Infiltration and Embedding:

    • Infiltrate the cleared bone samples with the embedding resin (e.g., MMA) according to the manufacturer's instructions. This process may take several days to a week to ensure complete infiltration.

    • Place the infiltrated bone in a mold, orient it as desired, and fill the mold with fresh resin mixed with the hardening solution.

    • Allow the resin to polymerize completely. This can take several days at room temperature or can be accelerated at a controlled temperature (e.g., 37°C).

  • Sectioning:

    • Trim the embedded bone block to the desired size.

    • Section the block using a microtome designed for hard tissues. For fluorescence analysis, thicker sections (10-20 µm) are often preferred to enhance the signal.[5][6]

  • Mounting:

    • Carefully transfer the sections onto microscope slides.

    • Mount the sections using a non-fluorescent mounting medium.

  • Imaging:

    • Visualize the sections using a fluorescence microscope equipped with a filter set appropriate for doxycycline (e.g., a DAPI or UV filter for excitation and a green/yellow filter for emission).

    • Capture images for qualitative analysis or for quantitative histomorphometry.

G cluster_protocol2 Protocol 2: Undecalcified Bone Section Preparation fixation Fixed Bone Sample dehydration Dehydration (Graded Ethanol) fixation->dehydration clearing Clearing (Xylene) dehydration->clearing embedding Infiltration & Embedding (e.g., MMA) clearing->embedding sectioning Sectioning (Microtome) embedding->sectioning mounting Mounting on Slides sectioning->mounting imaging Fluorescence Microscopy mounting->imaging

Workflow for preparing undecalcified bone sections.

Troubleshooting

This section addresses common issues that may arise during in vivo imaging with this compound.

IssuePossible Cause(s)Suggested Solution(s)
Weak or No Fluorescent Signal - Insufficient dose of this compound.- Inappropriate filter set on the microscope.- Photobleaching during sample processing or imaging.- Increase the dosage of this compound.- Verify that the excitation and emission filters match the spectral properties of doxycycline.- Minimize exposure of samples to light during all steps. Use an anti-fade mounting medium.
High Background Fluorescence - Autofluorescence from the tissue or embedding medium.- Non-specific binding of doxycycline.- Include an unstained control sample to assess the level of autofluorescence.- Use a mounting medium with anti-fade and background-reducing properties.- Ensure thorough washing steps during tissue processing.
Diffuse or Blurry Fluorescent Bands - Animal movement during the labeling period.- Health issues with the animal affecting bone metabolism.- Improper tissue processing (e.g., incomplete dehydration or infiltration).- Ensure consistent and precise administration of the label.- Monitor animal health throughout the study.- Optimize the tissue processing protocol to ensure proper embedding.

Signaling Pathways and Logical Relationships

While this compound is primarily a marker for mineralization and does not directly visualize a specific signaling pathway through its fluorescence, its application in bone histomorphometry allows for the quantitative analysis of bone formation, which is the downstream output of various signaling pathways. The presence of a fluorescent label indicates the activity of osteoblasts, which are regulated by pathways such as Wnt, BMP, and PTH signaling.

G cluster_pathway Conceptual Relationship of this compound Labeling pathways Signaling Pathways (e.g., Wnt, BMP, PTH) osteoblasts Osteoblast Activity pathways->osteoblasts mineralization New Bone Mineralization osteoblasts->mineralization labeling This compound Incorporation mineralization->labeling fluorescence Fluorescent Signal labeling->fluorescence quantification Quantification of Bone Formation fluorescence->quantification

References

Application Notes and Protocols for Long-Term Administration of Vibramycin® (Doxycycline Calcium) in Research Animals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Doxycycline, a semi-synthetic tetracycline antibiotic, is a broad-spectrum bacteriostatic agent widely utilized in biomedical research.[1] Its utility extends beyond its antimicrobial properties due to its ability to inhibit matrix metalloproteinases (MMPs) and exert anti-inflammatory effects.[2] These characteristics make it a valuable tool in studies of inflammation, cancer, bone remodeling, and cardiovascular disease.[1][3]

A primary application in preclinical research is its use as a regulator of gene expression in Tet-On/Tet-Off inducible transgenic animal models.[2] The long-term administration required for these studies necessitates a thorough understanding of its pharmacokinetics, potential toxicities, and off-target effects to ensure data integrity and animal welfare.

Mechanism of Action: Doxycycline's primary antibacterial action involves binding to the 30S ribosomal subunit, which inhibits bacterial protein synthesis. Its non-antibiotic effects are largely attributed to the inhibition of MMPs, enzymes that degrade the extracellular matrix and are involved in inflammation and tissue remodeling.[4][5] Recent studies have also elucidated its role in modulating key signaling pathways, such as the Wnt signaling pathway, which is critical for bone repair.[3]

Considerations for Long-Term Use: When planning long-term studies, researchers must consider the potential for side effects, including gastrointestinal issues, photosensitivity, and the formation of tetracycline-calcium complexes in developing bone and teeth.[1] Furthermore, dose-dependent toxicities, particularly hepatotoxicity in dogs and cardiotoxicity at high doses in rats, have been documented.[6][7] Careful selection of dose, administration route, and vehicle is critical for study success.

Quantitative Data Summary

Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters of doxycycline administered via various routes in common research animals. These values are crucial for designing dosing regimens that maintain therapeutic or inductive concentrations.

SpeciesDose & RouteCmax (µg/mL)Tmax (h)Elimination Half-Life (h)Bioavailability (%)Reference
Dog 10 mg/kg SC (Long-Acting)2.8 ± 0.32.11 ± 0.12133.61 ± 6.32199.48[8]
Dog 5 mg/kg IV--10.36-[9]
Rat 10 mg/kg SC (Long-Acting)3.19-42.49951[10]
Rat 10 mg/kg IV--2.77-[10]
Goat 5 mg/kg IV--16.63 ± 1.58-[11]
Rhesus Macaque 5 mg/kg PO~2.0~2.0--[12]
Toxicological Findings

This table outlines key toxicological findings associated with long-term or high-dose doxycycline administration in research animals.

SpeciesDose & DurationObserved EffectsFindingsReference
Dog 25 mg/kg/day for 1 monthHepatotoxicityReversible, idiosyncratic sensitivity. NOEL established at 25 mg/kg.[6]
Dog 250 mg/kg PO for >2 weeksBiliary hepatic dysfunctionReversible within 21 days of withdrawal.[13]
Rat 50 mg/kg twice daily for 10 daysCardiotoxicity, MyotoxicityMyocarditis, multifocal cardiac and skeletal necrosis, increased cTnI.[7]
Rat 10 mg/kg/day for 93 daysGeneral SafetyNo significant changes in hematological, renal, or hepatic biomarkers.[14]
Hamster 250-500 mg/kg/day for 1-2.5 monthsGeneral ToxicityWeight loss and early death.[15]
Various Chronic AdministrationBone and Teeth StainingCharacteristic, non-reversible tetracycline effect.[13]

Signaling Pathways & Mechanisms

Modulation of Wnt Signaling in Bone Repair

Long-term doxycycline administration has been shown to promote alveolar bone repair in rats by modulating the Wnt signaling pathway. It increases the expression of the agonist Wnt-10b while decreasing the expression of the inhibitor Dickkopf-1 (Dkk-1). This shift in balance leads to an increase in osteoblast (bone-forming cell) proliferation and a decrease in osteoclast (bone-resorbing cell) activity.[3]

Wnt_Signaling cluster_Dox Doxycycline Action cluster_Wnt Wnt Signaling Pathway cluster_Cells Cellular Response Dox Doxycycline Wnt10b Wnt-10b (Agonist) Dox->Wnt10b Upregulates Dkk1 Dkk-1 (Inhibitor) Dox->Dkk1 Downregulates Wnt_Pathway Canonical Wnt Signaling Wnt10b->Wnt_Pathway Activates Dkk1->Wnt_Pathway Inhibits Osteoblasts Osteoblasts (Bone Formation) Wnt_Pathway->Osteoblasts Promotes Osteoclasts Osteoclasts (Bone Resorption) Wnt_Pathway->Osteoclasts Inhibits MMP_Inhibition cluster_Input Stimulus cluster_Process Cellular Process cluster_Output Result Inflammation Inflammatory Stimulus MMPs MMP Expression/Activation Inflammation->MMPs ECM Extracellular Matrix (e.g., Collagen) MMPs->ECM Degrades Degradation Tissue Degradation ECM->Degradation Dox Doxycycline Dox->MMPs Inhibits PK_Workflow cluster_Phase1 Phase 1 cluster_Phase2 Phase 2 cluster_Phase3 Phase 3 start Start: 12 Fasted Dogs GroupA1 Group A (n=4) Receive IV Dose start->GroupA1 GroupB1 Group B (n=4) Receive PO Dose start->GroupB1 GroupC1 Group C (n=4) Receive SC-LA Dose start->GroupC1 Washout1 21-Day Washout GroupA1->Washout1 GroupB1->Washout1 GroupC1->Washout1 GroupA2 Group A (n=4) Receive PO Dose Washout2 21-Day Washout GroupA2->Washout2 GroupB2 Group B (n=4) Receive SC-LA Dose GroupB2->Washout2 GroupC2 Group C (n=4) Receive IV Dose GroupC2->Washout2 GroupA3 Group A (n=4) Receive SC-LA Dose Analysis Pharmacokinetic Analysis (Cmax, Tmax, Half-life, AUC) GroupA3->Analysis GroupB3 Group B (n=4) Receive IV Dose GroupB3->Analysis GroupC3 Group C (n=4) Receive PO Dose GroupC3->Analysis Washout1->GroupA2 Washout1->GroupB2 Washout1->GroupC2 Washout2->GroupA3 Washout2->GroupB3 Washout2->GroupC3

References

Application Notes and Protocols for Determining Vibramycin (Doxycycline Calcium) Susceptibility in Bacterial Strains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vibramycin, the brand name for doxycycline, is a broad-spectrum tetracycline-class antibiotic used to treat a variety of bacterial infections.[1] It functions by inhibiting protein synthesis in bacteria, thereby preventing their growth and replication.[1][2][3] Specifically, doxycycline binds to the 30S ribosomal subunit of bacteria, which blocks the attachment of aminoacyl-tRNA to the mRNA-ribosome complex.[2][] This action effectively halts the elongation of peptide chains, leading to a bacteriostatic effect.[1][5] The development of drug-resistant bacterial strains necessitates standardized and reliable methods for susceptibility testing to ensure effective clinical outcomes.

These application notes provide detailed protocols for determining the susceptibility of bacterial strains to Vibramycin (doxycycline calcium) using internationally recognized methods. The protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Data Presentation: Interpretive Criteria for Doxycycline Susceptibility

The susceptibility of a bacterial strain to doxycycline is determined by comparing the minimal inhibitory concentration (MIC) or the zone of inhibition to established breakpoints. These breakpoints categorize the bacteria as Susceptible (S), Intermediate (I), or Resistant (R). The following tables summarize the interpretive criteria from CLSI and EUCAST. It is important to note that breakpoints can vary depending on the bacterial species.

Table 1: CLSI Interpretive Criteria for Doxycycline

Bacterial SpeciesMethodDisk ContentZone Diameter (mm) Interpretive CriteriaMIC (µg/mL) Interpretive Criteria
Streptococcus pneumoniaeDisk Diffusion30 µgS: ≥28, I: 25-27, R: ≤24S: ≤0.25, I: 0.5, R: ≥1
Streptococcus pneumoniae (Tetracycline surrogate)Disk Diffusion30 µgS: ≥28, I: 25-27, R: ≤24S: ≤1, I: 2, R: ≥4
Staphylococcus aureusDisk Diffusion30 µgS: ≥16, I: 13-15, R: ≤12S: ≤4, I: 8, R: ≥16

Source: Based on data from CLSI documents.[6][7][8][9]

Table 2: EUCAST Interpretive Criteria for Doxycycline

Bacterial SpeciesMethodDisk ContentZone Diameter (mm) Interpretive CriteriaMIC (µg/mL) Interpretive Criteria
Streptococcus pneumoniaeDisk Diffusion30 µgS: ≥28, I: 25-27, R: ≤24S: ≤0.5, I: 1, R: >1
Staphylococcus aureusDisk Diffusion30 µgS: ≥19, I: 16-18, R: <16S: ≤1, I: 2, R: >2

Source: Based on data from EUCAST documents.[10][11][12][13][14]

Experimental Protocols

Broth Microdilution Method for MIC Determination

This method determines the minimum inhibitory concentration (MIC) of doxycycline that prevents visible growth of a bacterium in a liquid medium.

Materials:

  • Vibramycin (doxycycline calcium) analytical standard

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile diluents (e.g., sterile water or saline)

  • Incubator (35°C ± 2°C)

  • Multichannel pipette

Procedure:

  • Prepare Doxycycline Stock Solution: Prepare a stock solution of doxycycline in a suitable solvent as recommended by the manufacturer.

  • Serial Dilutions: Perform serial twofold dilutions of the doxycycline stock solution in CAMHB in the wells of a 96-well microtiter plate to achieve the desired concentration range.

  • Inoculum Preparation: Prepare a bacterial suspension from 4-5 fresh colonies in a suitable broth and adjust the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Inoculate each well of the microtiter plate containing the doxycycline dilutions with the standardized bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of doxycycline at which there is no visible growth (turbidity) of the bacteria.

Disk Diffusion Method (Kirby-Bauer)

This method assesses the susceptibility of bacteria to doxycycline by measuring the diameter of the zone of growth inhibition around a doxycycline-impregnated disk.

Materials:

  • Doxycycline disks (30 µg)

  • Mueller-Hinton Agar (MHA) plates (4 mm depth)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile cotton swabs

  • Incubator (35°C ± 2°C)

  • Ruler or caliper for measuring zone diameters

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension adjusted to a 0.5 McFarland turbidity standard.

  • Plate Inoculation: Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and streak it evenly over the entire surface of a Mueller-Hinton agar plate to obtain uniform growth.[15]

  • Disk Application: Aseptically apply a 30 µg doxycycline disk to the surface of the inoculated agar plate. Gently press the disk to ensure complete contact with the agar.

  • Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.

  • Reading Results: After incubation, measure the diameter of the zone of complete growth inhibition around the doxycycline disk in millimeters. Compare the measured zone diameter to the interpretive criteria in Tables 1 or 2 to determine if the strain is susceptible, intermediate, or resistant.

Agar Dilution Method for MIC Determination

This method involves incorporating serial dilutions of doxycycline into an agar medium to determine the MIC.

Materials:

  • Vibramycin (doxycycline calcium) analytical standard

  • Mueller-Hinton Agar (MHA)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile petri dishes

  • Inoculum replicating apparatus (optional)

Procedure:

  • Prepare Doxycycline-Agar Plates: Prepare a series of MHA plates each containing a specific concentration of doxycycline. This is done by adding the appropriate volume of a doxycycline stock solution to molten MHA before pouring the plates.[16][17]

  • Inoculum Preparation: Prepare a bacterial suspension adjusted to a 0.5 McFarland turbidity standard.

  • Inoculation: Spot-inoculate the surface of each doxycycline-containing agar plate with the standardized bacterial suspension. A control plate without doxycycline should also be inoculated.

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.

  • Reading Results: The MIC is the lowest concentration of doxycycline that completely inhibits the visible growth of the bacteria.

Mandatory Visualizations

Doxycycline_Mechanism_of_Action cluster_ribosome Bacterial Ribosome 30S_Subunit 30S Subunit Protein_Synthesis Protein Synthesis (Peptide Chain Elongation) 30S_Subunit->Protein_Synthesis Inhibition Inhibition of Protein Synthesis 30S_Subunit->Inhibition 50S_Subunit 50S Subunit 50S_Subunit->Protein_Synthesis mRNA mRNA mRNA->30S_Subunit Binds Aminoacyl_tRNA Aminoacyl-tRNA Aminoacyl_tRNA->Protein_Synthesis Delivers Amino Acid Doxycycline Doxycycline (Vibramycin) Doxycycline->30S_Subunit Binds to Bacteriostatic_Effect Bacteriostatic Effect (Inhibition of Growth) Inhibition->Bacteriostatic_Effect

Caption: Doxycycline's mechanism of action in bacteria.

Susceptibility_Testing_Workflow cluster_prep Preparation cluster_methods Testing Methods cluster_analysis Analysis Isolate Bacterial Isolate (Pure Culture) Inoculum Prepare Inoculum (0.5 McFarland Standard) Isolate->Inoculum Broth_Microdilution Broth Microdilution Inoculum->Broth_Microdilution Disk_Diffusion Disk Diffusion Inoculum->Disk_Diffusion Agar_Dilution Agar Dilution Inoculum->Agar_Dilution Incubate Incubate (16-20 hours at 35°C) Broth_Microdilution->Incubate Disk_Diffusion->Incubate Agar_Dilution->Incubate Measure Measure MIC or Zone of Inhibition Incubate->Measure Interpret Interpret Results (S, I, R) Measure->Interpret

Caption: General workflow for bacterial susceptibility testing.

References

Troubleshooting & Optimization

Technical Support Center: Vibramycin Calcium (Doxycycline Calcium) Solution Stability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Vibramycin calcium. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in solution and to offer troubleshooting for common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in solution a concern?

This compound is a salt form of doxycycline, a broad-spectrum tetracycline antibiotic. In solution, doxycycline is susceptible to degradation, which can lead to a loss of potency and the formation of potentially toxic byproducts.[1] Ensuring the stability of your doxycycline solutions is critical for obtaining accurate and reproducible experimental results.

Q2: What are the primary degradation pathways for doxycycline in solution?

Doxycycline in solution primarily degrades through two main pathways:

  • Epimerization: This is a reversible process where the stereochemistry at the C4 position of the doxycycline molecule changes, forming 4-epidoxycycline, an impurity with significantly less biological activity.[1][2]

  • Oxidation and Photodegradation: Doxycycline is sensitive to light and oxidation, which can lead to the formation of various degradation products. Exposure to light and elevated temperatures can accelerate this process.[3][4] At high temperatures, metacycline and 6-epidoxycycline have been identified as degradation products.[5]

Q3: What factors influence the degradation of this compound in solution?

Several factors can accelerate the degradation of doxycycline in solution:

  • pH: Doxycycline's stability is pH-dependent. Generally, acidic conditions (pH below 6) improve stability by slowing the rate of epimerization.[6] Degradation increases in neutral to alkaline solutions.[7][8]

  • Temperature: Higher temperatures significantly increase the rate of degradation.[1][5] For optimal stability, solutions should be kept at refrigerated temperatures.

  • Light: Exposure to UV and even ambient light can cause photodegradation.[3][4] Solutions should always be protected from light.

  • Presence of Metal Ions: Divalent and trivalent cations can chelate with doxycycline and catalyze its degradation.[3]

  • Solvent Composition: The choice of co-solvents can impact stability. For instance, the inclusion of ethanol and propylene glycol has been shown to be beneficial.[2][9]

Q4: How can I prevent or minimize the degradation of my this compound solution?

To ensure the stability of your this compound solutions, adhere to the following best practices:

  • Control pH: Whenever possible, maintain the solution at an acidic pH.

  • Refrigerate: Store solutions at 2-8°C to slow down degradation kinetics.[10]

  • Protect from Light: Use amber vials or wrap containers in aluminum foil to prevent photodegradation.[6][10]

  • Use High-Purity Solvents: Utilize HPLC-grade or equivalent solvents to minimize contaminants that could accelerate degradation.

  • Prepare Fresh Solutions: For critical experiments, it is always best to use freshly prepared solutions. Reconstituted doxycycline monohydrate oral suspensions are noted to be stable for two weeks at room temperature.[10]

  • Consider Co-solvents: If appropriate for your application, consider using a solvent system containing stabilizers like propylene glycol and ethanol.[2]

Troubleshooting Guide

Problem: I'm observing unexpected peaks in my HPLC analysis of a stored doxycycline solution.

  • Probable Cause: These are likely degradation products such as 4-epidoxycycline, metacycline, or 6-epidoxycycline.[11]

  • Solution:

    • Confirm the identity of the peaks by comparing their retention times with those of known doxycycline degradation product standards, if available.

    • Review your storage conditions. Ensure the solution was protected from light, stored at a low temperature, and that the pH was appropriate.

    • For future experiments, prepare fresh solutions or validate the stability of your stored solutions over your intended use period.

Problem: The color of my doxycycline solution has changed (e.g., turned yellow or brown) upon storage.

  • Probable Cause: Discoloration is a visual indicator of chemical degradation.[11]

  • Solution:

    • Do not use the discolored solution for experiments where accurate concentration is critical.

    • Discard the solution and prepare a fresh batch, paying close attention to proper storage conditions (refrigeration and light protection).

Problem: I'm seeing a decrease in the potency or efficacy of my doxycycline solution in my experiments.

  • Probable Cause: This is a direct consequence of doxycycline degradation. The formation of less active epimers and other degradation products reduces the concentration of the active doxycycline.

  • Solution:

    • Quantify the concentration of your doxycycline solution using a stability-indicating HPLC method before use.

    • Implement the preventative measures outlined in the FAQs to minimize degradation in newly prepared solutions.

Quantitative Data on Doxycycline Degradation

The following tables summarize quantitative data on the degradation of doxycycline under various stress conditions.

Table 1: Effect of Temperature on Doxycycline Degradation

FormulationStorage Temperature (°C)DurationRemaining Doxycycline (%)Reference
Bulk Drug7030 days~85-90%[1]
Bulk Drug7090 days~45-73%[1]
Capsules7090 days~62%[5]
Tablets7090 days~87%[5]

Table 2: Effect of pH on Doxycycline Photodegradation

pHExposure Time (hours)Dissipation (%)Reference
4.00.259[12]
5.50.2513[12]
7.20.2536[12]

Table 3: Degradation of Doxycycline Under Various Stress Conditions

Stress ConditionReagent/ExposureDurationDegradation (%)Reference
Oxidative30% H₂O₂60 minutes~19%[3]
Photolytic (in solution)UV-C light5 hours~26.7 - 30.4%[3]
Photolytic (in solution)Daylight at 40°C5.5 days5.3%[4]

Experimental Protocols

Stability-Indicating HPLC Method for Doxycycline and Its Impurities

This protocol provides a general framework for a stability-indicating reversed-phase HPLC method. Specific parameters may need to be optimized for your particular instrumentation and sample matrix.

1. Objective: To quantify doxycycline and its major degradation products (e.g., 4-epidoxycycline) in a solution.

2. Materials and Reagents:

  • Doxycycline reference standard

  • 4-epidoxycycline reference standard (if available)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium phosphate

  • Ethylenediaminetetraacetic acid (EDTA)

  • Triethylamine

  • Water (HPLC grade)

  • Hydrochloric acid or Phosphoric acid for pH adjustment

3. Chromatographic Conditions (Example): [13]

  • Column: Waters XBridge BEH C8 (150 x 4.6 mm, 3.5 µm)

  • Mobile Phase A: 25 mM Potassium Phosphate buffer with 2 mM EDTA and 0.5 ml of triethylamine, pH adjusted to 8.5

  • Mobile Phase B: Methanol

  • Gradient: A time-based gradient will be necessary to separate all components. An example could be starting with a high percentage of Mobile Phase A and gradually increasing the percentage of Mobile Phase B.

  • Flow Rate: 1.7 mL/min

  • Column Temperature: 55°C

  • Detection Wavelength: 270 nm

  • Injection Volume: 25 µL

4. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve the doxycycline reference standard in a suitable solvent (e.g., water or methanol) to a known concentration.

  • Working Standard Solutions: Prepare a series of dilutions of the stock solution with the mobile phase to create a calibration curve.

  • Sample Solution: Dilute the doxycycline solution to be tested with the mobile phase to a concentration that falls within the range of the calibration curve.

5. Analysis:

  • Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.

  • Inject the standard solutions to generate a calibration curve (peak area vs. concentration).

  • Inject the sample solution.

  • Identify and quantify doxycycline and its degradation products based on their retention times and the calibration curve.

Visualizations

DegradationPathways Doxycycline Doxycycline Epi_Doxy 4-Epidoxycycline Doxycycline->Epi_Doxy Epimerization (pH, Temp) Meta Metacycline Doxycycline->Meta High Temperature Six_Epi 6-Epidoxycycline Doxycycline->Six_Epi High Temperature Oxidation_Products Oxidation Products Doxycycline->Oxidation_Products Light, Oxidizing Agents Epi_Doxy->Doxycycline Reversible ExperimentalWorkflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results Prep_Solution Prepare Doxycycline Solution Stress_Conditions Apply Stress Conditions (e.g., Heat, Light, pH) Prep_Solution->Stress_Conditions Prep_Samples Prepare Samples for HPLC Stress_Conditions->Prep_Samples HPLC_Analysis HPLC Analysis Prep_Samples->HPLC_Analysis Data_Processing Data Processing and Quantification HPLC_Analysis->Data_Processing Stability_Assessment Assess Stability and Degradation Data_Processing->Stability_Assessment TroubleshootingFlowchart Start Unexpected Results in Doxycycline Experiment? Check_Peaks Unexpected HPLC Peaks or Solution Discoloration? Start->Check_Peaks Check_Potency Loss of Potency? Start->Check_Potency Degradation_Suspected Degradation is Likely Check_Peaks->Degradation_Suspected Yes Validate_Method Validate Analytical Method Check_Peaks->Validate_Method No Check_Potency->Degradation_Suspected Yes Check_Potency->Validate_Method No Review_Storage Review Storage Conditions: - Temperature (refrigerate) - Light (protect) - pH (acidic) Degradation_Suspected->Review_Storage Prepare_Fresh Prepare Fresh Solution Under Optimal Conditions Review_Storage->Prepare_Fresh End Problem Resolved Prepare_Fresh->End

References

Technical Support Center: Reducing Vibramycin (Doxycycline Calcium) Cytotoxicity in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions to mitigate the cytotoxic effects of Vibramycin (Doxycycline Calcium) in cell line experiments.

Frequently Asked Questions (FAQs)

Q1: What is Vibramycin (Doxycycline Calcium) and why does it cause cytotoxicity in cell lines?

A1: Vibramycin is a brand name for doxycycline, a synthetic tetracycline antibiotic. In research, it is most commonly used as an inducer for Tetracycline (Tet)-inducible gene expression systems (Tet-On/Tet-Off).[1] The cytotoxicity of doxycycline is dose- and time-dependent and stems from its "off-target" effects on mammalian cells.[2][3] The primary mechanism is the inhibition of mitochondrial protein synthesis, due to the evolutionary similarity between mitochondrial and bacterial ribosomes.[4][5] This impairment leads to reduced cellular respiration, a shift towards glycolytic metabolism, cell cycle arrest, and can ultimately trigger apoptosis (programmed cell death) or necrosis.[2][4]

Q2: My cells are showing high levels of death after treatment. What are the first troubleshooting steps?

A2: The most common causes of excessive cytotoxicity are concentration and exposure duration.

  • Optimize Concentration: High concentrations of doxycycline are directly linked to increased cell death.[1] It is crucial to determine the minimum concentration required to achieve the desired effect (e.g., gene induction).

  • Reduce Exposure Time: Cytotoxicity increases with prolonged exposure.[3] Consider if the experimental endpoint can be reached with a shorter incubation period. For continuous expression, the medium should be replenished with fresh doxycycline every 48 hours, as it has a half-life of about 24 hours in culture.[6]

Q3: How do I determine the optimal, non-toxic concentration of Vibramycin for my experiment?

A3: The best approach is to perform a dose-response experiment. This involves treating your specific cell line with a range of doxycycline concentrations (e.g., 10 ng/mL to 10 µg/mL) for a set period (e.g., 48-96 hours).[4][5] You should simultaneously measure two things:

  • The desired effect: For Tet systems, this would be the level of induced gene expression (e.g., via qPCR or fluorescence microscopy if using a reporter like GFP).

  • Cell Viability/Cytotoxicity: Using a standard assay like MTT, LDH release, or Annexin V/PI staining.

The optimal concentration will be the lowest one that provides a robust induction of your gene of interest while having a minimal impact on cell viability and proliferation.[7][8]

Q4: Are some cell lines more sensitive to Vibramycin than others?

A4: Yes, there is significant variability in sensitivity to doxycycline across different cell lines.[9] A concentration that is well-tolerated by one cell line (e.g., HEK-293T) may be highly toxic to another.[5] Therefore, it is essential to optimize conditions for each specific cell line used in your research.[7]

Q5: Does the salt form (calcium, hyclate, monohydrate) of doxycycline matter for cytotoxicity?

A5: The cytotoxic effect is caused by the active doxycycline molecule itself, not the salt form. The primary differences between salt forms like hyclate, monohydrate, and calcium are their solubility and absorption characteristics.[10][11] Doxycycline hyclate is more water-soluble, while the monohydrate form is less so, which may lead to fewer gastrointestinal side effects in clinical settings.[12][13] For cell culture, these differences are less critical once the compound is dissolved in the medium, but it's important to ensure your stock solution is fully dissolved. The fundamental strategies to reduce cytotoxicity remain the same regardless of the salt form.

Q6: What are the key molecular pathways involved in doxycycline-induced cytotoxicity?

A6: Doxycycline primarily targets mitochondrial ribosomes, inhibiting the translation of proteins encoded by the mitochondrial genome, such as subunits of the electron transport chain (e.g., MT-CO1).[14][15] This leads to mitochondrial dysfunction, reduced oxygen consumption, and increased reliance on glycolysis.[4] The resulting cellular stress can trigger the intrinsic apoptotic pathway, which involves a decrease in the anti-apoptotic protein Bcl-2, an increase in the pro-apoptotic protein Bak, and the subsequent activation of initiator caspase-9 and executioner caspase-3.[2][3]

Q7: Are there alternatives to Vibramycin for inducible gene expression systems?

A7: Yes. If reducing doxycycline cytotoxicity proves difficult, you may consider other inducible systems or alternative inducers.

  • Alternative Tetracycline Derivatives: Metacycline has been reported to be a potent effector for some Tet systems with potentially lower toxicity at high concentrations.[16]

  • Alternative Inducible Systems: Other ligand-inducible systems are available that do not rely on tetracycline derivatives. These include ecdysone-based systems (induced by muristerone A) and progesterone-antagonist systems (induced by mifepristone), which have shown less toxicity in comparative studies.[9] The Cumate and Estrogen Receptor (ER) inducible systems are also viable alternatives.[17]

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
High Cell Death / Low Viability 1. Doxycycline concentration is too high.[1] 2. Exposure time is too long.[3] 3. High cell line sensitivity.[9] 4. Solvent toxicity (e.g., from DMSO stock).1. Perform a dose-response curve to find the lowest effective concentration.[7] 2. Reduce the incubation period or use pulse treatments. 3. Test a different cell line or screen multiple clones for resistance. 4. Run a vehicle-only control to ensure the solvent concentration is non-toxic.
Reduced Proliferation (Cytostatic Effect) 1. Doxycycline is causing cell cycle arrest.[2] 2. A metabolic shift towards glycolysis is impairing growth.[4]1. Analyze the cell cycle using propidium iodide (PI) staining and flow cytometry. 2. Measure lactate production and glucose consumption in the media. 3. Use the lowest effective concentration of doxycycline to minimize metabolic effects.
Inconsistent Results Between Experiments 1. Inconsistent preparation of doxycycline dilutions. 2. Variability in cell seeding density or growth phase. 3. Degradation of doxycycline in the culture medium.1. Prepare fresh dilutions from a validated stock solution for each experiment. 2. Standardize cell seeding protocols; ensure cells are in the logarithmic growth phase. 3. Replenish the medium with fresh doxycycline every 48 hours for long-term experiments.[6]

Quantitative Data Summary

The following table summarizes the reported effects of doxycycline on various cell lines at concentrations commonly used in inducible systems.

Cell LineDoxycycline Conc.ObservationReference
Multiple Human Cell Lines 100 ng/mLSignificant oxygen consumption defects in 3/9 cell lines.[4][5]
1 µg/mLSignificant oxygen consumption defects in 8/9 cell lines.[4][5]
1 µg/mLSignificantly reduced proliferation in 7/9 cell lines over 96 hours.[4][5]
LNT-229, G55, U343 (Glioma) 0.1 - 1 µg/mLReduced oxygen consumption.[14]
1 µg/mLDecreased mitochondrial protein (MT-CO1) content.[14]
10 µg/mLImpairment of cell growth.[1][14]
H9C2 (Cardiomyoblasts) 10 - 30 µg/mLDose-dependent reduction in mitochondrial respiration.[15]

Key Experimental Protocols

Protocol 1: Determining Optimal Doxycycline Concentration via MTT Assay

This protocol provides a framework for creating a dose-response curve to assess cytotoxicity.

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of Vibramycin (doxycycline) in your culture medium. Common ranges are 0, 10, 50, 100, 500, 1000, 5000, and 10000 ng/mL. Remove the old medium and add the medium containing the different concentrations. Include untreated and vehicle-only controls.

  • Incubation: Incubate for your desired experimental duration (e.g., 48, 72, or 96 hours).

  • MTT Addition: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiaziazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Add 10 µL of this solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the purple formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot viability against doxycycline concentration to determine the concentration at which toxicity becomes significant (e.g., IC50 or IC20).

Protocol 2: Assessing Apoptosis using Annexin V/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of doxycycline for the chosen duration. Include positive (e.g., staurosporine) and negative controls.

  • Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.

  • Staining: Resuspend approximately 1-5 x 10^5 cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Visualizations

G cluster_0 Troubleshooting Workflow Start High Cytotoxicity Observed Dose Perform Dose-Response (e.g., 10-5000 ng/mL) Start->Dose Time Reduce Exposure Time (e.g., 24h, 48h) Dose->Time Toxicity still high at lowest effective dose Toxicity_Reduced Is Cytotoxicity Mitigated? Time->Toxicity_Reduced Proceed Proceed with Optimized Concentration & Time Toxicity_Reduced->Proceed Yes Alternatives Consider Alternative Systems (Ecdysone, Cumate, etc.) Toxicity_Reduced->Alternatives No

Caption: A workflow for troubleshooting Vibramycin (doxycycline) cytotoxicity.

G cluster_1 Doxycycline-Induced Cytotoxicity Pathway Dox Doxycycline Mito Mitochondrial Ribosome Dox->Mito binds & inhibits ProteinSynth Inhibition of Mitochondrial Protein Synthesis ETC Impaired Electron Transport Chain ProteinSynth->ETC ROS Cellular Stress ETC->ROS Bcl2 Bcl-2 Family Shift (↓Bcl-2, ↑Bak) ROS->Bcl2 Casp9 Caspase-9 Activation Bcl2->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: A simplified signaling pathway of doxycycline-induced cytotoxicity.

References

Technical Support Center: Vibramycin® (doxycycline calcium) Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information, troubleshooting guides, and frequently asked questions (FAQs) regarding the long-term storage and stability of Vibramycin® calcium (doxycycline calcium oral suspension). Understanding the stability profile of doxycycline is critical for ensuring the integrity and reliability of experimental results.

Frequently Asked Questions (FAQs)

Q1: What is Vibramycin® calcium, and how does it differ from other forms of doxycycline?

Vibramycin® calcium is an oral suspension formulation of doxycycline, a broad-spectrum tetracycline antibiotic. It exists as a calcium salt of doxycycline. Other common forms include doxycycline hyclate and doxycycline monohydrate. These salt forms differ in their solubility and formulation characteristics. Doxycycline hyclate is more water-soluble, while the monohydrate is only slightly soluble. The calcium salt is used in oral suspensions and is reported to have an extended shelf life compared to reconstituted doxycycline monohydrate suspensions.

Q2: What are the primary factors that affect the stability of doxycycline in long-term storage?

The stability of doxycycline is influenced by several factors:

  • pH: Doxycycline is susceptible to epimerization at pH levels above 3.

  • Temperature: Elevated temperatures accelerate the degradation of doxycycline.[1]

  • Light: Exposure to light can lead to photodegradation. Therefore, doxycycline formulations should be stored in light-resistant containers.

  • Humidity: Moisture can contribute to the degradation of solid forms of doxycycline.

  • Oxidizing Agents: Doxycycline can be degraded by oxidizing agents.

  • Formulation: The specific salt form and the excipients present in the formulation can significantly impact stability. For instance, solid dosage forms like tablets are generally more stable than aqueous suspensions.

Q3: What are the main degradation products of doxycycline?

The primary degradation pathways for doxycycline include epimerization and oxidation. The major degradation products identified in stability studies are:

  • 4-epidoxycycline

  • Metacycline

  • 6-epidoxycycline

These degradation products have reduced antibiotic activity and, in some cases, may be toxic.

Q4: How should Vibramycin® calcium oral suspension be stored to ensure its stability?

To maintain the stability of Vibramycin® calcium oral suspension, it is recommended to:

  • Store at a controlled room temperature, below 30°C (86°F).

  • Protect from light by keeping it in its original, light-resistant container.

  • Keep the container tightly sealed to protect from moisture and air.

Q5: What is the expected shelf life of Vibramycin® calcium oral suspension compared to other doxycycline formulations?

Vibramycin® Syrup (doxycycline calcium) is noted to have a longer shelf life compared to reconstituted doxycycline monohydrate oral suspensions, which are typically stable for only two weeks at room temperature. While specific quantitative long-term stability data for Vibramycin® calcium is not extensively published in comparative studies, doxycycline hyclate in solid forms (tablets and capsules) has been shown to be stable for several years when stored under appropriate conditions.

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving the long-term storage of doxycycline calcium.

Issue Potential Cause Troubleshooting Steps
Loss of Potency/Activity in Experimental Assays Degradation of doxycycline due to improper storage (exposure to high temperature, light, or non-optimal pH).1. Verify Storage Conditions: Ensure the Vibramycin® calcium suspension has been stored at the recommended temperature (below 30°C) and protected from light. 2. Check pH of Solutions: If doxycycline is diluted in a buffer for your experiment, ensure the pH is below 3 to minimize epimerization. 3. Prepare Fresh Dilutions: Use freshly prepared dilutions of the doxycycline suspension for your experiments whenever possible. 4. Perform a Stability Check: If you suspect degradation, you can perform a stability-indicating HPLC analysis to quantify the amount of active doxycycline and its degradation products.
Color Change or Precipitation in the Suspension This can indicate chemical degradation or physical instability of the suspension. A color change may be a sign of formulation instability.1. Visual Inspection: Before use, always visually inspect the suspension for any changes in color, consistency, or the presence of precipitates. 2. Do Not Use if Appearance has Changed: If you observe any changes, it is best to discard the product as its stability and potency may be compromised. 3. Consult Manufacturer's Information: Refer to the product's package insert for information on its expected appearance.
Inconsistent or Unexpected Experimental Results This could be due to the use of a degraded doxycycline stock solution, leading to a lower effective concentration of the active compound.1. Use a Fresh Stock: Whenever starting a new set of critical experiments, consider using a fresh, unopened bottle of Vibramycin® calcium suspension. 2. Quantify Doxycycline Concentration: If you have access to analytical instrumentation, you can verify the concentration of your doxycycline stock solution using a validated HPLC method. 3. Review Experimental Protocol: Ensure that other experimental parameters are well-controlled and not contributing to the variability in your results.

Data on Doxycycline Stability

While specific comparative quantitative data for Vibramycin® calcium is limited in the public domain, extensive studies have been conducted on doxycycline hyclate. The following table summarizes the stability of doxycycline hyclate under various conditions, which can serve as a general guide for understanding doxycycline stability.

Formulation Storage Condition Duration Remaining Doxycycline (%) Key Degradation Products
Doxycycline Hyclate Capsules 25°C90 days~100%Not significant
40°C90 days>95%Metacycline, 6-epidoxycycline
70°C90 days~62%Metacycline, 6-epidoxycycline
Doxycycline Hyclate Tablets 25°C90 days~100%Not significant
40°C90 days>98%Metacycline, 6-epidoxycycline
70°C90 days~87%Metacycline, 6-epidoxycycline
Compounded Doxycycline Hyclate Suspension (33.3 mg/mL) Room Temperature (22-26°C)7 days>90%Not specified
14 days<20%Not specified
Refrigerated (2-8°C)7 days>90%Not specified
14 days<20%Not specified

Note: This table is compiled from various studies on doxycycline hyclate and is for informational purposes. The stability of Vibramycin® calcium may differ.

Experimental Protocols

Protocol: Stability-Indicating HPLC Method for Doxycycline

This protocol provides a general framework for a stability-indicating High-Performance Liquid Chromatography (HPLC) method to determine the concentration of doxycycline and its degradation products.

1. Materials and Reagents:

  • Doxycycline reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate

  • Orthophosphoric acid

  • Water (HPLC grade)

  • Vibramycin® calcium oral suspension (or other doxycycline formulation)

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient or isocratic mixture of a phosphate buffer and an organic solvent (e.g., acetonitrile or methanol). A common mobile phase is a mixture of acetonitrile and a phosphate buffer (pH adjusted to 2.5 - 3.0).

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 350 nm

  • Column Temperature: 30°C

  • Injection Volume: 20 µL

3. Preparation of Solutions:

  • Standard Solution: Prepare a stock solution of doxycycline reference standard in a suitable solvent (e.g., methanol or mobile phase) at a known concentration (e.g., 100 µg/mL). Prepare working standards by diluting the stock solution.

  • Sample Solution: Accurately weigh a portion of the Vibramycin® calcium oral suspension and dilute it with the same solvent as the standard to achieve a theoretical doxycycline concentration within the range of the standard curve. The sample may need to be centrifuged or filtered to remove insoluble excipients before injection.

4. Forced Degradation Studies (for method validation):

  • Acid Hydrolysis: Treat the sample with 0.1 M HCl at an elevated temperature (e.g., 60°C) for a specified time.

  • Base Hydrolysis: Treat the sample with 0.1 M NaOH at room temperature for a specified time.

  • Oxidative Degradation: Treat the sample with a solution of hydrogen peroxide (e.g., 3%) at room temperature.

  • Thermal Degradation: Expose the solid or liquid sample to dry heat (e.g., 70°C).

  • Photodegradation: Expose the sample to UV light.

5. Analysis:

  • Inject the standard and sample solutions into the HPLC system.

  • Identify and quantify the doxycycline peak based on the retention time and peak area of the standard.

  • Identify and quantify any degradation product peaks that are resolved from the main doxycycline peak.

Visualizations

Doxycycline_Degradation_Pathway Doxycycline Doxycycline Epimerization Epimerization (pH > 3, Heat) Doxycycline->Epimerization Oxidation Oxidation Doxycycline->Oxidation Photodegradation Photodegradation (Light Exposure) Doxycycline->Photodegradation Degradation_Products Degradation Products (4-epidoxycycline, Metacycline, 6-epidoxycycline) Epimerization->Degradation_Products Oxidation->Degradation_Products Photodegradation->Degradation_Products

Caption: Major degradation pathways of doxycycline.

Experimental_Workflow_Stability_Testing cluster_0 Sample Preparation cluster_1 Stress Conditions cluster_2 Analysis Sample Vibramycin® Calcium Suspension Dilution Dilution with appropriate solvent Sample->Dilution Acid Acid Hydrolysis Dilution->Acid Base Base Hydrolysis Dilution->Base Oxidation Oxidative Degradation Dilution->Oxidation Heat Thermal Stress Dilution->Heat Light Photodegradation Dilution->Light HPLC HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Heat->HPLC Light->HPLC Quantification Quantification of Doxycycline and Degradants HPLC->Quantification

References

Avoiding off-target effects of Vibramycin calcium in research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you mitigate and understand the off-target effects of Vibramycin calcium (a common salt of doxycycline) in your research experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary off-target effects of doxycycline that I should be aware of in my cell culture experiments?

A1: Doxycycline, commonly used to induce gene expression in Tet-On/Tet-Off systems, has several well-documented off-target effects that are independent of its role as an antibiotic or an inducer. The most significant of these include:

  • Mitochondrial Dysfunction: Doxycycline can inhibit mitochondrial protein synthesis by targeting mitochondrial ribosomes, which share similarities with bacterial ribosomes.[1][2][3] This leads to a range of effects, including reduced oxygen consumption, a shift towards glycolytic metabolism, and altered mitochondrial morphology.[1][2][4][5][6][7]

  • Anti-inflammatory and Immunomodulatory Effects: Doxycycline can inhibit matrix metalloproteinases (MMPs), a family of enzymes involved in extracellular matrix remodeling and inflammation.[8][9][10] It can also modulate cytokine signaling, notably by inhibiting the NF-κB pathway.[11][12][13][14][15]

  • Alterations in Gene Expression: At concentrations typically used for inducible systems, doxycycline can alter the expression of numerous host cell genes, which can confound experimental results.[2][16][17]

  • Effects on Cell Proliferation: Doxycycline can reduce the proliferation rate of various cell lines, an effect that is often dose-dependent.[2]

Q2: At what concentrations do the off-target effects of doxycycline typically occur?

A2: Off-target effects can be observed at concentrations commonly used for gene induction in Tet-inducible systems (typically 0.1 to 2 µg/mL).[2][6][7] It is crucial to perform a dose-response curve to determine the minimal concentration of doxycycline required for robust induction of your gene of interest while minimizing off-target effects.[18]

Q3: Are there different forms of doxycycline, and do they have different off-target effect profiles?

A3: Doxycycline is available in different salt forms, most commonly hyclate, monohydrate, and calcium salts. While they all deliver the same active doxycycline molecule, there can be minor differences in solubility and bioavailability. For instance, doxycycline hyclate is more water-soluble, which may lead to a higher incidence of gastrointestinal side effects in animal studies compared to the monohydrate form. However, for cell culture experiments, the off-target effects are generally considered to be comparable as they are mediated by the doxycycline molecule itself.

Q4: Are there any alternatives to doxycycline for inducible systems that have fewer off-target effects?

A4: Yes, 4-epidoxycycline (4-ED), a metabolite of doxycycline, has been shown to be an effective inducer of the Tet system with the significant advantage of lacking antibiotic activity.[19][20] This makes it a valuable alternative for in vivo studies where disruption of the microbiome is a concern, and it may also present a reduced off-target profile in vitro.[19][20]

Troubleshooting Guides

Issue 1: Unexpected Changes in Cellular Metabolism (e.g., increased lactate, decreased oxygen consumption)

Cause: This is a known off-target effect of doxycycline due to its impact on mitochondrial function.[2][4] Doxycycline inhibits mitochondrial protein synthesis, leading to a compensatory shift towards glycolysis.[2][6]

Troubleshooting Steps:

  • Dose-Response Optimization: Determine the lowest possible concentration of doxycycline that provides adequate induction of your gene of interest. This can be achieved by performing a dose-response experiment and measuring both gene induction (e.g., by qPCR or Western blot) and a metabolic marker (e.g., lactate production or oxygen consumption).

  • Appropriate Controls:

    • Include a parental cell line (without the Tet-inducible construct) treated with the same concentration of doxycycline. This will help you to distinguish the effects of doxycycline itself from the effects of your induced gene.

    • If possible, use a control cell line expressing a reporter gene (e.g., GFP) under the control of the Tet-inducible promoter to account for any effects of the expression system itself.

  • Consider an Alternative Inducer: Evaluate the use of 4-epidoxycycline, which may have a reduced impact on cellular metabolism due to its lack of antibiotic properties.[19][20]

Issue 2: Leaky Expression from the Tet-On System in the Absence of Doxycycline

Cause: "Leaky" or basal expression from Tet-inducible promoters can occur, leading to low-level expression of the gene of interest even without doxycycline.[21][22][23] This can be problematic if the gene product is toxic or has potent biological activity.

Troubleshooting Steps:

  • Cell Line Selection and Clonal Isolation: The level of leaky expression can vary significantly between different cell clones due to the random integration of the expression cassette into the genome.[22] It is highly recommended to screen multiple stable clones to identify one with low basal expression and high inducibility.

  • Use a Tighter Promoter System: Newer generations of Tet-On systems (e.g., Tet-On 3G) are designed to have lower basal activity and higher sensitivity to doxycycline.[24]

  • Reduce Plasmid Copy Number: For transient transfections, titrate the amount of the response plasmid to find the lowest amount that still gives good induction, as higher copy numbers can contribute to leakiness.

Issue 3: Unexplained Anti-inflammatory or Anti-proliferative Effects

Cause: Doxycycline's inhibitory effects on MMPs and the NF-κB signaling pathway can lead to unexpected anti-inflammatory and anti-proliferative phenotypes.[8][11][12][14][15]

Troubleshooting Steps:

  • Control for MMP Inhibition: If your experimental system involves processes regulated by MMPs (e.g., cell migration, invasion), it is crucial to include doxycycline-treated parental controls. You can also assess MMP activity directly using techniques like gelatin zymography.

  • Monitor NF-κB Signaling: If your research involves inflammatory pathways, consider monitoring key components of the NF-κB pathway (e.g., phosphorylation of IκBα) in your doxycycline-treated controls.

  • Attribute Effects Correctly: Be cautious in attributing all observed phenotypic changes solely to the induction of your gene of interest. The use of proper controls is essential to dissect the effects of doxycycline from the effects of the induced gene.

Data Presentation

Table 1: Concentration-Dependent Off-Target Effects of Doxycycline on Cellular Metabolism

ConcentrationEffectCell Line(s)Reference
0.1 - 1 µg/mLReduced oxygen consumptionVarious human cell lines[2][4][6][7]
1 µg/mLIncreased lactate secretionMCF12A[2]
10 µg/mLSignificant reduction in cell densitySVG[4]
10 µg/mL and 30 µg/mLDose-dependent reduction in mitochondrial respirationH9C2 cardiomyoblasts[1][5]
20 µM (~8.9 µg/mL)EC50 for growth inhibitionA172 and U87 glioblastoma cells[25]

Table 2: Inhibitory Effects of Doxycycline on Matrix Metalloproteinases (MMPs)

MMP TargetIC50 / % InhibitionSubstrateReference
MMP-8Ki = 36 µMPeptolide[9]
MMP-1350-60% inhibition at 30 µMType II Collagen[9]
MMP-118% inhibition at 50 µMType II Collagen[9]
MMP-9Reduced activity at 5 µg/mLGelatin (in PC3 cells)[11]

Experimental Protocols

Protocol 1: Measuring Mitochondrial Oxygen Consumption Rate (OCR) using a Seahorse XF Analyzer

This protocol provides a general workflow for the Seahorse XF Cell Mito Stress Test. Optimization of cell seeding density and drug concentrations is crucial for each cell line.

Materials:

  • Seahorse XF Cell Culture Microplate

  • Seahorse XF Calibrant

  • Assay Medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)

  • Mito Stress Test compounds: Oligomycin, FCCP, Rotenone/Antimycin A

  • Seahorse XFe/XF Pro Analyzer

Procedure:

  • Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate at a pre-determined optimal density and allow them to adhere overnight.

  • Sensor Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 37°C incubator.

  • Assay Preparation:

    • The following day, remove the cell culture medium and wash the cells with pre-warmed assay medium.

    • Add the final volume of assay medium to each well and incubate the plate in a non-CO2 37°C incubator for 1 hour.

    • Load the hydrated sensor cartridge with the Mito Stress Test compounds (Oligomycin, FCCP, Rotenone/Antimycin A) in the appropriate injection ports.

  • Seahorse XF Assay:

    • Calibrate the sensor cartridge in the Seahorse XF Analyzer.

    • Replace the calibrant plate with the cell plate and start the assay.

    • The instrument will measure basal OCR and then sequentially inject the compounds to measure key parameters of mitochondrial function.

Protocol 2: Gelatin Zymography for Detecting MMP-2 and MMP-9 Activity

This protocol is used to detect the activity of gelatinases (MMP-2 and MMP-9) in conditioned media from cell cultures.

Materials:

  • Conditioned media from cell culture

  • Non-reducing sample buffer

  • Polyacrylamide gel containing gelatin

  • Tris-Glycine SDS Running Buffer

  • Zymogram Renaturing Buffer (containing Triton X-100)

  • Zymogram Developing Buffer

  • Coomassie Brilliant Blue Staining Solution

  • Destaining Solution

Procedure:

  • Sample Preparation:

    • Collect conditioned media from cells cultured in serum-free media.

    • Centrifuge to remove cell debris.

    • Determine the protein concentration of the conditioned media.

    • Mix the samples with non-reducing sample buffer. Do not heat the samples.

  • Electrophoresis:

    • Load equal amounts of protein into the wells of a polyacrylamide gel containing gelatin.

    • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Enzyme Renaturation and Development:

    • Remove the gel and wash it with Zymogram Renaturing Buffer with gentle agitation to remove SDS and allow the MMPs to renature.

    • Incubate the gel in Zymogram Developing Buffer overnight at 37°C. This buffer contains the necessary cofactors for MMP activity.

  • Staining and Visualization:

    • Stain the gel with Coomassie Brilliant Blue Staining Solution.

    • Destain the gel until clear bands appear against a blue background. These clear bands represent areas where the gelatin has been degraded by MMPs.

Visualizations

Doxycycline_Off_Target_Signaling cluster_mito Mitochondrion cluster_inflammation Inflammatory Signaling Dox Doxycycline MitoRibo Mitochondrial Ribosome Dox->MitoRibo MMPs MMPs (e.g., MMP-9) Dox->MMPs Inhibits IKK IKK Dox->IKK Inhibits MitoProtSyn Mitochondrial Protein Synthesis MitoRibo->MitoProtSyn Inhibits OxPhos Oxidative Phosphorylation MitoProtSyn->OxPhos Required for Glycolysis Glycolysis MitoProtSyn->Glycolysis Upregulates (compensatory) OCR Oxygen Consumption Rate (OCR) OxPhos->OCR Drives Lactate Lactate Production Glycolysis->Lactate Increases ECM Extracellular Matrix Degradation MMPs->ECM Mediates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases ProInflam Pro-inflammatory Gene Expression NFkB->ProInflam Induces

Caption: Doxycycline's primary off-target signaling pathways.

Troubleshooting_Workflow Start Experiment Shows Unexpected Phenotype Q1 Is a Doxycycline-Treated Parental Control Included? Start->Q1 A1_Yes Phenotype Absent in Control: Likely due to Induced Gene Q1->A1_Yes Yes A1_No Include Doxy-Treated Parental Control Q1->A1_No No Q2 Phenotype Present in Control: Potential Off-Target Effect. Is Dox concentration optimized? Q1->Q2 Yes End Re-evaluate Experimental Results A1_Yes->End A1_No->Q1 A2_Yes Consider Alternative Inducer (e.g., 4-epidoxycycline) or Further Controls Q2->A2_Yes Yes A2_No Perform Dose-Response Curve: Find Lowest Effective Concentration Q2->A2_No No A2_Yes->End A2_No->Q2

Caption: Troubleshooting workflow for unexpected experimental results.

References

Navigating Vibramycin Calcium Dosage Across Species: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – To facilitate accurate and effective experimental design, this technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to adjusting Vibramycin calcium (doxycycline calcium) dosage for different animal weights. This resource includes detailed troubleshooting guides, frequently asked questions, and standardized experimental protocols.

Dosage Adjustment Guidelines for this compound

Accurate dosing of this compound is critical for experimental success and animal welfare. The following table summarizes recommended oral dosage ranges for various animal species. It is imperative to consult with a veterinarian for specific experimental protocols and to ensure compliance with all institutional and regulatory guidelines.

Animal SpeciesBody Weight (kg)Dosage (mg/kg)FrequencyAdministration Notes
Dog Various5 - 10Every 12-24 hoursAdminister with food to minimize gastrointestinal upset. Avoid dairy or iron-containing foods.[1]
Cat Various5 - 10Every 12-24 hoursAdminister with a small amount of food or water to prevent esophageal irritation. Dry pilling is not recommended.[2]
Rat Various5 - 10Every 12 hoursOral gavage is a common administration route.
Mouse Various2.5Every 12 hoursCan also be administered in medicated feed (200-2000 ppm) or drinking water (up to 2 mg/mL).[3][4]
Rabbit Various2.5Every 12 hoursBioavailability may be reduced by calcium in the diet; consider using a low-calcium diet for optimal absorption.[4]

Experimental Protocol: Preparation and Administration of this compound Oral Suspension

This protocol details the preparation of a this compound oral suspension from tablets for administration via oral gavage in rodents.

Materials:

  • Vibramycin (doxycycline) tablets

  • Purified water

  • Mortar and pestle

  • Graduated cylinder

  • Volumetric flask

  • Magnetic stirrer and stir bar

  • Syringes for administration

  • Gavage needles (appropriate size for the animal)

  • Protective lab coat, gloves, and safety glasses

Procedure:

  • Calculate the Required Dosage: Determine the total volume of suspension and the required concentration based on the number of animals and the target dose in mg/kg.

  • Tablet Pulverization: Using a mortar and pestle, crush the required number of Vibramycin tablets into a fine, uniform powder.

  • Suspension Preparation:

    • Transfer the powdered doxycycline to a volumetric flask.

    • Add a small amount of purified water to the flask and mix to create a paste.

    • Gradually add more water while continuously mixing with a magnetic stirrer until the desired final volume is reached. Ensure the suspension is homogenous.

  • Stability Considerations: Compounded doxycycline suspensions can lose significant potency after 7 days.[5][6][7][8][9] It is recommended to prepare fresh suspensions weekly and store them in a light-resistant container at room temperature.[2]

  • Administration via Oral Gavage:

    • Gently restrain the animal.

    • Measure the correct volume of the suspension into a syringe fitted with an appropriately sized gavage needle.

    • Carefully insert the gavage needle into the esophagus.

    • Slowly administer the suspension.

    • Monitor the animal for any signs of distress during and after the procedure.

Troubleshooting Guide and FAQs

This section addresses common issues encountered during the administration of this compound.

Frequently Asked Questions (FAQs):

  • Q1: What are the common side effects of this compound in animals?

    • A1: The most common side effects include gastrointestinal upset such as vomiting and diarrhea.[1][10] To minimize these effects, administer the medication with food.[1][2] In cats, esophageal irritation can occur if the tablet is given dry.[2]

  • Q2: How should I store the prepared this compound suspension?

    • A2: Store the suspension in a tightly sealed, light-resistant container at room temperature.[2] It is crucial to note that studies have shown a significant decrease in the concentration of compounded doxycycline after seven days.[5][6][7][8][9] Therefore, it is best practice to prepare a fresh suspension weekly.

  • Q3: Can this compound be administered with any type of food?

    • A3: While administration with food is recommended to reduce gastrointestinal side effects, it is important to avoid dairy products and iron supplements, as calcium and iron can decrease the absorption of doxycycline.[1][11]

  • Q4: What should I do if an animal shows signs of esophageal irritation?

    • A4: Signs of esophageal irritation can include difficulty swallowing, regurgitation, or loss of appetite. To prevent this, especially in cats, always administer doxycycline with a small amount of water or food to ensure it reaches the stomach.[2] If you suspect esophageal irritation, consult with a veterinarian.

Troubleshooting:

  • Issue: Inconsistent experimental results.

    • Possible Cause: Degradation of the compounded doxycycline suspension.

    • Solution: Ensure that a fresh suspension is prepared every seven days.[8][9] Verify the accuracy of the initial dosage calculation and the homogeneity of the suspension.

  • Issue: Animal refuses to take the medication mixed in food.

    • Possible Cause: Unpalatability of the medication.

    • Solution: For smaller animals, oral gavage is a more direct and accurate method of administration. For administration in drinking water, the addition of sucrose may improve palatability.

  • Issue: Low plasma concentrations of doxycycline despite correct dosage.

    • Possible Cause: Interaction with dietary components.

    • Solution: In species like rabbits, high levels of dietary calcium can chelate doxycycline and reduce its bioavailability.[4] Consider using a low-calcium diet to improve absorption.

Visualizing the Dosing Workflow

To aid researchers in the logical process of determining and administering the correct dosage of this compound, the following workflow diagram is provided.

DosageWorkflow This compound Dosing Workflow start Start: Determine Experimental Need for Doxycycline select_species Select Animal Species start->select_species determine_weight Determine Animal's Body Weight (kg) select_species->determine_weight calculate_dose Calculate Total Daily Dose (mg) (Weight x Dosage) determine_weight->calculate_dose choose_method Choose Administration Method calculate_dose->choose_method oral_gavage Oral Gavage choose_method->oral_gavage Direct Dosing medicated_feed Medicated Feed choose_method->medicated_feed Ad Libitum drinking_water Drinking Water choose_method->drinking_water Ad Libitum prepare_suspension Prepare Oral Suspension oral_gavage->prepare_suspension medicated_feed->prepare_suspension drinking_water->prepare_suspension administer Administer Dose prepare_suspension->administer monitor Monitor Animal for Efficacy and Adverse Effects administer->monitor adjust Adjust Dosage or Administration Method if Necessary monitor->adjust end End of Dosing Regimen monitor->end No Issues adjust->calculate_dose Re-evaluate adjust->end Effective

Figure 1. A flowchart illustrating the decision-making process for this compound dosage and administration in a research setting.

References

Technical Support Center: Protein Expression Using Vibramycin Calcium

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered when using Vibramycin calcium for inducible protein expression. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it used for protein expression?

Vibramycin is a brand name for doxycycline, a tetracycline antibiotic. In molecular biology, doxycycline is a key component of tetracycline-inducible (Tet-On and Tet-Off) gene expression systems.[1][2] These systems allow for the controlled expression of a gene of interest. This compound is a specific salt form of doxycycline. When introduced to the cell culture, doxycycline binds to the Tet-transactivator protein (tTA or rtTA), which in turn regulates the transcription of the target gene.[3][4]

Q2: What is the difference between this compound, doxycycline hyclate, and doxycycline monohydrate?

The primary difference between these forms of doxycycline lies in their salt formulation, which affects their solubility. Doxycycline hyclate is generally more water-soluble than doxycycline monohydrate.[5] While all forms deliver the active doxycycline molecule, their solubility characteristics might influence stock solution preparation and stability. For consistency in experimental results, it is advisable to use the same form of doxycycline throughout a study.

Q3: Can the "calcium" in this compound interfere with my protein expression experiment?

This is a critical consideration. Tetracycline and its derivatives are known to chelate divalent cations, including calcium.[3][6] While some sources state that doxycycline has a low affinity for calcium binding[7], the high concentrations of calcium present in some cell culture media could potentially lead to the formation of insoluble complexes with doxycycline. This chelation may reduce the effective concentration of doxycycline available to induce your protein of interest, leading to lower than expected expression levels.

Troubleshooting Guides

Problem 1: Low or No Protein Expression After Induction

Possible Causes & Solutions

Cause Troubleshooting Step
Suboptimal Doxycycline Concentration Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and protein. Test a range of concentrations (e.g., 10-1000 ng/mL).[5][8]
Doxycycline Inactivation by Media Components The calcium in this compound and in the cell culture media may interact, reducing the effective doxycycline concentration. Consider using a doxycycline form with higher solubility like doxycycline hyclate. Alternatively, prepare doxycycline stock solutions in a calcium-free buffer.
Insufficient Incubation Time Conduct a time-course experiment to identify the optimal induction duration (e.g., 8, 16, 24, 48 hours).[9]
Degradation of Doxycycline Stock Solution Doxycycline solutions can be light-sensitive and degrade over time. Prepare fresh stock solutions and store them protected from light at -20°C in small aliquots to avoid repeated freeze-thaw cycles.[10]
Issues with the Expression Vector or Cell Line Verify the integrity of your expression construct through sequencing. Ensure that your cell line stably expresses the Tet-transactivator.
Problem 2: High Background (Leaky) Expression Without Induction

Possible Causes & Solutions

Cause Troubleshooting Step
"Leaky" Promoter Some tetracycline-responsive promoters exhibit a low level of basal expression. Consider using a "tight" version of the TRE promoter if available.[1]
Low Levels of Tet-Repressor (in Tet-Off systems) Ensure sufficient expression of the Tet-repressor protein to effectively suppress transcription in the absence of the inducer.
Contaminated Cell Culture Serum Some batches of fetal bovine serum (FBS) may contain low levels of tetracyclines. Use tetracycline-free FBS to minimize background expression.[1]
Problem 3: Cellular Toxicity Upon Induction

Possible Causes & Solutions

Cause Troubleshooting Step
High Doxycycline Concentration High concentrations of doxycycline can be toxic to mammalian cells.[11] Determine the minimum effective concentration that induces sufficient protein expression without causing significant cell death through a dose-response curve and cell viability assay.
Toxicity of the Expressed Protein The protein you are expressing may be inherently toxic to the cells. In this case, use the lowest possible doxycycline concentration that still yields detectable protein and consider a shorter induction time.
Off-Target Effects of Doxycycline Doxycycline can have biological effects beyond its role as an inducer in Tet systems.[5] To control for these effects, include a control cell line that does not express your gene of interest but is treated with the same concentration of doxycycline.

Experimental Protocols

Protocol 1: Optimizing Doxycycline Concentration
  • Cell Seeding: Seed your cells in a multi-well plate at a density that will not lead to over-confluence during the experiment.

  • Preparation of Doxycycline Dilutions: Prepare a series of dilutions of your this compound stock solution in fresh culture medium. A typical range to test is 10, 50, 100, 250, 500, and 1000 ng/mL.[3][8]

  • Induction: Add the different concentrations of doxycycline to the respective wells. Include a "no doxycycline" control.

  • Incubation: Incubate the cells for a predetermined amount of time (e.g., 24 hours).[9]

  • Analysis: Harvest the cells and analyze protein expression levels using a suitable method such as Western blotting or a functional assay.

  • Cell Viability Assessment: In a parallel plate, assess cell viability using a method like Trypan Blue exclusion or an MTT assay to determine any toxic effects of the different doxycycline concentrations.

Protocol 2: Preparation of Doxycycline Stock Solution
  • Weighing: Accurately weigh out the desired amount of this compound powder.

  • Dissolving: Dissolve the powder in sterile, nuclease-free water or a suitable buffer like PBS. To minimize potential precipitation with media components, consider using a calcium-free and magnesium-free PBS. Doxycycline hyclate is more readily soluble in water than the monohydrate form.[5]

  • Sterilization: Filter-sterilize the solution through a 0.22 µm syringe filter.

  • Aliquoting and Storage: Aliquot the stock solution into small, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C, protected from light.

Visual Guides

Tet_On_System Tet-On Inducible Expression System cluster_0 No Doxycycline cluster_1 Doxycycline Present rtTA rtTA TRE TRE Promoter rtTA->TRE No Binding GOI Gene of Interest TRE->GOI No Transcription Dox Doxycycline rtTA_active Active rtTA-Dox Complex Dox->rtTA_active Binds TRE_active TRE Promoter rtTA_active->TRE_active Binds GOI_active Gene of Interest TRE_active->GOI_active Transcription Protein Protein Product GOI_active->Protein Translation

Caption: Mechanism of the Tet-On inducible protein expression system.

Troubleshooting_Workflow Troubleshooting Low Protein Expression Start Low/No Protein Expression Check_Dox Optimize Doxycycline Concentration & Time? Start->Check_Dox Check_Stock Prepare Fresh Doxycycline Stock? Check_Dox->Check_Stock No Success Protein Expression Successful Check_Dox->Success Yes Check_Media Use Tetracycline-Free Serum/Different Dox form? Check_Stock->Check_Media No Check_Stock->Success Yes Check_Vector Verify Vector & Cell Line? Check_Media->Check_Vector No Check_Media->Success Yes Check_Vector->Success Yes Further_Troubleshooting Further Troubleshooting Needed Check_Vector->Further_Troubleshooting No

Caption: A logical workflow for troubleshooting low protein expression.

Calcium_Interaction Potential Interaction of Calcium with Doxycycline Doxycycline Doxycycline Chelation Chelation Doxycycline->Chelation rtTA rtTA Doxycycline->rtTA Binds (if available) Calcium Ca²⁺ in Media Calcium->Chelation Reduced_Availability Reduced Effective Doxycycline Concentration Chelation->Reduced_Availability Low_Expression Low Protein Expression Reduced_Availability->Low_Expression Induction Successful Induction rtTA->Induction

Caption: Potential interference of calcium with doxycycline-mediated induction.

References

Validation & Comparative

A Comparative Efficacy Analysis of Vibramycin Calcium and Doxycycline Monohydrate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances between different formulations of the same active pharmaceutical ingredient is critical. This guide provides a detailed comparison of the efficacy of two oral formulations of doxycycline: Vibramycin calcium (doxycycline calcium oral suspension) and doxycycline monohydrate.

While both formulations deliver the broad-spectrum antibiotic doxycycline, their distinct salt forms can influence pharmacokinetic properties and patient tolerability. This comparison synthesizes available data to illuminate these differences and provide a comprehensive overview for informed decision-making in research and clinical settings.

Executive Summary

Extensive research has established the bioequivalence of various doxycycline salts, including hyclate and monohydrate, suggesting comparable therapeutic efficacy. The primary distinction often lies in their tolerability profiles, with doxycycline monohydrate generally associated with fewer gastrointestinal side effects. Direct clinical trials comparing this compound specifically with doxycycline monohydrate are limited. However, based on the wealth of bioequivalence data for other doxycycline salts, a similar therapeutic outcome can be anticipated. One study did note a faster recovery rate in patients with acute respiratory infections treated with doxycycline hyclate compared to doxycycline monohydrate, a point of consideration in clinical application.

Data Presentation: Pharmacokinetic and Clinical Efficacy Comparison

Pharmacokinetic ParameterDoxycycline Hyclate (Vibramycin)Doxycycline MonohydrateReference
Bioavailability Virtually complete oral absorptionEquivalent to hyclate form[1]
Time to Peak Concentration (Tmax) ~2 hoursSimilar to hyclate form[2]
Serum Half-life 18-22 hours18-22 hours[2]
Protein Binding ~90%~90%[3]
Clinical OutcomeDoxycycline HyclateDoxycycline MonohydrateReference
Acute Respiratory Infections 20% faster recovery rate reported in one studySlower recovery rate compared to hyclate in the same study[4]
Gastrointestinal Tolerability Higher incidence of side effectsGenerally better tolerated[1][5]

Experimental Protocols

Comparative Dissolution Profile Analysis

This protocol outlines a standardized method for comparing the in vitro dissolution rates of this compound oral suspension and doxycycline monohydrate tablets, adapted from established pharmacopeial methods.[6][7]

Objective: To compare the in vitro dissolution profiles of two doxycycline formulations in various pH media, simulating the gastrointestinal tract.

Materials:

  • This compound oral suspension

  • Doxycycline monohydrate tablets (e.g., 100 mg)

  • USP Apparatus 2 (Paddle apparatus)

  • Dissolution media:

    • Simulated Gastric Fluid (SGF), pH 1.2, without pepsin

    • Acetate Buffer, pH 4.5

    • Simulated Intestinal Fluid (SIF), pH 6.8, without pancreatin

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

  • Media Preparation: Prepare the three dissolution media according to USP specifications.

  • Apparatus Setup: Set up the USP Apparatus 2 with a paddle speed of 75 rpm and maintain the temperature of the dissolution medium at 37 ± 0.5°C.

  • Sample Introduction:

    • For doxycycline monohydrate tablets, place one tablet in each dissolution vessel.

    • For this compound oral suspension, accurately measure a volume equivalent to the desired dose and introduce it into each dissolution vessel.

  • Sampling: Withdraw aliquots of the dissolution medium at predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes). Replace the withdrawn volume with fresh, pre-warmed medium.

  • Sample Analysis: Filter the samples and analyze the concentration of dissolved doxycycline using a validated HPLC method.

  • Data Analysis: Plot the percentage of drug dissolved against time for each formulation in each medium. Calculate the similarity factor (f2) to statistically compare the dissolution profiles. An f2 value between 50 and 100 suggests similarity between the two profiles.

Bioavailability and Bioequivalence Study Protocol

This protocol provides a general framework for conducting a clinical trial to assess the relative bioavailability of this compound oral suspension and doxycycline monohydrate tablets.[8][9]

Objective: To compare the rate and extent of absorption of doxycycline from two different oral formulations in healthy adult volunteers.

Study Design: A randomized, open-label, two-period, two-sequence, crossover study.

Subjects: A cohort of healthy adult volunteers (typically 18-55 years old) who have provided informed consent. Subjects undergo a comprehensive health screening to ensure they meet inclusion and exclusion criteria.

Procedure:

  • Randomization: Subjects are randomly assigned to one of two treatment sequences (e.g., Sequence 1: this compound followed by doxycycline monohydrate; Sequence 2: doxycycline monohydrate followed by this compound).

  • Dosing: In each study period, subjects receive a single oral dose of the assigned doxycycline formulation after an overnight fast.

  • Washout Period: A washout period of sufficient duration (typically at least 10 half-lives of the drug) separates the two treatment periods to ensure complete elimination of the drug from the body before the next administration.

  • Blood Sampling: Serial blood samples are collected at predefined time points before and after drug administration (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours post-dose).

  • Plasma Analysis: Plasma is separated from the blood samples, and the concentration of doxycycline is determined using a validated bioanalytical method (e.g., LC-MS/MS).

  • Pharmacokinetic Analysis: The following pharmacokinetic parameters are calculated for each subject and formulation:

    • Area Under the plasma concentration-time Curve (AUC) from time zero to the last measurable concentration (AUC0-t) and extrapolated to infinity (AUC0-∞).

    • Maximum plasma concentration (Cmax).

    • Time to reach maximum plasma concentration (Tmax).

  • Statistical Analysis: The 90% confidence intervals for the ratio of the geometric means (test/reference) for AUC and Cmax are calculated. Bioequivalence is concluded if the 90% confidence intervals fall within the predetermined range of 80-125%.

Mandatory Visualizations

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Doxycycline exerts its bacteriostatic effect by inhibiting protein synthesis in bacteria.[10][11] It specifically binds to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA to the mRNA-ribosome complex.[10][12] This action effectively halts the elongation of the polypeptide chain, thereby inhibiting bacterial growth and replication.

cluster_ribosome Bacterial Ribosome cluster_translation Translation Process 50S_Subunit 50S Subunit Protein Polypeptide Chain 50S_Subunit->Protein Catalyzes Peptide Bond 30S_Subunit 30S Subunit tRNA Aminoacyl-tRNA 30S_Subunit->tRNA Blocks Binding mRNA mRNA mRNA->30S_Subunit tRNA->Protein Adds Amino Acid to Doxycycline Doxycycline Doxycycline->30S_Subunit Binds to cluster_screening Phase 1: Subject Recruitment cluster_period1 Phase 2: Treatment Period 1 cluster_washout Phase 3: Washout cluster_period2 Phase 4: Treatment Period 2 (Crossover) cluster_analysis Phase 5: Analysis Screening Screening of Healthy Volunteers InformedConsent Informed Consent Screening->InformedConsent Randomization Randomization InformedConsent->Randomization GroupA1 Group A Receives This compound Randomization->GroupA1 GroupB1 Group B Receives Doxycycline Monohydrate Randomization->GroupB1 Sampling1 Serial Blood Sampling GroupA1->Sampling1 GroupB1->Sampling1 Washout Washout Period Sampling1->Washout GroupA2 Group A Receives Doxycycline Monohydrate Washout->GroupA2 GroupB2 Group B Receives This compound Washout->GroupB2 Sampling2 Serial Blood Sampling GroupA2->Sampling2 GroupB2->Sampling2 PlasmaAnalysis Plasma Concentration Analysis (LC-MS/MS) Sampling2->PlasmaAnalysis PK_Analysis Pharmacokinetic Parameter Calculation PlasmaAnalysis->PK_Analysis Stat_Analysis Statistical Analysis (90% Confidence Interval) PK_Analysis->Stat_Analysis Conclusion Bioequivalence Determination Stat_Analysis->Conclusion

References

In Vitro Antibacterial Activity of Vibramycin Calcium: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive in vitro comparison of the antibacterial activity of Vibramycin calcium (doxycycline calcium) against a range of clinically relevant bacteria. The performance of doxycycline is compared with other tetracycline-class antibiotics and alternative antibacterial agents. All quantitative data is supported by experimental findings from published research.

Data Presentation: Comparative Antibacterial Potency

The antibacterial efficacy of an antibiotic is quantitatively assessed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. The data presented below summarizes the MIC values for doxycycline and comparator antibiotics against various Gram-positive and Gram-negative bacteria. Lower MIC values indicate greater potency.

It is important to note that this compound is a salt form of doxycycline. Studies have shown that different salt forms of doxycycline, such as hyclate, monohydrate, and calcium, are therapeutically equivalent in terms of their antibacterial activity, with primary differences relating to their pharmacokinetic properties and gastrointestinal tolerability.[1][2][3] Therefore, the following data for "doxycycline" is representative of the in vitro activity of this compound.

Gram-Positive Bacteria
BacteriumDoxycycline MIC (µg/mL)Tetracycline MIC (µg/mL)Minocycline MIC (µg/mL)Penicillin MIC (µg/mL)
Staphylococcus aureus0.15 - 1.260.5 - >100≤0.06 - 16-
Streptococcus pyogenes≤0.25 - 160.25 - >32-≤0.015 - >256
Streptococcus pneumoniae≤0.25 - 16≤0.06 - >64≤0.03 - >64≤0.008 - >8
Gram-Negative Bacteria
BacteriumDoxycycline MIC (µg/mL)Tetracycline MIC (µg/mL)Ciprofloxacin MIC (µg/mL)
Haemophilus influenzae≤0.015 - 8≤0.03 - 128≤0.008 - 4
Escherichia coli0.6 - 640.25 - >128≤0.004 - >32
Mycoplasma pneumoniae≤0.1--

Note: MIC values can vary between different strains of the same bacterial species.

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a fundamental in vitro method to quantify the antibacterial activity of a compound. The data presented in this guide is primarily derived from studies employing the broth microdilution method, a standardized protocol recommended by organizations such as the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method for MIC Determination

This method involves preparing a series of twofold dilutions of the antibiotic in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. The plates are incubated under controlled conditions, and the MIC is determined as the lowest concentration of the antibiotic that inhibits visible bacterial growth.

A generalized protocol is as follows:

  • Preparation of Antibiotic Solutions: A stock solution of the antibiotic is prepared and then serially diluted in cation-adjusted Mueller-Hinton broth (or another appropriate broth for the specific bacterium) to achieve a range of concentrations.

  • Inoculum Preparation: Bacterial colonies from a fresh agar plate are suspended in broth to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Inoculation and Incubation: The microtiter plates containing the antibiotic dilutions are inoculated with the standardized bacterial suspension. The plates are then incubated at 35-37°C for 16-20 hours in ambient air.

  • MIC Determination: After incubation, the plates are visually inspected for bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the antibiotic in which there is no visible growth.

Mandatory Visualizations

Mechanism of Action of Tetracyclines

Tetracycline antibiotics, including doxycycline, exert their bacteriostatic effect by inhibiting protein synthesis in bacteria. They specifically bind to the 30S ribosomal subunit, which prevents the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site. This action effectively halts the elongation of the polypeptide chain, thereby inhibiting bacterial growth and replication.

G Mechanism of Action of Doxycycline Doxycycline Doxycycline Ribosome Bacterial 30S Ribosomal Subunit Doxycycline->Ribosome Binds to ProteinSynthesis Protein Synthesis Doxycycline->ProteinSynthesis Inhibits tRNA Aminoacyl-tRNA Ribosome->tRNA Blocks binding of tRNA->ProteinSynthesis Is essential for BacterialGrowth Bacterial Growth and Replication ProteinSynthesis->BacterialGrowth Leads to

Caption: Doxycycline's inhibition of bacterial protein synthesis.

Experimental Workflow for MIC Determination

The following diagram illustrates the key steps involved in determining the Minimum Inhibitory Concentration (MIC) of an antibiotic using the broth microdilution method.

G Experimental Workflow for MIC Determination cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Antibiotic Prepare Antibiotic Stock Solution SerialDilution Perform Serial Dilutions in Microtiter Plate Antibiotic->SerialDilution Inoculum Prepare Standardized Bacterial Inoculum Inoculation Inoculate Wells with Bacterial Suspension Inoculum->Inoculation SerialDilution->Inoculation Incubation Incubate at 37°C for 16-20 hours Inoculation->Incubation ReadResults Visually Inspect for Growth (Turbidity) Incubation->ReadResults DetermineMIC Determine MIC (Lowest Concentration with No Growth) ReadResults->DetermineMIC

Caption: Workflow for Broth Microdilution MIC Testing.

References

A Comparative Analysis of Vibramycin Calcium and Tetracycline Hydrochloride for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of Vibramycin calcium (a salt of doxycycline) and tetracycline hydrochloride, two prominent antibiotics in the tetracycline class. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of their physicochemical properties, pharmacokinetic profiles, and antimicrobial efficacy, supported by experimental data and methodologies.

Physicochemical and Pharmacokinetic Properties

Vibramycin (doxycycline) and tetracycline hydrochloride, while belonging to the same antibiotic class, exhibit notable differences in their chemical and pharmacokinetic characteristics that influence their clinical application and efficacy. Doxycycline, a semi-synthetic derivative of oxytetracycline, is characterized by its high lipoid solubility and a low affinity for calcium binding, which contrasts with other tetracyclines.[1][2][3]

The oral absorption of doxycycline is nearly complete, and its absorption is not significantly affected by the simultaneous ingestion of food or milk.[3][4] Following a 200 mg oral dose, doxycycline typically reaches a peak serum concentration of approximately 2.6 mcg/mL within two hours.[2][5] In contrast, the absorption of tetracycline hydrochloride is more variable and can be impaired by food, particularly dairy products, and divalent and trivalent cations like calcium and iron.[6]

The half-life of doxycycline is considerably longer, ranging from 18 to 22 hours, compared to tetracycline's half-life of approximately 11 hours.[2][7] This longer half-life allows for less frequent dosing regimens for doxycycline. Furthermore, doxycycline's primary route of excretion is through the gastrointestinal tract, making it a safer option for patients with renal impairment, as its serum half-life is not significantly altered in these individuals.[2][5]

PropertyVibramycin (Doxycycline Calcium)Tetracycline Hydrochloride
Chemical Class Second-generation tetracycline antibioticFirst-generation tetracycline antibiotic
Solubility Doxycycline hyclate is soluble in water; monohydrate is very slightly soluble.[1][2][3][8] Specific data for the calcium salt is less common.Soluble in water.
Oral Bioavailability Almost 100%60-80%[6]
Effect of Food on Absorption Not markedly influenced[3]Absorption is impaired, especially by dairy products.[6]
Protein Binding 80-90%[5]65%
Peak Plasma Concentration (Cmax) ~2.6 µg/mL (after 200 mg dose)[2][5]1-5 mg/L (dose-dependent)[9]
Time to Peak Concentration (Tmax) ~2 hours[2][5]2-4 hours[9]
Half-life (t½) 18-22 hours[2]6-11 hours
Primary Route of Excretion Fecal[5]Renal

Antimicrobial Efficacy

Both doxycycline and tetracycline hydrochloride are broad-spectrum bacteriostatic antibiotics that function by inhibiting protein synthesis in bacteria.[10][11] They achieve this by reversibly binding to the 30S ribosomal subunit, which prevents the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site, thereby halting the elongation of the peptide chain.[2][12][13][14]

While their mechanism of action is the same, doxycycline generally exhibits greater potency against a wide range of bacteria compared to tetracycline hydrochloride.[15] This increased efficacy is reflected in its lower minimum inhibitory concentrations (MICs) for many pathogens.

OrganismDoxycycline MIC (µg/mL)Tetracycline HCl MIC (µg/mL)
Staphylococcus aureus (MSSA)MIC90: 0.12[16]MIC90: >100
Staphylococcus aureus (MRSA)MIC90: 0.5[16]MIC90: >100
Streptococcus pneumoniaeSusceptible: ≤0.25[15]Susceptible: ≤1[15]
Escherichia coliVaries by strainVaries by strain

Note: MIC values can vary significantly between different strains and testing methodologies.

Experimental Protocols

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is a common and reliable technique for determining the thermodynamic solubility of a compound.

Protocol:

  • An excess amount of the antibiotic powder (this compound or tetracycline hydrochloride) is added to a known volume of aqueous buffer (e.g., phosphate-buffered saline at various pH levels: 1.2, 4.5, and 6.8) in a sealed flask.

  • The flask is agitated in a temperature-controlled shaker bath (typically at 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After agitation, the suspension is allowed to stand to permit the undissolved solid to settle.

  • An aliquot of the supernatant is carefully withdrawn and filtered through a non-adsorptive filter (e.g., 0.45 µm PTFE) to remove any remaining solid particles.

  • The concentration of the dissolved antibiotic in the filtrate is then determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • The experiment is performed in triplicate to ensure the reproducibility of the results.

In Vitro Dissolution Testing (USP Apparatus 2 - Paddle Method)

This method evaluates the rate and extent to which the active pharmaceutical ingredient (API) is released from a solid dosage form.

Protocol:

  • The dissolution vessel is filled with a specified volume (e.g., 900 mL) of a designated dissolution medium (e.g., 0.1 N HCl, pH 4.5 acetate buffer, or pH 6.8 phosphate buffer). The medium is de-aerated and maintained at a constant temperature of 37 ± 0.5°C.

  • The paddle is positioned at a specified height from the bottom of the vessel and set to rotate at a constant speed (e.g., 50 or 75 rpm).

  • The dosage form (tablet or capsule) is dropped into the vessel.

  • At predetermined time intervals (e.g., 5, 10, 15, 30, 45, and 60 minutes), a sample of the dissolution medium is withdrawn. An equal volume of fresh, pre-warmed medium is added to the vessel to maintain a constant volume.

  • The withdrawn samples are filtered, and the concentration of the dissolved drug is quantified using a suitable analytical technique like UV-Vis spectrophotometry or HPLC.

  • The cumulative percentage of drug released is calculated for each time point and plotted against time to generate a dissolution profile.

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method - CLSI Guidelines)

The broth microdilution method is a standardized technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Protocol:

  • A serial two-fold dilution of the antibiotic is prepared in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Each well is inoculated with a standardized suspension of the test bacterium (e.g., Staphylococcus aureus or Escherichia coli) to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • A positive control well (containing bacteria and broth without antibiotic) and a negative control well (containing only broth) are included on each plate.

  • The microtiter plate is incubated under appropriate conditions (e.g., 35°C for 16-20 hours).

  • Following incubation, the plates are examined for visible turbidity. The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis Drug Antibiotic (Vibramycin Ca or Tetra HCl) Solubility Solubility Assay (Shake-Flask) Drug->Solubility Dissolution Dissolution Test (USP Apparatus 2) Drug->Dissolution MIC MIC Assay (Broth Microdilution) Drug->MIC Bacteria Bacterial Strain (e.g., S. aureus) Bacteria->MIC HPLC HPLC/UV-Vis Analysis Solubility->HPLC Dissolution->HPLC Growth Visual Growth Assessment MIC->Growth Data Data Compilation & Comparison HPLC->Data Growth->Data

General experimental workflow for comparative analysis.

mechanism_of_action Tetracycline Tetracycline Antibiotic (Doxycycline or Tetracycline) Ribosome Bacterial 30S Ribosomal Subunit Tetracycline->Ribosome Binds to tRNA Aminoacyl-tRNA Ribosome->tRNA Blocks binding of Inhibition Inhibition Protein Protein Synthesis tRNA->Protein Essential for Inhibition->Protein Leads to

Mechanism of action of tetracycline antibiotics.

References

A Comparative Guide to Vibramycin Calcium and its Alternatives in Experimental Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of experimental results obtained with Vibramycin calcium (doxycycline calcium) and its therapeutic alternatives. By presenting objective comparisons of performance with supporting experimental data, this document aims to be an invaluable resource for researchers, scientists, and professionals in drug development.

Comparative Efficacy and Safety

This compound, a formulation of the broad-spectrum tetracycline antibiotic doxycycline, is utilized in a variety of clinical applications, most notably in the treatment of bacterial infections and inflammatory conditions such as acne and rosacea. In the following sections, we present a detailed comparison of this compound/doxycycline with its common alternative, minocycline, based on data from several clinical trials.

Treatment of Acne Vulgaris

Tetracycline antibiotics are a cornerstone in the systemic treatment of moderate to severe acne vulgaris due to their antibacterial and anti-inflammatory properties.

Parameter Doxycycline Minocycline Study Details
Improvement Rate 78%82%12-week study, 50mg/day doxycycline vs. 100mg/day minocycline[1]
Unsatisfactory Results 22%18%12-week study, 50mg/day doxycycline vs. 100mg/day minocycline[1]
Reduction in Inflammatory Lesions Variable (23% to 75%)Variable (22% to 91%)Review of studies from 1962-2006[2]
P. acnes Log Reduction Lower than minocyclineHigher than doxycycline and tetracycline4-week comparative trial
Treatment of Rosacea

The anti-inflammatory effects of tetracyclines make them effective in managing papulopustular rosacea.

Parameter Doxycycline (40mg/day) Minocycline (extended-release, 40mg/day) Study Details
IGA Treatment Success 33.3%66.0%16-week, Phase II clinical trial[1][3]
Mean Reduction in Lesion Counts -10.5-19.216-week, Phase II clinical trial[1][3]
Relapse Prevention Less effectiveMore prolonged remission[4][5]Post-treatment follow-up studies
Adverse Events Fewer reportedMore reportedSystematic review of 15 years of data[5]

Pharmacokinetic and In Vitro Activity Comparison

The in vivo efficacy of an antibiotic is heavily influenced by its pharmacokinetic profile and its intrinsic activity against target pathogens.

Pharmacokinetic Parameters
Parameter Doxycycline Minocycline
Bioavailability (Oral) ~90-100%[6]~90-100%
Serum Half-life 18-22 hours[7]11-22 hours
Effect of Food on Absorption Not markedly influenced[8]Absorption impaired by food, especially dairy[9]
Calcium Binding Low affinity[7][10]Higher affinity than doxycycline

Note: A study comparing doxycycline hyclate and doxycycline monohydrate found no significant difference in absorption and bioavailability[11][12]. Another study showed bioequivalence between a generic doxycycline hyclate and Vibramycin (doxycycline hyclate)[10][13].

In Vitro Antimicrobial Activity (MIC Data)

Minimum Inhibitory Concentration (MIC) is a key measure of an antibiotic's potency.

Organism Doxycycline MIC (µg/mL) Minocycline MIC (µg/mL) Tetracycline MIC (µg/mL) Reference
Tetracycline-sensitive Haemophilus 0.5 - 10.25 - 2≤ 2[14]
Tetracycline-resistant Haemophilus 2 - 320.5 - 32≥ 16[14]
S. pneumoniae ≤ 0.25 (Susceptible)Not specified≤ 1 (Susceptible)CLSI 2013 Breakpoints
Staphylococcus aureus Generally more potent than tetracyclineNot specifiedLess potent than doxycyclineSENTRY Surveillance Program

Mechanism of Action: A Dual Approach

Tetracyclines, including doxycycline, exhibit both antimicrobial and anti-inflammatory properties, which contribute to their therapeutic efficacy.

Antimicrobial Action

Doxycycline, like other tetracyclines, inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA to the acceptor site on the mRNA-ribosome complex. This action is bacteriostatic, meaning it halts bacterial growth and replication.

cluster_ribosome Bacterial 70S Ribosome 50S 50S Subunit 30S 30S Subunit Protein_Synthesis Protein Synthesis Doxycycline Doxycycline Doxycycline->30S Binds to tRNA aminoacyl-tRNA tRNA->30S Binding blocked Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) p38 p38 MAPK Phosphorylation Inflammatory_Stimulus->p38 NFkB NF-κB Nuclear Translocation Inflammatory_Stimulus->NFkB Doxycycline Doxycycline Doxycycline->p38 Inhibits Doxycycline->NFkB Inhibits Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) p38->Cytokines Upregulates NFkB->Cytokines Upregulates Sample Sample Preparation (e.g., dissolution, extraction) HPLC HPLC System (Isocratic LC, UV Detector) Sample->HPLC Detection UV Detection (e.g., at 350 nm) HPLC->Detection Column Stationary Phase (e.g., C8 or C18 column) Column->HPLC Mobile_Phase Mobile Phase (e.g., Acetonitrile/Buffer) Mobile_Phase->HPLC Analysis Data Analysis (Peak area vs. Concentration) Detection->Analysis

References

A Researcher's Guide to Sourcing Doxycycline Calcium: A Comparative Framework

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals utilizing doxycycline calcium, selecting a high-quality, reliable supplier is a critical first step that can significantly impact experimental outcomes. While brand recognition is a factor, a thorough evaluation of a supplier's product should be rooted in verifiable, quantitative data. This guide provides a framework for comparing suppliers of doxycycline calcium, emphasizing the importance of the Certificate of Analysis (CoA) and outlining the key experimental protocols used to ensure product quality.

Key Quality Attributes for Supplier Comparison

A direct comparison of suppliers necessitates a detailed review of their lot-specific Certificate of Analysis. While batch-to-batch variability is expected, a reputable supplier will consistently provide a product that meets established pharmacopeial standards. Below is a table outlining the critical quality attributes to look for when comparing doxycycline calcium from various sources. The acceptance criteria are based on typical requirements for a high-quality active pharmaceutical ingredient (API) and should be confirmed with the supplier's specific documentation.

Table 1: Representative Comparison of Doxycycline Calcium Quality Attributes

ParameterTest MethodPfizer (Vibramycin®)MedChemExpressAmsbioMP Biomedicals
Appearance Visual InspectionA yellow powderRequest from SupplierRequest from SupplierRequest from Supplier
Identification A HPLC (Retention Time)Conforms to StandardRequest from SupplierRequest from SupplierRequest from Supplier
Identification B UV-Vis SpectroscopyConforms to StandardRequest from SupplierRequest from SupplierRequest from Supplier
Assay (Purity) HPLCTypically ≥98%>98% (General claim)Request from SupplierRequest from Supplier
Related Compounds / Impurities HPLCSpecific limits for known impurities (e.g., 4-epidoxycycline, methacycline)Request from SupplierRequest from SupplierRequest from Supplier
Water Content Karl Fischer TitrationSpecific range (e.g., 1.4% - 2.8%)Request from SupplierRequest from SupplierRequest from Supplier
Residual Solvents Gas ChromatographyMeets USP <467> limitsRequest from SupplierRequest from SupplierRequest from Supplier

Note: The information in this table is representative. Researchers must request and consult the lot-specific Certificate of Analysis from each supplier for definitive data.

Experimental Protocols for Quality Assessment

The following are detailed methodologies for key experiments cited in the quality assessment of doxycycline calcium, adapted from established pharmacopeial methods.[1][2] These protocols provide a basis for verifying the quality of the supplied material.

Identification and Assay by High-Performance Liquid Chromatography (HPLC)

This method is used to confirm the identity of the compound by comparing its retention time to a known standard and to determine its purity (assay).

  • Mobile Phase Preparation:

    • Solution A: Prepare a solution containing 3.1 g/L of monobasic potassium phosphate, 0.5 g/L of edetate disodium, and 0.5 mL/L of triethylamine in water. Adjust the pH to 8.5 with 1 N sodium hydroxide. Filter through a 0.22-µm membrane filter.[1]

    • Solution B: Methanol.

  • Standard Solution Preparation: Prepare a solution of USP Doxycycline Hyclate Reference Standard in 0.01 N hydrochloric acid to a final concentration of approximately 0.12 mg/mL.[1]

  • Sample Solution Preparation: Accurately weigh and dissolve the doxycycline calcium powder in 0.01 N hydrochloric acid to achieve a nominal concentration of 0.1 mg/mL of doxycycline.[1]

  • Chromatographic System:

    • Column: C18, 4.6-mm × 25-cm; 5-µm packing.

    • Flow Rate: 1.0 mL/min.

    • Detector: UV, 280 nm.

    • Gradient Program: A time-based gradient is typically used, starting with a high percentage of Solution A and increasing the percentage of Solution B to elute the doxycycline and any related impurities.

  • Procedure: Separately inject equal volumes of the Standard solution and the Sample solution into the chromatograph. For identification, the retention time of the major peak in the Sample solution must correspond to that of the Standard solution. For the assay, the peak area of the doxycycline peak in the Sample solution is compared to that of the Standard solution to calculate the percentage purity.

Analysis of Related Compounds

This test identifies and quantifies any impurities present in the doxycycline calcium sample.

  • Procedure: The same HPLC method as for the assay is typically used. The chromatogram is analyzed for the presence of peaks other than the main doxycycline peak.

  • Identification of Impurities: The retention times of any impurity peaks are compared to those of known impurity standards (e.g., 4-epidoxycycline, methacycline) if available.

  • Quantification: The area of each impurity peak is calculated as a percentage of the total area of all peaks in the chromatogram. Acceptance criteria will define the maximum allowable percentage for individual and total impurities.

Water Content Determination
  • Method: Karl Fischer Titration (USP <921>).

  • Procedure: Accurately weigh a portion of the doxycycline calcium powder and titrate with a standardized Karl Fischer reagent. The endpoint is detected potentiometrically. The percentage of water in the sample is then calculated.

Workflow and Pathway Visualizations

The following diagrams illustrate the logical workflow for assessing a new lot of doxycycline calcium and a simplified overview of its mechanism of action.

G cluster_0 Quality Assessment Workflow for Doxycycline Calcium A Receive Doxycycline Calcium from Supplier B Request and Review Certificate of Analysis (CoA) A->B C Perform Identity Confirmation (HPLC Retention Time, UV-Vis) B->C D Conduct Purity Assay (HPLC) C->D E Analyze Related Compounds (HPLC) D->E F Determine Water Content (Karl Fischer) E->F G Compare Results to CoA and Specifications F->G H Qualify Lot for Research Use G->H Pass I Reject Lot and Contact Supplier G->I Fail

Caption: Experimental workflow for the quality control of a new batch of Doxycycline Calcium.

G cluster_1 Doxycycline's Mechanism of Action Doxy Doxycycline Ribosome Bacterial 30S Ribosomal Subunit Doxy->Ribosome Binds to Inhibition Inhibition Doxy->Inhibition BindingSite A Site Ribosome->BindingSite tRNA aminoacyl-tRNA tRNA->BindingSite Cannot bind ProteinSynth Protein Synthesis BindingSite->ProteinSynth Inhibition->ProteinSynth

References

A Researcher's Guide to Validating the Purity of Vibramycin (Doxycycline Calcium)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients is a cornerstone of reliable and reproducible experimental results. This guide provides a comprehensive comparison of analytical methods for validating the purity of a Vibramycin (doxycycline calcium) sample. It includes detailed experimental protocols, data presentation in tabular format, and visualizations of key processes to aid in the selection of the most appropriate validation strategy for your research needs.

Comparative Analysis of Purity Validation Methods

The purity of a doxycycline calcium sample can be assessed using several analytical techniques, each with its own advantages and limitations. High-Performance Liquid Chromatography (HPLC) is the most widely used and officially recognized method due to its high resolution and sensitivity. However, other methods like Ultraviolet-Visible (UV-Vis) Spectroscopy and Microbiological Assays can also provide valuable information, particularly for preliminary assessments or when HPLC is not available.

Quantitative Data Summary

The following table summarizes the key performance characteristics of the primary analytical methods for doxycycline purity validation.

Parameter High-Performance Liquid Chromatography (HPLC) UV-Vis Spectroscopy Microbiological Assay
Principle Separation based on differential partitioning between a stationary and mobile phase.Measurement of light absorbance by the analyte at a specific wavelength.Inhibition of microbial growth by the antibiotic.
Primary Use Quantification of doxycycline and its impurities.[1][2][3][4]Quantitative determination of doxycycline concentration.[5][6][7]Determination of antibiotic potency and bioactivity.[8][9][10]
Specificity High; can separate doxycycline from its degradation products and related impurities.[2][11]Low; susceptible to interference from impurities that absorb at the same wavelength.[8]Moderate; can be affected by other antimicrobial substances.[8]
Sensitivity High (LOD and LOQ in the µg/mL range).[2][3]Moderate (LOD and LOQ in the µg/mL range).[5][7]High; can detect very low concentrations of active antibiotic.
Precision High (RSD < 2%).[12]Good.Lower compared to chromatographic methods.[4]
Throughput Moderate; typical run times are 10-30 minutes per sample.[2][12]High; rapid analysis.Low; requires incubation periods of 18-24 hours.
Equipment Cost High.Low to moderate.Low.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on established and validated methods found in the scientific literature.

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

This method allows for the separation and quantification of doxycycline and its known impurities.

A. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of Doxycycline Reference Standard in the mobile phase to obtain a known concentration (e.g., 100 µg/mL).

  • Sample Solution: Accurately weigh and dissolve the Vibramycin calcium sample in the mobile phase to achieve a similar target concentration as the standard solution.

  • Filter both solutions through a 0.45 µm syringe filter before injection.

B. Chromatographic Conditions:

Parameter Value
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]
Mobile Phase A mixture of acetonitrile and a buffer solution (e.g., 0.05 M potassium dihydrogen phosphate, pH adjusted to 4.0). The exact ratio should be optimized, a common starting point is 40:60 (v/v).[3]
Flow Rate 1.0 mL/min.[3]
Column Temperature Ambient (e.g., 25 °C).[3]
Detection Wavelength 325 nm or 350 nm.[3][12]
Injection Volume 20 µL.

C. Data Analysis:

  • Identify the doxycycline peak in the sample chromatogram by comparing its retention time with that of the standard.

  • Calculate the purity of the sample by comparing the peak area of doxycycline in the sample to the peak area in the standard.

  • Identify and quantify any impurities by comparing their retention times and peak areas to those of known impurity standards (e.g., 4-epidoxycycline, 6-epidoxycycline, methacycline).[13]

UV-Vis Spectroscopy for Doxycycline Quantification

This method is a simpler, faster alternative for estimating the total doxycycline concentration.

A. Sample Preparation:

  • Standard Solutions: Prepare a series of standard solutions of Doxycycline Reference Standard in distilled water or a suitable buffer with concentrations ranging from 5 to 35 µg/mL.[6]

  • Sample Solution: Prepare a solution of the this compound sample in the same solvent to a concentration that falls within the linear range of the standard curve.

B. Measurement:

  • Set the spectrophotometer to scan for the wavelength of maximum absorbance (λmax) for doxycycline, which is typically around 271 nm in distilled water.[6]

  • Measure the absorbance of the blank (solvent), the standard solutions, and the sample solution at the determined λmax.

C. Data Analysis:

  • Construct a calibration curve by plotting the absorbance of the standard solutions against their known concentrations.

  • Determine the concentration of doxycycline in the sample solution by interpolating its absorbance on the calibration curve.

  • Calculate the purity of the original sample based on the measured concentration and the initial weight of the sample.

Microbiological Agar Diffusion Assay for Potency

This assay determines the biological activity (potency) of the doxycycline sample.

A. Materials:

  • Test Organism: A susceptible strain of bacteria, such as Micrococcus luteus ATCC 9341.[8]

  • Agar Medium: Nutrient agar or another suitable growth medium.

  • Standard and Sample Solutions: Prepare solutions of the Doxycycline Reference Standard and the this compound sample at various concentrations in a sterile buffer.

B. Procedure:

  • Inoculate a petri dish containing the solidified agar medium with the test organism.

  • Create wells in the agar using a sterile borer.

  • Pipette a fixed volume of each standard and sample dilution into separate wells.

  • Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.

C. Data Analysis:

  • Measure the diameter of the zone of inhibition (the clear area where bacterial growth is prevented) around each well.

  • Create a standard curve by plotting the logarithm of the concentration of the standard solutions against the diameter of their respective zones of inhibition.

  • Determine the potency of the sample by comparing the zone of inhibition produced by the sample to the standard curve.

Visualizing Workflows and Pathways

To further clarify the processes involved in purity validation and the mechanism of action of doxycycline, the following diagrams are provided.

Purity_Validation_Workflow cluster_sample Sample Handling cluster_analysis Analytical Methods cluster_data Data Interpretation Sample This compound Sample Preparation Sample Preparation (Dissolution & Dilution) Sample->Preparation HPLC HPLC Analysis Preparation->HPLC Inject UV_Vis UV-Vis Spectroscopy Preparation->UV_Vis Measure Absorbance Microbio Microbiological Assay Preparation->Microbio Apply to Wells Purity Purity Assessment (%) HPLC->Purity Impurity Impurity Profile HPLC->Impurity UV_Vis->Purity Potency Potency (Bioactivity) Microbio->Potency

Caption: Workflow for the validation of a this compound sample.

Doxycycline's primary mechanism of action is the inhibition of bacterial protein synthesis.[14][15][16] It also exhibits anti-inflammatory and other effects through the modulation of various signaling pathways.[][18]

Doxycycline_Mechanism_of_Action cluster_bacteria Bacterial Cell cluster_eukaryotic Eukaryotic Cell (Anti-inflammatory/Anticancer Effects) Ribosome 30S Ribosomal Subunit tRNA aminoacyl-tRNA Ribosome->tRNA Blocks binding Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis tRNA->Ribosome Binds to A-site Bacterial_Growth Bacterial Growth & Replication Protein_Synthesis->Bacterial_Growth Protein_Synthesis->Bacterial_Growth Inhibition Inhibition of Bacterial Growth Bacterial_Growth->Inhibition Doxycycline Doxycycline Doxycycline->Ribosome Binds to 30S subunit MMPs MMPs VEGF VEGF Secretion FAK FAK Phosphorylation Doxycycline_Euk Doxycycline Doxycycline_Euk->MMPs Inhibits Doxycycline_Euk->VEGF Lowers Doxycycline_Euk->FAK Suppresses

Caption: Doxycycline's dual mechanism of action.

By following these guidelines and protocols, researchers can confidently validate the purity of their this compound samples, ensuring the integrity and reliability of their scientific investigations.

References

A Comparative Guide to the Bioequivalence of Doxycycline Hyclate and Vibramycin Calcium

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the bioequivalence of different formulations of an active pharmaceutical ingredient is critical for generic drug development, clinical trial design, and therapeutic interchangeability. This guide provides an objective comparison of the bioequivalence between doxycycline hyclate and Vibramycin, with a particular focus on the calcium oral suspension formulation, supported by available experimental data.

Executive Summary

Doxycycline is a broad-spectrum tetracycline antibiotic widely used to treat a variety of bacterial infections. It is available in different salt forms, including hyclate and calcium, to improve its physicochemical properties and bioavailability. Bioequivalence studies are essential to ensure that generic formulations perform comparably to the innovator product.

Data Presentation: Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters from bioequivalence studies involving doxycycline hyclate capsules and available data for Vibramycin calcium oral suspension.

Table 1: Bioequivalence of Doxycycline Hyclate (100 mg Capsules) [1]

ParameterTest Product (Doxycycline Hyclate)Reference Product (Vibramycin® Hyclate)90% Confidence Interval
AUC0-t (ng·h/mL) 28,586.529,047.595.98% - 109.56%
AUC0-∞ (ng·h/mL) Not ReportedNot Reported92.21% - 107.66%
Cmax (ng/mL) 1,715.11,613.393.90% - 112.56%
Tmax (h) 1.88 (median)2.00 (median)Not Applicable
t1/2 (h) 16.4916.75Not Reported

Table 2: Pharmacokinetic Parameters of this compound Oral Suspension [2][3]

ParameterVibramycin® Calcium (Doxycycline Calcium) Oral Suspension
Dose 200 mg
Cmax (mcg/mL) 2.6
Tmax (h) 2
Concentration at 24h (mcg/mL) 1.45

Note: The data in Table 2 are from the this compound product label and were not obtained from a direct comparative bioequivalence study with doxycycline hyclate.

A study comparing doxycycline hyclate capsules to a "nonhyclate" oral suspension, which is likely the doxycycline calcium formulation, found no statistically significant differences in the overall extent of absorption (bioavailability) but did observe statistically significant differences in the rate of absorption.[4] This suggests that while both forms deliver a similar amount of the drug to the bloodstream, the speed at which this occurs may differ.

Experimental Protocols

Bioequivalence Study of Doxycycline Hyclate Capsules[1]

A randomized, balanced, two-way cross-over study was conducted to evaluate the bioequivalence of a generic doxycycline hyclate 100 mg capsule (test product) and the reference product, Vibramycin® 100 mg capsules.

  • Study Population: 24 healthy male volunteers.

  • Study Design: Single-dose, two-period, two-sequence crossover design with a 2-week washout period between doses.

  • Drug Administration: A single 100 mg capsule of either the test or reference product was administered with 240 mL of water after an overnight fast.

  • Blood Sampling: Venous blood samples were collected at 0 (pre-dose) and at specified time points up to 48 hours post-dose.

  • Analytical Method: Plasma concentrations of doxycycline were determined using a validated high-performance liquid chromatography (HPLC) method.

  • Pharmacokinetic Analysis: The pharmacokinetic parameters, including AUC0-t, AUC0-∞, Cmax, Tmax, and t1/2, were calculated using non-compartmental methods.

  • Statistical Analysis: Analysis of variance (ANOVA) was performed on the log-transformed AUC and Cmax data. The 90% confidence intervals for the ratio of the geometric means (test/reference) for AUC and Cmax were calculated to determine bioequivalence.

Mandatory Visualizations

Doxycycline Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Doxycycline exerts its bacteriostatic effect by inhibiting protein synthesis in bacteria. It specifically binds to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA to the mRNA-ribosome complex. This action halts the elongation of the polypeptide chain, thereby inhibiting bacterial growth and replication.[5]

Doxycycline_Mechanism_of_Action cluster_ribosome Bacterial Ribosome (70S) cluster_binding_site A-Site 50S 50S Subunit 30S 30S Subunit Inhibition Inhibition mRNA mRNA Protein Protein Synthesis (Elongation) mRNA->Protein Translation Doxycycline Doxycycline Doxycycline->30S Binds to aa_tRNA Aminoacyl-tRNA aa_tRNA->mRNA Binds to codon Inhibition->aa_tRNA Blocks binding Inhibition->Protein Halts

Caption: Doxycycline's mechanism of action on the bacterial ribosome.

Experimental Workflow for a Bioequivalence Study

The following diagram illustrates the typical workflow of a crossover bioequivalence study, as described in the protocol for the doxycycline hyclate capsule comparison.

Bioequivalence_Workflow cluster_screening Subject Enrollment cluster_period1 Period 1 cluster_period2 Period 2 (Crossover) Screening Screening of Healthy Volunteers Informed_Consent Informed Consent Screening->Informed_Consent Randomization Randomization into Two Groups (A and B) Informed_Consent->Randomization GroupA_P1 Group A Receives Test Product Randomization->GroupA_P1 GroupB_P1 Group B Receives Reference Product Randomization->GroupB_P1 Sampling1 Serial Blood Sampling GroupA_P1->Sampling1 GroupB_P1->Sampling1 Washout Washout Period (e.g., 2 weeks) Sampling1->Washout GroupA_P2 Group A Receives Reference Product Washout->GroupA_P2 GroupB_P2 Group B Receives Test Product Washout->GroupB_P2 Sampling2 Serial Blood Sampling GroupA_P2->Sampling2 GroupB_P2->Sampling2 Analysis Pharmacokinetic and Statistical Analysis Sampling2->Analysis Conclusion Conclusion on Bioequivalence Analysis->Conclusion

Caption: A typical crossover bioequivalence study workflow.

References

Unveiling the Pleiotropic Potential of Vibramycin Calcium: A Comparative In Vivo Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pleiotropic effects of Vibramycin calcium (doxycycline calcium) and its alternatives, supported by in vivo experimental data. This analysis delves into its anti-inflammatory, anti-angiogenic, and matrix metalloproteinase (MMP) inhibitory properties, offering a comprehensive resource for evaluating its therapeutic potential beyond its antimicrobial activity.

Doxycycline, a member of the tetracycline class of antibiotics, has long been recognized for its broad-spectrum antimicrobial efficacy. However, a growing body of evidence highlights its significant pleiotropic effects, which are independent of its antibiotic action. These non-antimicrobial properties position doxycycline as a compelling candidate for repositioning in a variety of therapeutic areas, including inflammatory diseases, oncology, and neurodegenerative disorders. This guide focuses on the in vivo evidence of these effects, with a particular emphasis on this compound, and compares its performance with the commonly studied alternative, minocycline.

While Vibramycin is available in different salt forms, including hyclate and monohydrate, studies suggest that the primary differences lie in their pharmacokinetic profiles, such as solubility and gastrointestinal tolerability, rather than their fundamental pleiotropic mechanisms.[1][2] Bioavailability of doxycycline monohydrate and hydrochloride (a form similar to hyclate) has been shown to be comparable.[3] This guide will, therefore, consider the broader in vivo effects of doxycycline as largely applicable to the calcium salt, while acknowledging the potential for minor pharmacokinetic variations.

Comparative Analysis of In Vivo Pleiotropic Effects

The following tables summarize quantitative data from in vivo studies, providing a direct comparison of the efficacy of doxycycline and its alternative, minocycline, across key pleiotropic activities.

Table 1: Anti-Inflammatory Effects
Model Drug Dosage Key Findings Reference
Formalin Test (Mice)Doxycycline1, 5, 10, 25 mg/kg, i.p.Predominantly inhibited the second phase of the test, with up to 80% inhibition of licking time.[4][5]
Minocycline1, 5, 10, 25 mg/kg, i.p.Also inhibited the second phase, with similar efficacy to doxycycline.[4][5]
Carrageenan-Induced Paw Edema (Rats)Doxycycline10, 25, 50 mg/kg, i.p.Effectively reduced paw edema.[4][5]
Minocycline10, 25, 50 mg/kg, i.p.Also demonstrated significant reduction in paw edema.[4][5]
Carrageenan-Induced Leucocyte Migration (Mice)Doxycycline1, 5 mg/kg, i.p.Significantly reduced leucocyte migration into the peritoneal cavity.[4][5]
Minocycline1, 5 mg/kg, i.p.Showed a similar significant reduction in leucocyte migration.[4][5]
Table 2: Anti-Angiogenic Effects
Model Drug Dosage Key Findings Reference
Choroidal Neovascularization (CNV) (Mice)Doxycycline50 mg/kg/day in drinking waterMaximal 66% decrease in choroidal blood vessel volume.[6][7]
Directed In Vivo Angiogenesis Assay (DIVAA) (Mice)Doxycycline30 mg/kg/day in drinking water30% reduction in blood vessel growth and migration.[6][8]
Choroidal Neovascularization (CNV) (Rats)Doxycycline500 mg/kg/day, oral70% inhibition of CNV complex volume.[9]
Table 3: Matrix Metalloproteinase (MMP) Inhibition
Model/Target Drug Dosage/Concentration Key Findings Reference
Healthy Human Subjects (Plasma)Doxycycline100 mg B.I.D.Reduced MMP-9 activity by 22% within 12 hours.[10]
Reactive Arthritis Patients (Saliva & Serum)DoxycyclineLong-term treatmentSignificantly reduced total and active interstitial collagenase (MMP-8) activity.[11]
Ischemic Myocardium (Rats)Minocycline50 mg/kg/dayReduced global MMP activity by 91% in ischemic tissue.[12]
Table 4: Neuroprotective Effects
Model Drug Dosage Key Findings Reference
Transient Middle Cerebral Artery Occlusion (Rats)Doxycycline10 mg/kg, i.p.Reduced infarct volume from 158 ± 44 mm³ to 56 ± 18 mm³.[13]
Hypoxia-Ischemia (Neonatal Rats)Doxycycline-Reduced cerebral tissue and white matter injury.[14]
Middle Cerebral Artery Occlusion (Aged Female Rats)MinocyclineDaily treatment for 7 daysGreater improvement in neurologic scores and a larger decrease in infarct size.[15]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used in the cited in vivo studies.

Murine Model of Laser-Induced Choroidal Neovascularization (CNV)

This model is widely used to study angiogenesis in the eye and to test the efficacy of anti-angiogenic therapies.

  • Animal Model: C57BL/6J mice are commonly used.

  • Anesthesia and Pupil Dilation: Mice are anesthetized, and their pupils are dilated to allow for clear visualization of the retina.

  • Laser Photocoagulation: A laser is used to create small burns on the retina, which ruptures Bruch's membrane and induces the growth of new blood vessels from the choroid. The presence of a vaporization bubble confirms a successful rupture.

  • Drug Administration: Doxycycline or the vehicle control is typically administered orally, often in the drinking water, for a specified period before and after laser induction.

  • Quantification of CNV: After a set period (e.g., 7-14 days), the animals are euthanized, and the eyes are enucleated. The extent of CNV is quantified by measuring the volume or area of the neovascular lesions in choroidal flat mounts using imaging techniques like confocal microscopy.

Directed In Vivo Angiogenesis Assay (DIVAA)

The DIVAA model provides a quantitative measure of angiogenesis in a controlled in vivo environment.

  • Angioreactor Implantation: Small, hollow, semi-closed silicone cylinders ("angioreactors") are filled with a basement membrane extract (e.g., Matrigel) containing the test substance (e.g., doxycycline) or a control.

  • Subcutaneous Implantation: The angioreactors are then surgically implanted subcutaneously into the flanks of immunocompromised mice (e.g., nude mice).

  • Vascularization: Over a period of several days (e.g., 9-11 days), blood vessels from the surrounding tissue are induced to grow into the matrix within the angioreactor.

  • Quantification: To quantify the extent of vascularization, a fluorescent dye (e.g., FITC-dextran) is injected intravenously. The angioreactors are then removed, and the amount of fluorescence within them is measured using a spectrofluorometer, which correlates with the density of the newly formed blood vessels.

Rat Model of Transient Middle Cerebral Artery Occlusion (MCAO)

The MCAO model is a widely used experimental model of focal cerebral ischemia that mimics human stroke.

  • Animal Model: Adult male Sprague-Dawley rats are frequently used.

  • Surgical Procedure: The middle cerebral artery is temporarily occluded, typically by inserting a filament into the internal carotid artery to block blood flow to a specific region of the brain.

  • Ischemia and Reperfusion: The occlusion is maintained for a defined period (e.g., 2 hours) to induce ischemic injury, after which the filament is withdrawn to allow for reperfusion of the affected brain tissue.

  • Drug Administration: Doxycycline or a saline control is administered, often via intraperitoneal injection, at a specific time point relative to the ischemic event (e.g., 30 minutes before ischemia).

  • Assessment of Neuroprotection: At a predetermined time after reperfusion (e.g., 48 hours), the animals are euthanized, and the brains are removed. The extent of brain damage is assessed by measuring the infarct volume using staining techniques (e.g., TTC staining). Neurological function can also be assessed using a neurological deficit score.

Key Signaling Pathways and Experimental Workflows

The pleiotropic effects of doxycycline are mediated through its interaction with several key intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and a general experimental workflow for in vivo studies.

G General Experimental Workflow for In Vivo Assessment cluster_0 Pre-Treatment Phase cluster_1 Treatment Phase cluster_2 Post-Treatment Phase A Animal Acclimatization B Baseline Measurements A->B C Induction of Pathology (e.g., Laser, MCAO) B->C D Drug Administration (Doxycycline/Minocycline/Vehicle) C->D E Monitoring & Behavioral Tests D->E F Euthanasia & Tissue Collection E->F G Data Analysis F->G G Doxycycline's Inhibition of MMP-Related Pathways cluster_0 Extracellular cluster_1 Intracellular Signaling ProMMP Pro-MMPs (e.g., Pro-MMP-2, Pro-MMP-9) ActiveMMP Active MMPs ProMMP->ActiveMMP Activation ECM Extracellular Matrix (Collagen, etc.) ActiveMMP->ECM Degradation Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) NFkB NF-κB Pathway Stimuli->NFkB MAPK MAPK Pathway (ERK, p38, JNK) Stimuli->MAPK MMP_exp MMP Gene Expression NFkB->MMP_exp MAPK->MMP_exp MMP_exp->ProMMP Doxycycline Doxycycline Doxycycline->ActiveMMP Direct Inhibition (Chelates Zn2+) Doxycycline->NFkB Inhibits Activation Doxycycline->MAPK Inhibits Activation Doxycycline->MMP_exp Inhibits Expression G Doxycycline's Anti-Inflammatory Signaling Modulation cluster_0 Cellular Response Stimuli Inflammatory Stimuli (e.g., LPS, Carrageenan) Receptor Toll-like Receptor (TLR) Stimuli->Receptor IKK IKK Complex Receptor->IKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Nucleus->Cytokines Gene Transcription iNOS iNOS Nucleus->iNOS Gene Transcription Doxycycline Doxycycline Doxycycline->IKK Inhibits Doxycycline->NFkB Inhibits Translocation Doxycycline->iNOS Inhibits Expression

References

A Comparative Guide to Gene Induction Using Vibramycin Calcium and Other Doxycycline Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers utilizing tetracycline-inducible gene expression systems, the choice of the inducing agent is a critical parameter that can influence the robustness and reproducibility of experimental outcomes. This guide provides a quantitative comparison of gene induction levels achieved with Vibramycin calcium and other common forms of doxycycline, such as doxycycline hydrochloride (hyclate) and doxycycline monohydrate. The information presented here is intended for researchers, scientists, and drug development professionals working with inducible gene expression systems.

Equivalence of Doxycycline Forms in Gene Induction

Doxycycline is a tetracycline antibiotic that is widely used as an inducer in Tet-On and Tet-Off inducible gene expression systems.[1] It is available in various salt forms, including hyclate, monohydrate, and calcium salts (marketed as Vibramycin). While the salt form can affect properties such as solubility and dissolution rate, the active molecule responsible for inducing gene expression is doxycycline itself.[2][3]

Studies comparing the bioavailability of doxycycline hyclate and monohydrate have shown that they are therapeutically equivalent, with no significant difference in their absorption and bioavailability.[4][5] Doxycycline hyclate is more soluble in water, whereas the monohydrate form is less soluble.[6][7] Although direct quantitative studies comparing the gene induction efficacy of this compound with other forms are scarce, the principle of therapeutic equivalence suggests that at equimolar concentrations of the active doxycycline base, similar levels of gene induction can be expected.

Comparative Summary of Doxycycline Forms

The following table summarizes the key characteristics of different doxycycline forms used for gene induction.

FeatureVibramycin (Doxycycline Calcium)Doxycycline HyclateDoxycycline Monohydrate
Active Inducer DoxycyclineDoxycyclineDoxycycline
Solubility Sparingly soluble in waterFreely soluble in water[6][7]Very slightly soluble in water[6]
Bioavailability Expected to be similar to other formsHigh[8]High[4]
Common Use Oral suspensionCommonly used in research for preparing stock solutions[9]Used in oral formulations[6]
Considerations May require thorough mixing for uniform dosage in suspension.The hydrochloride salt can make solutions slightly acidic.Slower dissolution rate compared to hyclate.

Experimental Protocol for Quantitative Comparison of Gene Induction

To quantitatively compare the gene induction levels of this compound, doxycycline hyclate, and doxycycline monohydrate, a standardized experimental protocol is essential. The following protocol utilizes a reporter gene, such as Green Fluorescent Protein (GFP) or Luciferase, under the control of a tetracycline-responsive element (TRE).

I. Materials

  • Mammalian cell line stably expressing the Tet-On or Tet-Off system components and a TRE-driven reporter gene (e.g., TRE-GFP or TRE-Luciferase).

  • This compound oral suspension.

  • Doxycycline hyclate powder.

  • Doxycycline monohydrate powder.

  • Sterile, deionized water or phosphate-buffered saline (PBS) for dissolving powders.

  • Cell culture medium and supplements.

  • 96-well or 24-well cell culture plates.

  • Fluorometer or luminometer for reporter gene quantification.

  • Flow cytometer for GFP analysis.

II. Preparation of Doxycycline Stock Solutions

  • Doxycycline Hyclate and Monohydrate: Prepare 1 mg/mL stock solutions by dissolving the respective powders in sterile water or PBS. Filter-sterilize the solutions using a 0.22 µm filter. Store aliquots at -20°C.

  • This compound: The concentration of doxycycline in the oral suspension should be obtained from the product label. If necessary, dilute with sterile water or PBS to achieve a working stock concentration equivalent to the other forms. Ensure the suspension is well-mixed before each use.

III. Cell Seeding

  • Seed the reporter cell line into a 96-well or 24-well plate at a density that will ensure the cells are in the exponential growth phase at the time of induction and analysis.

  • Allow the cells to adhere and grow for 24 hours.

IV. Induction of Gene Expression

  • Prepare a series of dilutions for each doxycycline formulation (this compound, doxycycline hyclate, and doxycycline monohydrate) in fresh cell culture medium. A typical concentration range to test is 10 ng/mL to 1000 ng/mL.[9]

  • Include a "no doxycycline" control for each experiment.

  • Remove the old medium from the cells and add the medium containing the different concentrations of the doxycycline formulations.

  • Incubate the cells for a predetermined time, typically 24 to 48 hours, to allow for reporter gene expression.[9]

V. Quantification of Gene Induction

  • For GFP Reporter:

    • Wash the cells with PBS.

    • Analyze the percentage of GFP-positive cells and the mean fluorescence intensity using a flow cytometer.[10]

    • Alternatively, measure the total fluorescence of the cell population in each well using a fluorometer.

  • For Luciferase Reporter:

    • Lyse the cells according to the luciferase assay kit manufacturer's instructions.

    • Measure the luminescence of the cell lysates using a luminometer.[11][12]

VI. Data Analysis

  • Subtract the background signal (from the "no doxycycline" control) from all measurements.

  • Plot the reporter gene expression level (e.g., mean fluorescence intensity or relative luminescence units) against the concentration of each doxycycline formulation.

  • Compare the dose-response curves to determine if there are significant differences in the induction levels between this compound, doxycycline hyclate, and doxycycline monohydrate.

Visualizing the Experimental Workflow and Signaling Pathway

To further clarify the experimental process and the underlying biological mechanism, the following diagrams have been generated using Graphviz.

G cluster_0 Preparation cluster_1 Induction cluster_2 Quantification Stock Solutions Prepare Stock Solutions (Vibramycin Ca, Dox Hyclate, Dox Monohydrate) Cell Seeding Seed Reporter Cells (e.g., TRE-GFP) Stock Solutions->Cell Seeding Doxycycline Dilutions Prepare Doxycycline Dilutions in Cell Culture Medium Cell Treatment Treat Cells with Doxycycline Formulations Doxycycline Dilutions->Cell Treatment Reporter Assay Perform Reporter Assay (Flow Cytometry for GFP or Luminometry for Luciferase) Cell Treatment->Reporter Assay Data Analysis Analyze and Compare Induction Levels Reporter Assay->Data Analysis

Caption: Experimental workflow for comparing gene induction levels.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Doxycycline Doxycycline (from this compound, Hyclate, or Monohydrate) rtTA rtTA (inactive) Doxycycline->rtTA Binds rtTA-Dox rtTA-Doxycycline Complex (active) rtTA->rtTA-Dox TRE Tetracycline Response Element (TRE) rtTA-Dox->TRE Binds rtTA-Dox->TRE GeneX Gene of Interest (e.g., GFP, Luciferase) TRE->GeneX Activates Transcription mRNA mRNA GeneX->mRNA Protein Protein mRNA->Protein

Caption: Tet-On inducible gene expression signaling pathway.

References

A Researcher's Guide to Replicating Studies with Vibramycin Calcium: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers aiming to replicate or build upon published studies that have utilized Vibramycin calcium, a thorough understanding of its properties and suitable alternatives is paramount. This guide provides an objective comparison of this compound with other doxycycline formulations and alternative tetracycline-class antibiotics, supported by experimental data and detailed protocols to ensure methodological rigor in your research.

Understanding Vibramycin and its Formulations

Vibramycin is a brand name for doxycycline, a broad-spectrum tetracycline antibiotic. In a research context, its primary application extends beyond its antimicrobial properties to its crucial role as an inducer in tetracycline-inducible (Tet-On/Tet-Off) gene expression systems. Doxycycline's high affinity for the Tet repressor protein (TetR) and its long half-life make it a preferred choice over tetracycline for this purpose. It is available in several salt forms, including:

  • Doxycycline Calcium (this compound): An oral suspension.

  • Doxycycline Hyclate (Vibramycin Hyclate): A highly water-soluble form, commonly used in research.

  • Doxycycline Monohydrate: A less water-soluble form.

While these formulations are generally considered therapeutically equivalent, their different physical properties, such as solubility, may be a consideration for specific experimental designs.

Performance Comparison: this compound and its Alternatives

The choice of doxycycline formulation or an alternative antibiotic can impact experimental outcomes. Below is a comparative analysis based on available data.

Doxycycline Formulations: Calcium vs. Hyclate vs. Monohydrate

From a research standpoint, the active doxycycline molecule is the key effector. Studies have not shown significant differences in the in vitro efficacy of these salt forms for inducing gene expression. The primary distinctions lie in their physical properties and clinical side-effect profiles.

FeatureDoxycycline CalciumDoxycycline HyclateDoxycycline Monohydrate
Form Oral SuspensionCrystalline PowderPowder
Solubility in Water Slightly SolubleHighly Soluble[1][2][3]Very Slightly Soluble[2][3]
Common Research Use Less common, but usedVery commonLess common
Key Consideration May require vigorous mixing for uniform suspension.Easy to dissolve for stock solutions.May require specific solvents or longer dissolution times.
Doxycycline vs. Minocycline

Minocycline is another tetracycline-class antibiotic that can be used as an alternative to doxycycline.

FeatureDoxycyclineMinocycline
Lipophilicity HighHigher than doxycycline[4][5]
Tissue Penetration GoodExcellent, including the central nervous system[4]
MMP-9 Inhibition (IC50) 608.0 µM[6]10.7 µM[6]
Common Side Effects Photosensitivity, gastrointestinal upset[5]Vestibular disturbances (dizziness, vertigo), hyperpigmentation[5]

Note: The significantly lower IC50 value for minocycline in MMP-9 inhibition suggests higher potency in this specific non-antibiotic effect.

Critical Consideration: Off-Target Effects of Doxycycline

A crucial aspect for researchers using doxycycline in inducible systems is its potential for "off-target" effects on mammalian cells, even at concentrations typically used for gene induction (100 ng/mL - 1 µg/mL). These effects can confound experimental results if not properly controlled for.

Reported Off-Target Effects:

  • Altered Cellular Metabolism: Doxycycline can induce a shift towards a more glycolytic phenotype, characterized by increased lactate secretion and reduced oxygen consumption.

  • Reduced Cell Proliferation: Treatment with doxycycline at 1 µg/mL has been shown to significantly reduce the proliferation of several human cell lines.

Data on Dose-Dependent Effects on Cellular Metabolism:

Doxycycline ConcentrationLactate Production Rate (Normalized)Oxygen Consumption Rate (Normalized)
MCF12A Cells
100 ng/mL~1.1~0.95
500 ng/mL~1.2~0.85
1 µg/mL~1.3~0.75
5 µg/mL~1.5~0.6
293T Cells
100 ng/mL~1.05~0.9
500 ng/mL~1.15~0.8
1 µg/mL~1.25~0.7
5 µg/mL~1.4~0.55

Data adapted from a study on the effects of doxycycline on human cell lines.

Experimental Protocols

Detailed methodologies are essential for reproducibility. Below are protocols from published research that have utilized this compound and other doxycycline formulations.

Protocol 1: In Vivo Administration of this compound in an Animal Model

This protocol is adapted from a study on Rocky Mountain Spotted Fever in dogs.

Objective: To treat dogs experimentally infected with Rickettsia rickettsii.

Methodology:

  • Preparation of this compound: Use this compound oral syrup (Pfizer Labs, Inc. New York, NY).

  • Dosage: Administer 5 mg/kg of this compound orally twice a day.

  • Duration: Continue treatment for 14 days.[7]

Protocol 2: In Vitro Application of Doxycycline Calcium in Cancer Cell Lines

This protocol is based on a study investigating the anti-cancer activity of doxycycline.

Objective: To determine the effect of doxycycline calcium on the growth of human cancer cell lines (AMGM, HeLa, and RD).

Methodology:

  • Cell Culture: Culture the respective cancer cell lines in appropriate media and conditions.

  • Preparation of Doxycycline Calcium Solution: Prepare a stock solution of doxycycline calcium and dilute it to the desired final concentrations in the cell culture medium.

  • Treatment: Expose the cells to various concentrations of doxycycline calcium (e.g., 50, 100, 150, 200, 250, 300, 350, and 400 μg/ml).[4]

  • Incubation: Incubate the treated cells for different time periods (e.g., 24, 48, and 72 hours).[4]

  • Analysis: Assess cell viability or growth inhibition using a suitable assay (e.g., MTT assay).[4]

Protocol 3: General Protocol for Gene Induction in a Tet-On System using Doxycycline Hyclate

This is a general protocol for using doxycycline hyclate in a cell culture-based Tet-On inducible system.

Objective: To induce the expression of a gene of interest under the control of a tetracycline-responsive promoter.

Methodology:

  • Preparation of Doxycycline Hyclate Stock Solution:

    • Dissolve doxycycline hyclate in sterile distilled water or ethanol to a stock concentration of 1-2 mg/mL.

    • Filter-sterilize the stock solution through a 0.2 µm filter.

    • Store the stock solution in aliquots at -20°C, protected from light.

  • Induction:

    • Thaw an aliquot of the doxycycline stock solution.

    • Dilute the stock solution in the cell culture medium to the desired final concentration (typically ranging from 10 ng/mL to 1 µg/mL).

    • Replace the existing medium of the cells with the doxycycline-containing medium.

  • Incubation and Monitoring:

    • Incubate the cells for the desired period (induction can be observed as early as 6-12 hours, with maximal expression often reached at 48-72 hours).

    • For long-term induction, refresh the doxycycline-containing medium every 48 hours.

    • Monitor the expression of the gene of interest using appropriate methods (e.g., Western blot, qPCR, fluorescence microscopy).

Visualizing Experimental Workflows and Pathways

Tetracycline-Inducible (Tet-On) Gene Expression System

TetOnSystem Tetracycline-Inducible (Tet-On) System Workflow cluster_0 Without Doxycycline cluster_1 With Doxycycline rtTA rtTA protein (inactive) TRE Tetracycline Response Element (TRE) GOI Gene of Interest (GOI) TRE->GOI No Transcription Doxy Doxycycline rtTA_active rtTA-Doxycycline Complex (active) Doxy->rtTA_active Binds to rtTA TRE2 Tetracycline Response Element (TRE) rtTA_active->TRE2 Binds to TRE GOI2 Gene of Interest (GOI) TRE2->GOI2 Transcription Initiated

Caption: Workflow of the Tet-On inducible gene expression system.

Experimental Workflow for Comparing Doxycycline Formulations

DoxycyclineComparisonWorkflow Workflow for Comparing Doxycycline Formulations start Start: Tet-On cell line with reporter gene prep Prepare equimolar stock solutions start->prep doxy_ca Doxycycline Calcium prep->doxy_ca doxy_hy Doxycycline Hyclate prep->doxy_hy doxy_mo Doxycycline Monohydrate prep->doxy_mo treat Treat cells with different formulations doxy_ca->treat doxy_hy->treat doxy_mo->treat incubate Incubate for 24, 48, 72 hours treat->incubate measure Measure reporter gene expression (e.g., Luciferase, GFP) incubate->measure analyze Analyze and compare induction efficiency measure->analyze end Conclusion analyze->end

Caption: A logical workflow for comparing the induction efficiency of different doxycycline formulations.

Alternatives to Tetracycline-Inducible Systems

For researchers seeking to avoid the potential off-target effects of doxycycline, several alternative inducible gene expression systems are available:

  • Tamoxifen-Inducible System (ER-based): Utilizes a mutated estrogen receptor (ER) that binds to tamoxifen, leading to the activation of a target protein.

  • Cumate-Inducible System: A non-antibiotic, small molecule-based system.

  • Light-Inducible Systems: Employ light to control gene expression, offering high temporal and spatial resolution.

Conclusion

When replicating studies that have used this compound, it is important to recognize that other doxycycline salt forms, particularly the more soluble hyclate form, are commonly used in research and are generally considered equivalent in their primary function as an inducer of gene expression. However, the potential for doxycycline to exert off-target effects on cellular metabolism and proliferation is a critical consideration that necessitates the inclusion of appropriate controls in experimental design. For studies where these off-target effects are a concern, alternative inducible systems that do not rely on tetracycline derivatives should be considered. This guide provides the necessary data and protocols to make informed decisions and ensure the robustness and reproducibility of your research.

References

Safety Operating Guide

Proper Disposal of Vibramycin (Doxycycline Calcium) in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of Vibramycin (doxycycline calcium) is a critical component of laboratory safety and environmental responsibility. As a tetracycline antibiotic, doxycycline and its associated waste are considered hazardous materials and require specific handling and disposal procedures to prevent environmental contamination and the potential development of antimicrobial resistance. Adherence to these protocols is essential for regulatory compliance and maintaining a safe research environment.

Immediate Safety and Handling Precautions:

Personnel handling Vibramycin calcium powder or solutions must wear appropriate Personal Protective Equipment (PPE), including chemically resistant nitrile gloves (double-gloving is recommended), a lab coat, and eye protection such as safety glasses or goggles.[1][2] If there is a risk of generating dust or aerosols, a respirator (e.g., N100) and a certified chemical fume hood or a Class II, B2 biosafety cabinet should be utilized.[1][2] It is crucial to avoid direct contact with the skin, eyes, and respiratory tract, as doxycycline can be an irritant and is considered toxic if inhaled or ingested.[3]

Disposal Procedures for this compound and Contaminated Materials

All unused or expired this compound, as well as any materials that have come into contact with the substance, must be treated as hazardous waste.[1] This includes residual powder, solutions, contaminated labware, animal bedding, and PPE. Under no circumstances should this waste be disposed of in standard trash or flushed down the drain.[3]

Step-by-Step Disposal Protocol:

  • Segregation: At the point of generation, immediately segregate all this compound waste from other waste streams. This includes solids (unused powder, contaminated articles) and liquids (stock solutions, media).

  • Containment:

    • Solid Waste: Collect all solid waste, including contaminated gloves, masks, absorbent paper, and empty containers, in a designated hazardous waste container.[1] This container must be clearly labeled as "Hazardous Waste - Doxycycline" and sealed to prevent leakage.[3]

    • Liquid Waste: Collect unused or expired doxycycline solutions in a separate, sealed, and clearly labeled hazardous waste container.

    • Sharps: Any needles or syringes used for injecting doxycycline solutions must be disposed of in a designated sharps container destined for incineration.[1]

  • Decontamination: Reusable glassware and non-porous materials can be decontaminated by soaking in a 10% bleach solution for 24 hours.[1]

  • Storage: Store sealed hazardous waste containers in a designated, secure area away from general laboratory traffic until collection.

  • Collection and Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1] Ensure all documentation and chain-of-custody requirements are met.

Quantitative Disposal and Regulatory Data

While specific EPA waste codes for doxycycline are not explicitly listed as P or U series wastes, it is regulated as a hazardous substance.[4] Depending on the formulation, it may fall under characteristic hazardous waste codes (D-codes). For transportation purposes, doxycycline hyclate is classified as an environmentally hazardous substance.[5] The Predicted No-Effect Concentration (PNEC) for doxycycline in freshwater ecosystems has been determined, providing a benchmark for environmental risk assessment.[6]

ParameterGuideline/ValueSource/Citation
Waste Classification Hazardous Waste Pharmaceutical[3]
EPA Waste Code Not explicitly P or U listed; may be a D-code characteristic waste depending on formulation.[7][8]
UN Number (Transport) UN 3077 (for Doxycycline Hyclate)[5]
Predicted No-Effect Concentration (PNEC) in Freshwater 5.4 µg/L[6]

Experimental Protocols: Disposal Workflow

The following diagram outlines the logical workflow for the proper disposal of this compound in a research laboratory setting.

cluster_0 Preparation & Handling cluster_1 Waste Generation & Segregation cluster_2 Waste Containment cluster_3 Final Disposal start Start: Handling this compound ppe Don Appropriate PPE (Gloves, Lab Coat, Eye Protection) start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood waste_gen Waste Generated (Unused product, contaminated items) fume_hood->waste_gen segregate Segregate Waste at Source waste_gen->segregate solid_waste Solid Waste Container (Labeled 'Hazardous Waste - Doxycycline') segregate->solid_waste liquid_waste Liquid Waste Container (Labeled 'Hazardous Waste - Doxycycline') segregate->liquid_waste sharps_waste Sharps Container (For needles/syringes) segregate->sharps_waste storage Store in Designated Secure Area solid_waste->storage liquid_waste->storage sharps_waste->storage ehs_contact Contact EHS for Pickup storage->ehs_contact disposal Disposal by Licensed Contractor ehs_contact->disposal

Caption: Workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling Vibramycin calcium

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides critical, immediate safety and logistical information for the handling of Vibramycin calcium (a form of doxycycline). Adherence to these procedural guidelines is essential for ensuring personnel safety and maintaining a compliant laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound, a tetracycline antibiotic, presents several potential hazards. It is classified as a reproductive toxin and may cause harm to the unborn child.[1] It can also cause skin and eye irritation and may lead to photosensitivity.[2] In powder form, it can cause respiratory irritation and may form combustible dust concentrations in the air.[2][3]

Proper selection and use of Personal Protective Equipment (PPE) are the first line of defense against exposure.

Protection Type Specific Recommendations Rationale
Hand Protection Double nitrile or rubber gloves are recommended.[2][4]Prevents direct skin contact and absorption. Double gloving provides an extra layer of protection against tears or contamination.
Body Protection A lab coat, scrubs, or a disposable suit should be worn.[4]Protects skin and personal clothing from contamination.
Eye Protection Safety glasses with side shields or chemical safety goggles are mandatory.[3][4]Protects eyes from splashes or airborne particles.
Respiratory Protection For handling powders or creating aerosols, an N100 or other NIOSH-approved respirator is required if engineering controls like a fume hood are not available or sufficient.[4]Prevents inhalation of airborne particles which can cause respiratory irritation.
Footwear Closed-toe shoes must be worn at all times in the laboratory.[4]Protects feet from spills and falling objects.

Occupational Exposure Limits

Occupational Exposure Limits (OELs) are established to protect personnel from the adverse health effects of exposure to chemical substances. The following table summarizes the relevant OELs for doxycycline.

Substance Exposure Limit (8-hour Time-Weighted Average) Organization
Doxycycline Calcium0.25 mg/m³Pfizer
Doxycycline Hyclate0.25 mg/m³Pfizer[5]
Particulates Not Otherwise Regulated (Respirable Fraction)5 mg/m³OSHA

Safe Handling and Operational Plans

A systematic approach to handling this compound is crucial to minimize exposure and prevent contamination.

Engineering Controls
  • Powder Handling: All handling of this compound powder must be conducted in a certified chemical fume hood to control airborne particles.[4]

  • Solution Handling: Preparation of this compound solutions should also be performed in a chemical fume hood or a Class II, B2 Biosafety Cabinet if aerosols may be generated.[4]

Procedural Workflow for Handling

cluster_prep Preparation cluster_handling Handling & Experimentation cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE prep_hood Prepare Chemical Fume Hood prep_ppe->prep_hood prep_weigh Weigh this compound prep_hood->prep_weigh prep_sol Prepare Solution (if applicable) prep_weigh->prep_sol handle_exp Conduct Experiment prep_sol->handle_exp handle_clean Clean Work Area Post-Use handle_exp->handle_clean disp_waste Segregate Hazardous Waste handle_clean->disp_waste disp_container Place in Labeled, Sealed Container disp_waste->disp_container disp_removal Arrange for Hazardous Waste Pickup disp_container->disp_removal

Figure 1: A high-level workflow for the safe handling of this compound.

Spill Management and Disposal Plan

Immediate and appropriate response to spills is critical to prevent wider contamination and exposure.

Spill Cleanup Protocol
  • Evacuate and Secure: Alert others in the area and restrict access.

  • Don PPE: Wear appropriate PPE, including double gloves, a lab coat, eye protection, and a respirator if the spill involves powder.

  • Contain the Spill: For liquid spills, use absorbent pads to contain the spill. For powder spills, gently cover with a damp cloth or absorbent material to prevent dust from becoming airborne.

  • Clean the Area:

    • Collect spilled material using a method that minimizes dust generation (e.g., a damp cloth or a vacuum with a HEPA filter).

    • Clean the spill area thoroughly, washing it three times with a detergent solution, followed by a water rinse.

  • Dispose of Waste: All cleanup materials (absorbent pads, cloths, contaminated PPE) must be placed in a labeled, sealed container for disposal as hazardous waste.

Disposal of Unused this compound and Contaminated Materials
  • Unused Product: Empty this compound containers and any unused product must be disposed of as medical or hazardous waste.[4]

  • Contaminated Labware: Reusable glassware can be decontaminated by soaking in a 10% bleach solution for 24 hours. Other contaminated disposable materials should be treated as hazardous waste.

  • Waste Collection: All hazardous waste must be collected in appropriately labeled, sealed containers and disposed of in accordance with institutional and local regulations.

cluster_response Immediate Response cluster_cleanup Cleanup Procedure cluster_disposal Disposal spill Spill Occurs alert Alert Others & Secure Area spill->alert don_ppe Don Full PPE alert->don_ppe contain Contain Spill (Absorbent/Damp Cloth) don_ppe->contain collect Collect Material (Minimize Dust) contain->collect decontaminate Decontaminate Area (Wash 3x) collect->decontaminate dispose Dispose of all materials as Hazardous Waste decontaminate->dispose

Figure 2: Logical flow of procedures for managing a this compound spill.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Vibramycin calcium
Reactant of Route 2
Vibramycin calcium

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。